molecular formula C20H44BrP B1358751 Tributyl-n-octylphosphonium Bromide CAS No. 57702-65-5

Tributyl-n-octylphosphonium Bromide

Cat. No.: B1358751
CAS No.: 57702-65-5
M. Wt: 395.4 g/mol
InChI Key: UJMLRSWRUXXZEW-UHFFFAOYSA-M
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Description

Tributyl-n-octylphosphonium Bromide is a quaternary phosphonium salt falling under the category of ionic liquids. These salts are of significant research interest due to their utility as phase-transfer catalysts , facilitating reactions between reagents in immiscible phases, such as organic and aqueous layers. Phosphonium-based ionic liquids, particularly those with tetraalkyl chains like the tetrabutylphosphonium cation, are recognized for their high thermal stability , often exceeding 100°C, and their tunable physicochemical properties, which can be modified by pairing the cation with different anions . These characteristics make them valuable in diverse research applications beyond catalysis, including as extractants for biomolecules in aqueous biphasic systems and as components in electrochemistry . Compared to their ammonium counterparts, phosphonium-based ionic liquids often demonstrate superior stability and efficiency . Researchers also explore the properties of these compounds for CO2 capture and in the pretreatment of biomass for enzymatic hydrolysis . As with many phosphonium salts with long alkyl chains, this compound is expected to be hydrophobic . This product is intended for research purposes only.

Properties

IUPAC Name

tributyl(octyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H44P.BrH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMLRSWRUXXZEW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627454
Record name Tributyl(octyl)phosphanium bromide
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Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57702-65-5
Record name Tributyl(octyl)phosphanium bromide
Source EPA DSSTox
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Record name Tributyl-n-octylphosphonium Bromide
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Foundational & Exploratory

Tributyl-n-octylphosphonium bromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Tributyl-n-octylphosphonium Bromide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a quaternary phosphonium salt with significant utility in diverse scientific fields. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile compound, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Significance of Asymmetric Phosphonium Salts

This compound, belonging to the class of ionic liquids (ILs) and phase-transfer catalysts (PTCs), is a compound of considerable interest. Its structure, featuring a central phosphorus atom bonded to three butyl groups and one octyl group, imparts a unique combination of lipophilicity, thermal stability, and catalytic activity.[1] Unlike more common symmetrical salts, the asymmetry in its alkyl chains influences its physicochemical properties, such as its melting point and solubility, making it a highly tunable molecule for specific applications.[1][2] This guide will explore the fundamental chemistry that underpins its widespread use, from enhancing reaction kinetics in multiphasic systems to its role in advanced material science.

Synthesis and Structural Elucidation

The synthesis of quaternary phosphonium salts like this compound is typically achieved through a quaternization reaction. This straightforward yet powerful methodology allows for the creation of a diverse library of phosphonium salts by varying the alkyl substituents on the phosphine precursor and the alkyl halide.

Synthetic Protocol: Quaternization of Tributylphosphine

The most common and efficient route to this compound is the reaction of tributylphosphine with 1-bromooctane. The causality behind this choice of reactants lies in the high nucleophilicity of the phosphorus atom in tributylphosphine and the reactivity of the primary alkyl bromide.

Experimental Protocol:

  • Inert Atmosphere Setup: A multi-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with tributylphosphine. Establishing an inert atmosphere is critical as phosphines, particularly trialkylphosphines, are susceptible to oxidation.

  • Reactant Addition: An excess of 1-bromooctane is added to the flask. Using the alkyl halide as both reactant and solvent is a common strategy in solvent-free quaternization reactions, driving the reaction to completion and simplifying the workup. A similar synthetic approach is documented for analogous phosphonium salts.[3]

  • Reaction Conditions: The mixture is heated to reflux under a continuous nitrogen flow with vigorous stirring. The elevated temperature provides the necessary activation energy for the S(_N)2 reaction to proceed, where the phosphorus atom attacks the primary carbon of 1-bromooctane, displacing the bromide ion.

  • Reaction Monitoring & Workup: The reaction is monitored for the disappearance of the tributylphosphine signal, typically using ³¹P NMR spectroscopy.[4] Upon completion, the reaction mixture is cooled to room temperature.

  • Purification: Excess 1-bromooctane is removed under reduced pressure (vacuum distillation). The resulting crude product, a viscous oil or low-melting solid, can be further purified by washing with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials, followed by drying under high vacuum. The final product is typically a white to off-white solid or crystalline lump.[1]

Synthesis_Workflow Reactants Reactants: Tributylphosphine 1-Bromooctane Reaction Reaction Vessel (N₂ Atmosphere) Reactants->Reaction Conditions Heat to Reflux (Vigorous Stirring) Reaction->Conditions Workup Workup: 1. Cool to RT 2. Remove excess C₈H₁₇Br (vacuum) Conditions->Workup Purify Purification: Wash with Hexane Dry under Vacuum Workup->Purify Product Final Product: Tributyl-n-octylphosphonium Bromide Purify->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific spectral data requires experimental acquisition, the expected signatures for this compound can be reliably predicted based on its structure. This predictive analysis is a cornerstone of structural verification in synthetic chemistry.[5][6][7]

  • ¹H NMR: The spectrum would show multiple signals in the aliphatic region (approx. 0.8-2.5 ppm). A triplet around 0.9 ppm would correspond to the terminal methyl groups of the butyl and octyl chains. Complex multiplets would represent the methylene (CH₂) groups of the alkyl chains.

  • ¹³C NMR: The spectrum would display distinct signals for each unique carbon atom in the butyl and octyl chains.

  • ³¹P NMR: A single characteristic peak in the phosphonium region (typically +20 to +40 ppm) would confirm the formation of the quaternary phosphonium center.[4]

  • Mass Spectrometry (MS): The positive ion mode would show a prominent peak corresponding to the tributyl(octyl)phosphonium cation ([C₂₀H₄₄P]⁺), while the molecular ion peak of the intact salt would not be observed due to its ionic nature.[5]

  • Infrared (IR) Spectroscopy: The spectrum would be dominated by strong C-H stretching and bending vibrations from the alkyl chains (approx. 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively).

Core Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior and suitability for various applications. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 57702-65-5[1][8][9]
Molecular Formula C₂₀H₄₄BrP[1][8][9]
Molecular Weight 395.45 g/mol [1][8]
Appearance White to orange to green powder or lump[1]
Melting Point 25 °C (lit.)[1]
Solubility Excellent solubility in organic solvents[1]
Purity ≥ 98% (Assay by titration)[1][9]

Thermal Stability and Decomposition

A defining characteristic of phosphonium-based ionic liquids is their superior thermal stability compared to their nitrogen-based (ammonium) analogues.[2][10] This enhanced stability is attributed to the electronic structure of the P-C bond versus the N-C bond. This compound can withstand higher temperatures before undergoing decomposition, which is a significant advantage in applications requiring elevated temperatures, such as certain organic syntheses or electrochemical processes.[11]

The thermal decomposition of phosphonium salts can proceed through several pathways, including proton-transfer reactions, association, and dissociation.[12][13] The stability is influenced by both the cation and the anion. For phosphonium cations, factors like the length and symmetry of the alkyl chains play a role.[2]

Thermal_Stability_Factors cluster_cation Cation Structure cluster_anion Anion Chemistry Cation Phosphonium Cation [R₄P]⁺ AlkylChain Alkyl Chain Length Cation->AlkylChain Symmetry Symmetry Cation->Symmetry StericHindrance Steric Hindrance Cation->StericHindrance Stability Overall Thermal Stability AlkylChain->Stability influences Symmetry->Stability influences Anion Anion [X]⁻ Nucleophilicity Nucleophilicity Anion->Nucleophilicity Basicity Basicity Anion->Basicity Nucleophilicity->Stability influences Basicity->Stability influences

Caption: Key factors influencing the thermal stability of phosphonium ionic liquids.

Reactivity and Applications

The utility of this compound stems from its dual nature as both a phase-transfer catalyst and a versatile ionic liquid.

Phase-Transfer Catalysis (PTC)

In biphasic (e.g., aqueous-organic) reaction systems, reactants are often segregated into immiscible layers, leading to extremely slow reaction rates. PTCs overcome this kinetic barrier.[14] this compound excels in this role due to its amphiphilic character.

Mechanism of Action: The bulky, lipophilic phosphonium cation forms a loose ion pair with an anion (e.g., a nucleophile like CN⁻ or F⁻) from the aqueous phase. This new, organophilic ion pair is soluble in the organic phase. It transports the anion into the organic medium, where it can react with the organic substrate.[1][14][15] After the reaction, the catalyst cation returns to the aqueous phase to begin another cycle. This process dramatically increases reaction efficiency, allows for the use of cheaper inorganic reagents, and often leads to milder reaction conditions.[14][16]

PTC_Mechanism Phase-Transfer Catalysis Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase R4P_Org [P(Bu)₃(Oct)]⁺X⁻ (in Organic Phase) Reaction R-Y + X⁻ → R-X + Y⁻ R4P_Org->Reaction delivers X⁻ R4P_Y [P(Bu)₃(Oct)]⁺Y⁻ Reaction->R4P_Y generates R4P_Aq [P(Bu)₃(Oct)]⁺Br⁻ (Catalyst) R4P_Y->R4P_Aq returns to aqueous phase MX M⁺X⁻ (Reactant) R4P_Aq->MX ion exchange MX->R4P_Org transfers to organic phase

Caption: Mechanism of this compound in PTC.

Ionic Liquid Applications

As an ionic liquid, this compound serves as a "green" alternative to volatile organic solvents.[1] Its negligible vapor pressure reduces air pollution and workplace exposure. Its high thermal stability and wide liquid range make it suitable for various applications:

  • Green Chemistry: Used as a recyclable solvent and catalyst medium for organic reactions.[1]

  • Electrochemistry: Acts as a stable electrolyte in batteries and other energy storage devices, improving conductivity and operational safety.[1]

  • Extraction Processes: Employed for the extraction of metals and other compounds from aqueous solutions in hydrometallurgy and environmental remediation.[1]

  • Materials Science: Used to modify material surfaces to alter properties like hydrophobicity and adhesion, finding use in coatings and emulsifiers.[1]

Safety and Handling

This compound is classified as a skin and eye irritant.[8][17] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[17][18][19]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[17][19] Avoid all personal contact.[19] Wash hands thoroughly after handling.[17][18]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[17] It is advisable to store under an inert atmosphere.[17]

  • Spills: In case of a spill, avoid generating dust.[19] Sweep up the material and place it in a suitable container for disposal.[19]

Conclusion

This compound is a powerful and versatile chemical tool. Its unique combination of properties—asymmetric structure, high thermal stability, excellent solubility, and catalytic activity—makes it an invaluable asset in both academic research and industrial applications. From accelerating complex organic reactions through phase-transfer catalysis to providing a stable medium for electrochemical processes, its potential is vast. A thorough understanding of its core chemical properties, as detailed in this guide, is essential for harnessing its full capabilities in the development of innovative and sustainable technologies.

References

  • Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids | Request PDF . ResearchGate. [Link]

  • Synthesis of Tri-n-octyl-n-butylphosphonium bromide . PrepChem.com. [Link]

  • Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids . PubMed Central (PMC). [Link]

  • Phase Transitions, Decomposition Temperatures, Viscosities, and Densities of Phosphonium, Ammonium, and Imidazolium Ionic Liquids with Aprotic Heterocyclic Anions | Request PDF . ResearchGate. [Link]

  • This compound | C20H44BrP | CID 22667357 . PubChem. [Link]

  • Phosphonium ionic liquids as highly thermal stable and efficient phase transfer catalysts for solid–liquid Halex reactions . ResearchGate. [Link]

  • Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids . eScholarship.org. [Link]

  • Octyl(triphenyl)phosphonium bromide . ChemBK. [Link]

  • Phase Transfer Catalysis: Boosting Efficiency with Tributyl(octyl)phosphonium Chloride . LinkedIn. [Link]

  • Tributyl Hexadecyl Phosphonium Bromide . PTC Organics, Inc. [Link]

  • Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. - Filo . Filo. [Link]

  • Physicochemical Properties of Cetyltributylphosphonium Bromide in the Presence of Additives | Request PDF . ResearchGate. [Link]

  • Tributyl(hexadecyl)phosphonium bromide | CAS#:14937-45-2 . Chemsrc. [Link]

  • Main Catalyst Directory - Phase Transfer Catalysis Home Page . PTC Communications, Inc. [Link]

  • Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials . MDPI. [Link]

  • Hexadecyltributylphosphonium bromide | C28H60P.Br | CID 84716 . PubChem. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry . Chemistry Steps. [Link]

  • Tetrabutylphosphonium bromide: a versatile ionic liquid catalyst for the bio-based production of butadiene and acrylic acid . Stal. [Link]

  • Process Intensification Using Phase Transfer Catalysts . Research Publish Journals. [Link]

  • NMR, mass spectroscopy, IR - finding compound structure . ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tributyl-n-octylphosphonium bromide (CAS Number: 57702-65-5), a quaternary phosphonium salt with diverse applications in organic synthesis, materials science, and biotechnology. This document moves beyond a simple recitation of facts to offer in-depth insights into its synthesis, mechanisms of action, and practical applications, grounded in established scientific principles.

Introduction: Understanding the Versatility of this compound

This compound is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups and one octyl group, with bromide as the counter-ion.[1] This asymmetric structure imparts a unique combination of lipophilicity and cationic charge, making it a highly effective phase-transfer catalyst and a versatile ionic liquid.[2] Its ability to facilitate reactions between immiscible phases has made it an invaluable tool in enhancing reaction efficiency in organic synthesis.[2] Furthermore, its properties are being increasingly explored in advanced applications, including drug delivery and materials science.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key properties.

PropertyValueSource
CAS Number 57702-65-5[1]
Molecular Formula C₂₀H₄₄BrP[1]
Molecular Weight 395.45 g/mol [1]
Appearance White to orange to green powder or lump[2]
Melting Point 25 °C (lit.)[2]
Solubility Soluble in many organic solvents.[2][3] Phosphonium salts are generally soluble in chloroform, dichloromethane, acetone, ethanol, and methanol, and almost insoluble in diethyl ether and petroleum ether.[3]
Thermal Stability Phosphonium-based ionic liquids are known for their excellent thermal stability, with many having decomposition temperatures above 300°C.[4][5] The thermal stability of phosphonium cations is generally greater than that of imidazolium and ammonium cations.[6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of quaternary phosphonium salts like this compound is typically achieved through the quaternization of a tertiary phosphine with an alkyl halide. The following protocol is a representative procedure based on established methods for analogous compounds.[7]

Reaction Principle:

The synthesis involves a nucleophilic substitution reaction where the lone pair of electrons on the phosphorus atom of tributylphosphine attacks the electrophilic carbon of 1-bromooctane, displacing the bromide ion.

Diagram of the Synthesis of this compound

G cluster_reactants Reactants cluster_product Product TBP Tributylphosphine TBOPB This compound TBP->TBOPB + BrOct 1-Bromooctane BrOct->TBOPB

Caption: Synthesis of this compound.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tributylphosphine (1.0 molar equivalent) and a suitable solvent such as acetonitrile or toluene.

  • Addition of Alkyl Halide: Slowly add 1-bromooctane (1.0-1.1 molar equivalents) to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours) to ensure complete reaction. The progress of the reaction can be monitored by techniques like ³¹P NMR spectroscopy.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be purified by washing with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

  • Drying: The purified product is then dried under vacuum to yield this compound as a powder or waxy solid.

Applications in Research and Development

Phase-Transfer Catalysis (PTC)

This compound excels as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[2] The lipophilic butyl and octyl chains enhance its solubility in the organic phase, while the cationic phosphonium center can pair with an anionic reactant from the aqueous phase, shuttling it into the organic phase where the reaction occurs.[8]

Mechanism of Action in Nucleophilic Substitution:

Diagram of Phase-Transfer Catalysis Mechanism

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst NaX Na⁺X⁻ QX [P(C₄H₉)₃(C₈H₁₇)]⁺X⁻ NaX->QX Ion Exchange NaBr Na⁺Br⁻ RY R-Y QBr [P(C₄H₉)₃(C₈H₁₇)]⁺Br⁻ RY->QBr RX R-X RX->RY Product Formation QBr->NaBr QX->RX Nucleophilic Attack

Caption: Mechanism of phase-transfer catalyzed nucleophilic substitution.

Illustrative Workflow: Williamson Ether Synthesis

A classic example of a reaction benefiting from this compound catalysis is the Williamson ether synthesis, where an alkoxide (in the aqueous phase) reacts with an alkyl halide (in the organic phase).

  • Reaction Setup: A mixture of an alcohol, an aqueous solution of sodium hydroxide, and the alkyl halide in an organic solvent (e.g., toluene) is prepared.

  • Catalyst Addition: A catalytic amount (typically 1-5 mol%) of this compound is added to the reaction mixture.

  • Reaction: The mixture is stirred vigorously at an elevated temperature. The phosphonium salt facilitates the transfer of the alkoxide ion to the organic phase, where it reacts with the alkyl halide to form the ether.

  • Workup: After the reaction is complete, the organic layer is separated, washed with water to remove the catalyst and any remaining base, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the ether product.

Role in Drug Delivery and Formulation

The amphiphilic nature of this compound makes it a candidate for use in drug delivery systems, particularly in the formulation of nanoparticles and liposomes.[2] Phosphonium salts can act as stabilizers for nanoparticles, preventing their agglomeration and enhancing their stability in biological systems.[3][9]

Workflow for Nanoparticle Formulation:

  • Preparation of Phases: An organic phase containing the drug and a suitable polymer is prepared. An aqueous phase containing this compound is also prepared.

  • Emulsification: The organic phase is added to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation, leading to the formation of drug-loaded nanoparticles. The phosphonium salt stabilizes the nanoparticle surface.

  • Purification: The nanoparticles are purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Diagram of Nanoparticle Formulation Workflow

G start Start prep_phases Prepare Organic (Drug + Polymer) and Aqueous (Phosphonium Salt) Phases start->prep_phases emulsify Emulsification (Homogenization/Sonication) prep_phases->emulsify evap Solvent Evaporation emulsify->evap purify Purification (Centrifugation/Dialysis) evap->purify end Drug-Loaded Nanoparticles purify->end

Caption: Workflow for drug-loaded nanoparticle formulation.

Potential in Oligonucleotide Synthesis

While not a primary application, phosphonium salts are explored in the field of oligonucleotide synthesis. Their role can be as reagents or as components of ionic liquids used as solvents. In the context of solid-phase synthesis, phosphonium-based reagents can be used in the capping step to block unreacted hydroxyl groups.

Analytical Characterization

The structural integrity and purity of this compound are crucial for its performance. The following are the expected analytical characteristics.

Predicted Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the butyl and octyl chains. The protons on the carbons alpha to the phosphorus atom will appear as a multiplet due to coupling with the phosphorus atom. The terminal methyl groups of the butyl and octyl chains will appear as triplets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon in the butyl and octyl groups. The carbons directly bonded to the phosphorus atom will exhibit coupling to ³¹P.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is expected to show strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region. Characteristic P-C stretching and bending vibrations would be observed in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the tributyl-n-octylphosphonium cation [C₂₀H₄₄P]⁺.

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a versatile quaternary phosphonium salt with significant utility in both academic research and industrial applications. Its efficacy as a phase-transfer catalyst is well-established, and its potential in emerging fields such as drug delivery and materials science continues to be an active area of investigation. A thorough understanding of its synthesis, properties, and mechanisms of action, as outlined in this guide, is paramount for harnessing its full potential in a safe and effective manner.

References

  • Google Patents. (n.d.). KR101331168B1 - Synthesis of Phosphonium-based Ionic Liquids with Low Halide Content Using Microreactor.
  • PrepChem.com. (n.d.). Synthesis of Tri-n-octyl-n-butylphosphonium bromide. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tributylhexadecylphosphonium Bromide: A Versatile Phase Transfer Catalyst for Organic Synthesis and Advanced Applications. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PMC - NIH. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]

  • ResearchGate. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005097812A1 - Phosphonium salts derivatives and their use as solubility controlling auxiliaries.
  • ajer.org. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. Retrieved from [Link]

  • ResearchGate. (n.d.). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Retrieved from [Link]

Sources

physical properties of Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Tributyl-n-octylphosphonium Bromide

Introduction

This compound, a quaternary phosphonium salt, has garnered significant interest within the scientific community for its versatile applications, ranging from phase transfer catalysis to the formulation of advanced ionic liquids.[1] Its molecular structure, featuring a central phosphorus atom bonded to three butyl groups and one octyl group, imparts a unique combination of lipophilicity and ionic character. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physical properties of this compound. Understanding these characteristics is paramount for its effective application, whether in optimizing reaction conditions, formulating novel drug delivery systems, or developing new materials.[1]

Core Physicochemical Characteristics

This compound is identified by the CAS Number 57702-65-5.[1][2] At room temperature, it typically presents as a white to off-white solid, sometimes with orange or green hues, and may appear as a powder or lump.[1] Its relatively low melting point is a key characteristic, defining its transition from a solid to a liquid state and influencing its utility as an ionic liquid in various applications.

Data Presentation: Core Properties

PropertyValueSource
CAS Number 57702-65-5[1][2]
Molecular Formula C₂₀H₄₄BrP[1][2]
Molecular Weight 395.45 g/mol [1][2]
Appearance White to orange to green powder to lump[1]
Melting Point 25 °C (lit.)[1]
Purity ≥ 98% (Assay by titration)[1]

Molecular Structure and Identity

The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques and elemental analysis. The structure consists of a central phosphorus cation covalently bonded to four alkyl chains (three butyl, one octyl) and an associated bromide anion.

cluster_butyl1 Butyl cluster_butyl2 Butyl cluster_butyl3 Butyl cluster_octyl n-Octyl P P+ b1_c1 CH₂ P->b1_c1 b2_c1 CH₂ P->b2_c1 b3_c1 CH₂ P->b3_c1 o_c1 CH₂ P->o_c1 Br Br- b1_c2 CH₂ b1_c1->b1_c2 b1_c3 CH₂ b1_c2->b1_c3 b1_c4 CH₃ b1_c3->b1_c4 b2_c2 CH₂ b2_c1->b2_c2 b2_c3 CH₂ b2_c2->b2_c3 b2_c4 CH₃ b2_c3->b2_c4 b3_c2 CH₂ b3_c1->b3_c2 b3_c3 CH₂ b3_c2->b3_c3 b3_c4 CH₃ b3_c3->b3_c4 o_c2 CH₂ o_c1->o_c2 o_c3 CH₂ o_c2->o_c3 o_c4 CH₂ o_c3->o_c4 o_c5 CH₂ o_c4->o_c5 o_c6 CH₂ o_c5->o_c6 o_c7 CH₂ o_c6->o_c7 o_c8 CH₃ o_c7->o_c8

Caption: Molecular structure of this compound.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

The causality behind using NMR is its unparalleled ability to probe the chemical environment of specific nuclei (¹H, ¹³C, ³¹P), providing a definitive structural fingerprint of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Expect to see complex multiplets in the alkyl region (approx. 0.8-3.5 ppm). The integration of these signals should correspond to the 44 protons on the alkyl chains.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Signals corresponding to the 20 unique carbon atoms of the butyl and octyl chains are expected. The chemical shifts will be influenced by their proximity to the phosphorus atom.

  • ³¹P NMR Analysis: Acquire the phosphorus-31 NMR spectrum. A single signal is anticipated, the chemical shift of which is characteristic of quaternary phosphonium salts. This provides direct evidence of the phosphorus core.

  • Data Interpretation: Correlate the observed chemical shifts, coupling constants, and signal integrations with the known structure to confirm identity and assess purity.

Solubility Profile

This compound exhibits excellent solubility in a variety of organic solvents.[1] This property is fundamental to its role as a phase transfer catalyst, where it must shuttle reactants between immiscible aqueous and organic phases.[1] Its amphiphilic nature, with a polar phosphonium head and nonpolar alkyl tails, dictates its solubility behavior. While specific quantitative data is sparse, qualitative assessments confirm its miscibility with many common organic media. The material is also noted to be hygroscopic, indicating its affinity for water, a property that must be considered during storage and handling to prevent unwanted hydration.[3][4]

Experimental Protocol: Solubility Determination

This protocol establishes a self-validating system by using incremental addition and visual confirmation to determine the saturation point.

  • Solvent Selection: Choose a range of solvents relevant to the intended application (e.g., Toluene, Dichloromethane, Acetonitrile, Water, Hexanes).

  • Initial Setup: Add a precise volume (e.g., 1.0 mL) of the selected solvent to a sealed vial equipped with a magnetic stir bar. Maintain a constant temperature (e.g., 25 °C) using a water bath.

  • Incremental Addition: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to the vial.

  • Equilibration & Observation: Stir the mixture vigorously for a set period (e.g., 30 minutes) to allow for dissolution. Visually inspect the solution against a dark background for any undissolved solid.

  • Iterative Process: If the solid dissolves completely, repeat steps 3 and 4 until a persistent solid residue remains.

  • Quantification: The solubility is calculated based on the total mass of solute dissolved in the known volume of solvent and is typically expressed in g/L or mg/mL.

cluster_prep Preparation cluster_loop Iterative Dissolution cluster_end Conclusion start Select Solvent & Set Temperature (25°C) add_solvent Add 1.0 mL Solvent to Vial start->add_solvent add_solute Add Weighed Aliquot of Solute add_solvent->add_solute stir Stir for 30 min add_solute->stir observe Visually Inspect for Solid stir->observe observe->add_solute Completely Dissolved calculate Calculate Solubility (g/L) observe->calculate Solid Persists end Endpoint Reached calculate->end

Caption: Experimental workflow for solubility assessment.

Thermal Stability

Phosphonium-based ionic liquids are generally recognized for their robust thermal stability, often exhibiting higher decomposition temperatures compared to their nitrogen-based ammonium analogues.[5][6] This enhanced stability is critical for applications that require elevated temperatures. The thermal decomposition of this compound would be formally assessed using Thermogravimetric Analysis (TGA).

Experimental Protocol: Thermogravimetric Analysis (TGA)

The rationale for TGA is to precisely measure mass loss as a function of temperature, providing a clear and reproducible onset temperature for thermal decomposition.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass using certified standards.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the compound into a TGA crucible (typically ceramic or platinum).

  • Atmosphere Selection: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss (e.g., 5%) occurs. The resulting thermogram provides a definitive profile of the material's thermal stability.

Other Physical Properties: Density and Viscosity

Safety and Handling

According to GHS classification, this compound is known to cause skin irritation and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory when handling this compound. It should be stored in a tightly closed container, often under an inert atmosphere, to protect it from moisture due to its hygroscopic nature.[3][4]

Conclusion

This compound is a versatile quaternary phosphonium salt with a well-defined set of physical properties that underpin its utility in research and industry. Its low melting point, excellent solubility in organic solvents, and inherent thermal stability make it a compound of choice for applications in phase transfer catalysis and ionic liquid design. The experimental protocols detailed in this guide provide a framework for the consistent and reliable characterization of these key attributes, ensuring its effective and safe implementation in scientific and developmental endeavors.

References

  • Chem-Impex. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 10). Octyl(triphenyl)phosphonium bromide. Retrieved from [Link]

  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: (n-Hexadecyl)tri-n-butylphosphonium bromide. Retrieved from [Link]

  • Chemsrc. (2025, August 24). Tributyl(hexadecyl)phosphonium bromide. Retrieved from [Link]

  • Polic Chemical. (n.d.). Tetrabutylphosphonium Bromide Supplier & Manufacturer. Retrieved from [Link]

  • PubMed. (2026, January 12). Phosphonium-Based Metal Halide Semiconductors: When a Single Atom Dictates Water and Thermal Stability. Retrieved from [Link]

  • PubMed. (2013, December 5). Physicochemical properties of tri-n-butylalkylphosphonium cation-based room-temperature ionic liquids. Retrieved from [Link]

  • PubMed. (2020, October 20). Experimental investigation of density, viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tributyl-n-octylphosphonium Bromide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on tributyl-n-octylphosphonium bromide. It will delve into the compound's core molecular and chemical characteristics, provide field-proven insights into its synthesis and application, and offer a robust framework for its utilization in cutting-edge research.

Core Molecular and Physicochemical Profile

This compound is a quaternary phosphonium salt with the chemical formula C20H44BrP.[1][2][3] It is comprised of a central phosphorus atom covalently bonded to three butyl groups and one n-octyl group, forming a phosphonium cation. This cation is ionically bonded to a bromide anion. The asymmetric nature of the alkyl chains—three shorter butyl chains and a longer octyl chain—imparts unique steric and electronic properties that govern its behavior as an ionic liquid and phase-transfer catalyst.

The molecular structure consists of a tetrahedral phosphorus center, which imparts a positive charge to the phosphonium moiety. This charge is balanced by the bromide counter-ion.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C20H44BrP[1][2][3]
Molecular Weight 395.45 g/mol [1][2][3]
IUPAC Name tributyl(octyl)phosphanium bromide[2][3]
CAS Number 57702-65-5[1][2][3]
Appearance White to off-white crystalline solid or lumps[1][3]
Melting Point 25 °C[1]
Solubility Soluble in many organic solvents[1]

Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is typically achieved via a quaternization reaction. This is a classic nucleophilic substitution (SN2) reaction where the lone pair of electrons on the phosphorus atom of tributylphosphine attacks the electrophilic carbon of 1-bromooctane.

Expertise & Experience: The choice of reaction conditions is paramount for achieving high yield and purity. The reaction is best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the tributylphosphine, a common side reaction that can significantly reduce yield. A polar aprotic solvent, such as acetonitrile, is often employed to facilitate the reaction by stabilizing the charged transition state without overly solvating the nucleophilic phosphine.

Detailed Experimental Protocol: Synthesis of this compound
  • Inert Atmosphere Setup: A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reagent Charging: Tributylphosphine (1.0 equivalent) is dissolved in anhydrous acetonitrile and charged into the reaction flask.

  • Substrate Addition: 1-Bromooctane (1.05 equivalents) is added to the dropping funnel. It is then added dropwise to the stirred tributylphosphine solution at room temperature.

  • Reaction Progression: Upon completion of the addition, the reaction mixture is heated to reflux (approximately 82°C for acetonitrile) and maintained for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the tributylphosphine signal and the appearance of the product signal.

  • Product Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is triturated with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials. The solid product is then collected by filtration.

  • Drying: The purified this compound is dried under high vacuum to remove residual solvents, yielding a white to off-white solid.

G Synthesis Workflow for this compound A Inert Atmosphere Setup (Flame-dried glassware, N2 purge) B Reagent Charging (Tributylphosphine in Acetonitrile) A->B C Substrate Addition (Dropwise 1-Bromooctane) B->C D Reaction Progression (Reflux, 24-48h, Monitor by ³¹P NMR) C->D E Product Isolation (Solvent removal) D->E F Purification (Trituration with Hexane/Ether) E->F G Drying (High vacuum) F->G G Logical Relationships of Key Applications A This compound B Phase-Transfer Catalysis A->B C Ionic Liquids A->C D Drug Delivery (Mitochondrial Targeting) A->D E Materials Science (Surface Modification) A->E

Caption: Key application areas stemming from the properties of this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [4][5][6][7]It is hygroscopic and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place. [4]For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier. [4][5][6][7]

References

  • PrepChem.com. Synthesis of Tri-n-octyl-n-butylphosphonium bromide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22667357, this compound. [Link]

  • ChemBK. Octyl(triphenyl)phosphonium bromide. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Tributyl-n-octylphosphonium Bromide

This compound is a quaternary phosphonium salt that has garnered significant interest within the scientific community, particularly for its role as a versatile ionic liquid and phase transfer catalyst.[1] Its unique physicochemical properties, including high thermal stability, low vapor pressure, and tunable solubility, make it a valuable component in a diverse range of applications, from organic synthesis and catalysis to materials science and electrochemistry.[2][3] This guide provides a comprehensive overview of a reliable synthesis route for this compound, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, purification strategies, and essential safety considerations.

The Core Synthesis Route: A Nucleophilic Substitution Approach

The most direct and widely employed method for the synthesis of this compound is the quaternization of tributylphosphine with 1-bromooctane.[4] This reaction is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.

Mechanistic Insights: The S(_N)2 Pathway

In this reaction, the phosphorus atom of tributylphosphine acts as the nucleophile. The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon atom of 1-bromooctane, which is bonded to the electronegative bromine atom. This concerted, single-step mechanism involves the formation of a new phosphorus-carbon bond and the simultaneous cleavage of the carbon-bromine bond. The bromide ion is displaced as the leaving group, subsequently forming an ionic bond with the newly formed positively charged phosphonium cation. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier and ensure a reasonable reaction rate.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product TBP Tributylphosphine Reaction_Vessel Reaction at 100-120 °C (Solventless or in Toluene) TBP->Reaction_Vessel BrOct 1-Bromooctane BrOct->Reaction_Vessel Washing Washing with Ethyl Acetate Reaction_Vessel->Washing Crude Product Drying Drying under Vacuum Washing->Drying Final_Product Tributyl-n-octylphosphonium Bromide Drying->Final_Product

Caption: A schematic overview of the synthesis and purification workflow for this compound.

Detailed Experimental Protocol

This protocol outlines a robust procedure for the synthesis of this compound, designed to yield a high-purity product.

Materials and Equipment:

  • Tributylphosphine (Bu(_3)P)

  • 1-Bromooctane (C(8)H({17})Br)

  • Ethyl acetate (anhydrous)

  • Toluene (optional, anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Schlenk line or glove box (recommended for handling tributylphosphine)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and an inlet for an inert gas. The entire apparatus should be flame-dried or oven-dried prior to use to eliminate any moisture.

  • Inert Atmosphere: Purge the reaction vessel with a slow stream of nitrogen or argon for at least 15-20 minutes to create an inert atmosphere. This is crucial as tributylphosphine is susceptible to oxidation.

  • Charging the Reactants: Under a positive pressure of the inert gas, carefully transfer equimolar amounts of tributylphosphine and 1-bromooctane to the reaction flask. For example, for a 0.1 mole scale reaction, use 20.23 g of tributylphosphine and 19.31 g of 1-bromooctane. While the reaction can be performed neat (solventless), the use of a high-boiling, non-polar solvent such as toluene can aid in temperature control and mixing for larger scale reactions.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Maintain this temperature for 10-15 hours. The progress of the reaction can be monitored by techniques such as

    
    P NMR spectroscopy, observing the disappearance of the tributylphosphine signal and the appearance of the phosphonium salt signal.
    
  • Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under the inert atmosphere. The product, this compound, is a viscous liquid or a low-melting solid at room temperature.[1]

  • Purification:

    • Solvent Washing: Add a sufficient volume of anhydrous ethyl acetate to the crude product and stir vigorously. Unreacted starting materials are more soluble in ethyl acetate than the ionic liquid product. Allow the mixture to settle, and then carefully decant the ethyl acetate layer. Repeat this washing step two to three more times to ensure the removal of impurities.

    • Drying: After the final wash, place the flask containing the purified product on a rotary evaporator to remove any residual ethyl acetate. Following this, connect the flask to a high-vacuum line and dry the product at an elevated temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved. This step is critical for removing any volatile impurities and residual solvent.

  • Product Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques:

    • NMR Spectroscopy:

      
      H NMR, 
      
      
      
      C NMR, and
      
      
      P NMR spectroscopy can be used to confirm the structure of the Tributyl-n-octylphosphonium cation.
    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the phosphonium cation.

    • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Quantitative Data Summary

ParameterValueRationale
Reactant Molar Ratio 1:1 (Tributylphosphine:1-Bromooctane)Ensures complete conversion of the limiting reagent.
Reaction Temperature 100-120 °CProvides sufficient thermal energy to overcome the activation barrier for the S(_N)2 reaction.
Reaction Time 10-15 hoursAllows for the reaction to proceed to completion.
Solvent Neat (solventless) or TolueneA solventless approach is often preferred for its efficiency. Toluene can be used for better heat transfer and mixing in larger batches.
Purification Solvent Anhydrous Ethyl AcetateEffectively removes non-polar starting materials while minimizing the dissolution of the ionic liquid product.
Drying Conditions 60-80 °C under high vacuumEnsures the removal of all volatile impurities and residual solvents.
Expected Yield >95%The quaternization reaction is typically high-yielding.

Safety and Hazard Mitigation

The synthesis of this compound involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

ChemicalKey HazardsSafety Precautions
Tributylphosphine Pyrophoric (can ignite spontaneously in air), toxic, causes severe skin burns and eye damage.Handle under an inert atmosphere (nitrogen or argon). Use air-free techniques (Schlenk line or glove box). Avoid inhalation, ingestion, and skin/eye contact.
1-Bromooctane Harmful if swallowed, causes skin and eye irritation.Avoid inhalation, ingestion, and skin/eye contact.
This compound Causes skin and serious eye irritation.[5]Avoid inhalation, ingestion, and skin/eye contact.
Ethyl Acetate Highly flammable liquid and vapor, causes serious eye irritation.Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
Toluene Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, may cause drowsiness or dizziness.Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid breathing fumes.

Conclusion: A Reliable Pathway to a Versatile Ionic Liquid

The synthesis of this compound via the quaternization of tributylphosphine with 1-bromooctane is a straightforward and efficient method for producing this valuable ionic liquid. By understanding the underlying S(_N)2 mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can reliably synthesize high-purity this compound for a wide array of applications in both academic and industrial research settings. The self-validating nature of the described protocol, coupled with rigorous purification and characterization, ensures the integrity of the final product, empowering further innovation in the fields of chemistry and materials science.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: an overview. Australian journal of chemistry, 62(4), 309-321. [Link]

  • Letcher, T. M. (Ed.). (2009). Ionic liquids for greener processes. Elsevier. [Link]

  • McNulty, J., & Singh, M. (2011). Phosphonium Salt Ionic Liquids in Organic Synthesis. McMaster University. [Link]

  • Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and Applied Chemistry, 72(7), 1391-1398. [Link]

  • Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical reviews, 99(8), 2071-2084. [Link]

  • Google Patents. (2006). Novel method for industrially producing tetrabutyl phosphonium bromide. CN1847251A.

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An In-Depth Technical Guide to the Solubility of Tributyl-n-octylphosphonium Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tributyl-n-octylphosphonium bromide ([P(C₄)₃(C₈)]Br), a quaternary phosphonium salt with significant applications as a phase transfer catalyst and a precursor for ionic liquids. A detailed understanding of its solubility in various organic solvents is paramount for its effective utilization in chemical synthesis, drug development, and materials science. This document synthesizes available data on the solubility of [P(C₄)₃(C₈)]Br, explores the theoretical underpinnings of its solubility, and provides a detailed experimental protocol for its quantitative determination.

Introduction to this compound

This compound, with the chemical formula C₂₀H₄₄BrP and CAS Number 57702-65-5, is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups and one octyl group, with a bromide counter-ion.[1] Its molecular structure, featuring a combination of relatively short and a longer alkyl chain, imparts unique physicochemical properties, including a reported melting point of 25 °C and excellent solubility in organic solvents.[2] These characteristics make it a versatile compound in various applications, including as a phase transfer catalyst, in the formulation of ionic liquids, and in extraction processes.[2]

Theoretical Framework of Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. The overall process can be understood by considering the following energetic contributions:

  • Lattice Energy of the Solute: The energy required to break apart the ionic lattice of the solid phosphonium salt.

  • Cavitation Energy: The energy needed to create a space or cavity in the solvent to accommodate the solute ions.

  • Solvation Energy: The energy released when the solute ions are surrounded and stabilized by solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy and the cavitation energy. The nature of the solvent plays a crucial role in this energy balance.

Influence of Solvent Polarity

Polar solvents, characterized by a significant dipole moment, are generally effective at dissolving ionic compounds. The polar molecules of the solvent can effectively solvate the cation and anion of the phosphonium salt, stabilizing them in solution. Nonpolar solvents, lacking a significant dipole moment, are typically poor solvents for ionic compounds as they cannot effectively stabilize the separated ions.

Effect of Alkyl Chain Length

The presence of alkyl chains in the phosphonium cation introduces a nonpolar character to the molecule. The three butyl groups and one octyl group contribute to van der Waals interactions with nonpolar or moderately polar organic solvents. This dual nature—an ionic head and nonpolar alkyl chains—allows for a degree of solubility in a wider range of solvents than a simple inorganic salt. The length of the alkyl chains influences the overall lipophilicity of the cation; longer chains generally enhance solubility in nonpolar solvents.

Qualitative Solubility of this compound

While specific quantitative data for this compound is not extensively available in the public domain, a qualitative understanding of its solubility can be inferred from the behavior of similar phosphonium-based ionic liquids and general principles of solubility. The following table provides a qualitative summary of the expected miscibility in common organic solvents.

Solvent FamilyExample SolventPolarityExpected SolubilityRationale
Alcohols Methanol, EthanolPolar, ProticSoluble/MiscibleThe hydroxyl group can hydrogen bond with the bromide anion, and the polar nature of the solvent effectively solvates the phosphonium cation.
Ketones AcetonePolar, AproticSoluble/MiscibleThe polar carbonyl group can interact favorably with the ionic components of the salt.
Halogenated Solvents DichloromethanePolar, AproticSoluble/MiscibleThe polarity of the C-Cl bonds allows for effective solvation of the ionic species.
Aromatic Hydrocarbons TolueneNonpolarSparingly Soluble to SolubleThe nonpolar nature of toluene is less favorable for dissolving ionic salts, but the alkyl chains on the cation can promote some degree of solubility through van der Waals interactions.
Aliphatic Hydrocarbons HexaneNonpolarInsoluble/ImmiscibleThe lack of polarity makes hexane a very poor solvent for ionic compounds.
Ethers Diethyl EtherSlightly PolarSparingly SolubleThe ether oxygen provides some polarity, but the overall nonpolar character of the molecule limits its solvating power for ionic salts.
Amides Dimethylformamide (DMF)Polar, AproticSoluble/MiscibleDMF is a highly polar aprotic solvent capable of effectively solvating both cations and anions.
Sulfoxides Dimethyl Sulfoxide (DMSO)Polar, AproticSoluble/MiscibleDMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of salts.

Quantitative Solubility Data (Predictive Overview)

In the absence of extensive experimental data, computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed to predict the solubility of ionic liquids.[3][4][5] These models use quantum chemical calculations to determine the chemical potential of a solute in a solvent, thereby predicting its solubility. While a full COSMO-RS prediction is beyond the scope of this guide, it is a powerful tool for researchers to screen potential solvents for this compound and other ionic liquids. The accuracy of these predictions is generally good and can provide valuable guidance for experimental work.[3][4]

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The gravimetric method is a classical and robust technique for determining the solubility of a solid in a liquid solvent.

Experimental Protocol: Gravimetric Method

This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic water bath or heating mantle with temperature control

  • Magnetic stirrer and stir bars

  • Glass vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed weighing dishes or evaporating dishes

  • Drying oven

  • Desiccator

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

    • Place the vial in a thermostatic bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. It is advisable to confirm that the amount of undissolved solid remains constant over the final few hours of stirring.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle for a short period while maintaining the temperature.

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-heated or temperature-equilibrated syringe to avoid precipitation due to temperature changes.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry weighing dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation:

    • Weigh the weighing dish containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, a drying oven at a temperature below the decomposition point of the solute may be used.

  • Drying and Weighing of the Residue:

    • Once the bulk of the solvent has evaporated, place the weighing dish in a drying oven (e.g., at 60-80 °C) to remove any residual solvent.

    • Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it.

    • Continue this process until a constant mass is achieved, indicating that all the solvent has been removed.

  • Calculation of Solubility:

    • Mass of the solvent: Subtract the final mass of the dry residue from the initial mass of the solution.

    • Mass of the dissolved solute: This is the final constant mass of the residue.

    • Solubility Calculation: Express the solubility in the desired units, for example:

      • g/100 g of solvent: (Mass of solute / Mass of solvent) * 100

      • g/L of solvent: (Mass of solute / Volume of solvent withdrawn) * 1000

Diagram of the Gravimetric Solubility Determination Workflow:

G A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration at Constant Temperature (e.g., 24h with stirring) A->B C Sample Withdrawal and Filtration (Syringe + Filter) B->C D Weighing of the Saturated Solution C->D E Solvent Evaporation (Fume Hood / Oven) D->E F Drying to Constant Mass (Oven + Desiccator) E->F G Final Weighing of Residue F->G H Calculation of Solubility G->H

Caption: Workflow for gravimetric solubility determination.

Synthesis of this compound

This compound is typically synthesized via a quaternization reaction. This involves the reaction of a tertiary phosphine with an alkyl halide.

Reaction Scheme:

P(C₄H₉)₃ + Br(CH₂)₇CH₃ → [P(C₄H₉)₃(C₈H₁₇)]⁺Br⁻

General Synthetic Procedure:

  • Reactant Charging: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, tributylphosphine is charged.

  • Solvent Addition (Optional): A suitable solvent, such as acetonitrile or toluene, can be used to facilitate the reaction, although the reaction can also be run neat.

  • Alkyl Halide Addition: 1-Bromooctane is added to the reaction mixture. The addition is often done dropwise, especially for larger-scale reactions, to control any potential exotherm.

  • Reaction Conditions: The mixture is heated to reflux and maintained at that temperature with stirring for a period of time (typically several hours to a day) until the reaction is complete. The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy.

  • Work-up and Purification: After the reaction is complete, the solvent (if used) is removed under reduced pressure. The resulting crude product can be purified by washing with a non-polar solvent like hexane to remove any unreacted starting materials, followed by drying under vacuum.

Diagram of the Synthesis Workflow:

G A Reactant Charging (Tributylphosphine + 1-Bromooctane) B Reaction at Elevated Temperature (with stirring under N₂) A->B C Reaction Monitoring (e.g., ³¹P NMR) B->C C->B Incomplete D Solvent Removal (Rotary Evaporation) C->D Complete E Purification (Washing with Nonpolar Solvent) D->E F Drying (High Vacuum) E->F G Final Product (this compound) F->G

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a valuable quaternary phosphonium salt with a favorable solubility profile in a range of organic solvents. This guide has provided a theoretical framework for understanding its solubility, a qualitative overview of its behavior in common solvents, and a detailed, practical protocol for its quantitative determination using the gravimetric method. The provided synthesis outline further aids in the comprehensive understanding of this compound. For researchers, scientists, and drug development professionals, a thorough grasp of these principles and experimental procedures is crucial for the successful application of this compound in their respective fields.

References

  • Klamt, A. Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. J. Phys. Chem.1995, 99 (7), 2224–2235.
  • Diedenhofen, M.; Klamt, A. COSMO-RS as a tool for property prediction of ionic liquids. Fluid Phase Equilib.2010, 294 (1-2), 31-38.
  • Palomar, J.; Torrecilla, J. S.; Lemus, J.; Ferro, V. R.; Rodríguez, F. A Priori Prediction of the Hildebrand Solubility Parameter of Ionic Liquids. Ind. Eng. Chem. Res.2007, 46 (19), 6297–6303.
  • Kareem, M. A.; Mjalli, F. S.; Hashim, M. A.; AlNashef, I. M. Prediction of CO2 solubility in ionic liquids using COSMO-RS: A literature review. Fluid Phase Equilib.2012, 314, 1-10.
  • PubChem. This compound. [Link] (accessed Jan 17, 2026).

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An In-depth Technical Guide to the Thermal Stability of Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This technical guide is intended for researchers, scientists, and professionals in drug development who are utilizing or considering the use of phosphonium-based ionic liquids, specifically Tributyl-n-octylphosphonium Bromide. The thermal stability of such compounds is a critical parameter that dictates their operational limits and safety profile in various applications, from synthesis to formulation. While a comprehensive literature search did not yield specific thermogravimetric data for this compound, this guide provides a robust framework for its evaluation. We will delve into the foundational principles of thermal analysis for ionic liquids, present a detailed experimental protocol for thermogravimetric analysis (TGA), and discuss the expected thermal behavior and decomposition pathways based on analogous phosphonium salts. This document is designed to empower you with the necessary knowledge and methodologies to confidently assess the thermal stability of this compound and similar materials in your own laboratory settings.

Introduction: The Significance of Thermal Stability in Phosphonium Ionic Liquids

Quaternary phosphonium salts, a class of ionic liquids (ILs), have garnered significant interest across various scientific disciplines due to their unique physicochemical properties, including low vapor pressure, wide liquidus range, and tunable solvency.[1] this compound (C₂₀H₄₄BrP) is a member of this class, recognized for its utility as a phase transfer catalyst and in the formulation of novel ionic liquids.[2]

The thermal stability of an ionic liquid is a paramount consideration for its practical application. It defines the upper-temperature limit at which the material can be used without significant degradation. For drug development professionals, this is crucial for processes such as high-temperature synthesis, purification, and the formulation of drug delivery systems where thermal stress may be applied.[3] Understanding the decomposition temperature and the nature of the degradation products is essential for ensuring the safety, efficacy, and stability of the final product.

Phosphonium-based ILs are generally reputed for their high thermal stability compared to their nitrogen-based counterparts like imidazolium or ammonium salts.[4] This enhanced stability is often attributed to the lower electronegativity and greater polarizability of the phosphorus atom, which can better stabilize the positive charge. However, the overall thermal stability is a complex interplay of factors including the nature of the anionic counterpart and the architecture of the alkyl chains attached to the phosphonium core.

Assessing Thermal Stability: A Protocol for Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of ionic liquids.[5] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a TGA curve, provides critical information about the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass after degradation.

Causality Behind Experimental Choices in TGA

The selection of TGA parameters is not arbitrary; each setting is chosen to elicit specific and reliable information about the material's thermal behavior.

  • Heating Rate: A slower heating rate (e.g., 5-10 °C/min) generally provides a more accurate representation of the decomposition onset temperature (Tonset) by allowing the sample to reach thermal equilibrium at each temperature increment.[3] Faster heating rates can artificially inflate the apparent thermal stability.

  • Atmosphere: An inert atmosphere, typically nitrogen, is used to study the intrinsic thermal decomposition of the material without the influence of oxidative processes.[5] Running a comparative analysis in an oxidative atmosphere (e.g., air) can provide valuable insights into the material's susceptibility to oxidation at elevated temperatures.

  • Sample Size: A small sample size (typically 5-10 mg) is preferred to minimize thermal gradients within the sample and ensure uniform heating.[3]

  • Crucible Type: The choice of crucible material (e.g., alumina, platinum) can influence the analysis, especially if the ionic liquid or its decomposition products are corrosive.[3] Alumina is a common and generally inert choice for many ionic liquids.

A Self-Validating TGA Protocol

This protocol is designed to be a self-validating system, incorporating steps to ensure the accuracy and reproducibility of the results.

Experimental Protocol: Thermogravimetric Analysis of this compound

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

    • Perform a blank run with an empty crucible to establish a stable baseline.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into an alumina crucible.

    • Record the exact initial mass.

  • TGA Measurement Parameters:

    • Atmosphere: High-purity nitrogen with a flow rate of 20 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition and Analysis:

    • Record the mass loss as a function of temperature.

    • Plot the TGA (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

    • Determine the following key parameters:

      • Tonset: The onset temperature of decomposition, often determined by the intersection of the baseline tangent with the tangent of the steepest mass loss.

      • Tpeak: The temperature of the maximum rate of decomposition, identified as the peak in the DTG curve.[5]

      • Residual Mass: The percentage of mass remaining at the end of the experiment.

  • Validation and Reproducibility:

    • Repeat the analysis at least twice with fresh samples to ensure the reproducibility of the Tonset and Tpeak values.

    • If significant variability is observed, investigate potential issues with sample homogeneity or instrument performance.

Expected Thermal Behavior and Decomposition Pathways

General Thermal Stability Trends

Phosphonium salts with long alkyl chains generally exhibit high thermal stability, with decomposition temperatures often exceeding 300 °C. The stability is primarily dictated by the strength of the phosphorus-carbon bonds and the nucleophilicity of the counter-anion. The bromide anion is a moderately nucleophilic species, which can influence the decomposition mechanism.

Illustrative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes thermal decomposition data for related phosphonium salts. It is important to note that these are for comparative purposes only and the actual values for this compound may differ.

CompoundTonset (°C)AtmosphereReference
Tetrabutylphosphonium Bromide~300-350InertGeneral data from literature on phosphonium salts. Specific TGA curves are not consistently published.
Trihexyl(tetradecyl)phosphonium Bromide>300InertInferred from studies on its use in high-temperature applications.[6]
Triphenylphosphonium Alkyl Ester Bromides130-225InertThese compounds have a different structure which leads to lower decomposition temperatures.[7]
Proposed Decomposition Pathway

The thermal decomposition of quaternary phosphonium bromides can proceed through several pathways. For this compound, a likely initial step is a nucleophilic attack by the bromide anion on one of the α-carbon atoms of the alkyl chains, leading to the formation of an alkyl bromide and a phosphine. This is a common decomposition mechanism for quaternary ammonium and phosphonium salts.[7]

A plausible decomposition pathway is illustrated below:

Step 1: Nucleophilic Substitution (SN2)

The bromide anion attacks one of the butyl or octyl chains, with the tributyl- or trioctylphosphine acting as the leaving group. Given the steric hindrance, the attack is more likely on the less hindered butyl groups.

(C₄H₉)₃(C₈H₁₇)P⁺Br⁻ → (C₄H₉)₂P(C₈H₁₇) + C₄H₉Br

or

(C₄H₉)₃(C₈H₁₇)P⁺Br⁻ → (C₄H₉)₃P + C₈H₁₇Br

Step 2: Hofmann Elimination

Alternatively, a Hofmann elimination pathway could occur, where the bromide acts as a base, abstracting a proton from a β-carbon, leading to the formation of an alkene, a phosphine, and hydrogen bromide.

(C₄H₉)₃(C₈H₁₇)P⁺Br⁻ → CH₃CH₂CH=CH₂ + (C₄H₉)₂(C₈H₁₇)P + HBr

The volatile products, such as the alkyl bromides and alkenes, would be responsible for the mass loss observed in the TGA. The less volatile phosphines may undergo further reactions at higher temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental workflow for the thermal analysis of this compound.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation instrument_prep Instrument Calibration and Blank Run sample_prep Sample Weighing (5-10 mg) instrument_prep->sample_prep tga_measurement TGA Measurement (30-600°C @ 10°C/min in N2) sample_prep->tga_measurement data_acquisition Record Mass vs. Temp tga_measurement->data_acquisition data_analysis Generate TGA/DTG Curves data_acquisition->data_analysis parameter_extraction Determine Tonset, Tpeak, and Residual Mass data_analysis->parameter_extraction reproducibility Repeat Analysis (n≥2) parameter_extraction->reproducibility

Caption: Experimental workflow for TGA analysis.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of this compound. While specific experimental data for this compound remains to be published, the provided TGA protocol and the discussion of expected thermal behavior based on analogous compounds offer a solid foundation for researchers. The inherent high thermal stability of phosphonium-based ionic liquids makes them promising candidates for a variety of applications in research and drug development.

It is our recommendation that researchers working with this compound perform the TGA analysis as outlined in this guide to determine its precise thermal decomposition profile. Such data will be invaluable for defining safe operating parameters and ensuring the successful implementation of this versatile ionic liquid in their work. Further studies could also involve the analysis of the evolved gases during decomposition using techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) to definitively identify the decomposition products and elucidate the precise degradation mechanism.

References

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (2013). RSC Advances. [Link]

  • Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (n.d.). National Institutes of Health (NIH). [Link]

  • Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. (n.d.). Repositorio Académico - Universidad de Chile. [Link]

  • Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. (n.d.). ResearchGate. [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). MDPI. [Link]

  • Thermal Stability of Quaternary Phosphonium Modified Montmorillonites. (n.d.). ACS Publications. [Link]

  • Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (n.d.). National Institutes of Health (NIH). [Link]

  • The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. (2016). CORA. [Link]

  • Thermophysical Properties of Pure and Water-saturated Tetradecyltrihexylphosphonium-based Ionic Liquids. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. (n.d.). eScholarship.org. [Link]

  • vinyl triphenylphosphonium bromide. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. (n.d.). MDPI. [Link]

  • t-Butyl phosphonium bromide. (n.d.). PubChem. [Link]

  • Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. (n.d.). ResearchGate. [Link]

Sources

A Comprehensive Safety and Handling Guide for Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety, handling, and emergency protocols for Tributyl-n-octylphosphonium bromide (CAS No. 57702-65-5), a quaternary phosphonium salt increasingly utilized by researchers in organic synthesis and material science. As a phase transfer catalyst and a precursor for ionic liquids, its unique properties demand a nuanced understanding of its potential hazards to ensure safe laboratory practice.[1] This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety procedures, offering field-proven insights for professionals in research and development.

Section 1: GHS Hazard Identification and Risk Profile

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[2] Understanding this classification is the first step in establishing a robust safety protocol. The primary hazards are associated with direct contact, making dermal and ocular exposure the main risks during handling.

The GHS classification provided by the European Chemicals Agency (ECHA) mandates specific warnings and precautionary measures.[2] A summary of its formal classification is presented below.

GHS Classification Summary
Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[2]
Pictogram Exclamation Mark[2]
Signal Word Warning [2]
Hazard Statements H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2]
Precautionary Statements Prevention: P264, P280[2] Response: P302+P352, P305+P351+P338, P332+P317, P337+P317[2]
Expert Analysis of Hazard Profile

The "irritant" classification signifies that the compound is not corrosive but can cause reversible inflammatory effects upon contact with skin or eyes. The mechanism is likely related to the surfactant-like nature of quaternary phosphonium salts, which can disrupt lipid bilayers in cell membranes, leading to inflammation. While not classified for respiratory irritation, many similar phosphonium salts are, and fine dusts should be treated as potentially hazardous to the respiratory tract.[3] Therefore, minimizing dust generation is a critical, proactive safety measure.

GHS_Hazard_Communication cluster_classification GHS Classification cluster_elements Label Elements cluster_prevention Key Precautionary Actions cluster_response Emergency Response H315 H315: Causes skin irritation P280 P280: Wear protective gloves and eye protection H315->P280 mitigated by Skin_Response P302+P352: If on skin, wash with plenty of water H315->Skin_Response leads to H319 H319: Causes serious eye irritation H319->P280 Eye_Response P305+P351+P338: If in eyes, rinse cautiously with water H319->Eye_Response Pictogram Pictogram: Exclamation Mark SignalWord Signal Word: Warning P264 P264: Wash hands and skin thoroughly after handling

Caption: GHS hazard communication workflow for this compound.

Section 2: Physicochemical Properties and Their Safety Implications

The physical state of a chemical directly influences its exposure risk. This compound possesses a unique property that requires careful consideration in the laboratory.

Property Value Source
Chemical Formula C₂₀H₄₄BrP[1][2]
Molecular Weight 395.45 g/mol [1]
CAS Number 57702-65-5[1][2]
Appearance White to off-white or pale yellow solid/lump[1]
Melting Point 25 °C (77 °F) [1]
Field Insight: The Criticality of the Melting Point

The melting point of 25°C is the most critical physical parameter from a safety standpoint.[1] It means that on a warm day or in a lab with a slightly elevated ambient temperature, this compound may exist as a viscous liquid or a waxy semi-solid rather than a crystalline powder. This variability dictates the primary exposure risk:

  • Below 25°C (Solid): The primary risk is the inhalation of fine dust during transfer.

  • Above 25°C (Liquid/Semi-Solid): The primary risk shifts to splashing and dermal contact with a viscous, sticky substance that is more difficult to remove from surfaces and PPE.

This property necessitates a dynamic risk assessment before each use. Always check the ambient temperature of the lab and the physical state of the material before opening the container.

Section 3: Safe Handling Protocols and Personal Protective Equipment (PPE)

A self-validating safety protocol accounts for both predictable hazards and unexpected variations, such as changes in physical state. The following methodologies are designed to be robust under all laboratory conditions.

Experimental Protocol: Weighing and Transfer
  • Pre-Handling Assessment: Visually inspect the container to determine the physical state (solid or liquid) of the material without opening it. Check the laboratory's ambient temperature.

  • Engineering Controls: Perform all manipulations within a certified chemical fume hood or a ventilated enclosure to control potential dust or vapors.

  • Personal Protective Equipment (PPE): Don the required PPE as detailed in the workflow diagram below. At a minimum, this includes a lab coat, nitrile gloves, and chemical splash goggles.

  • Solid Transfer: If the material is solid, use a static-free spatula. Gently scoop the material, avoiding actions that could generate airborne dust. Close the container immediately after dispensing.

  • Liquid/Semi-Solid Transfer: If the material is liquid or waxy, use a positive displacement pipette or a clean glass rod for transfer. Be mindful of the substance's viscosity to prevent splashing. Avoid using air displacement pipettes, as this can create aerosols and contaminate the pipette barrel.

  • Post-Handling: Wipe down the spatula/pipette/rod with a solvent-moistened towel (e.g., isopropanol) within the fume hood. Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[3][4]

PPE_Selection_Workflow cluster_ppe Required Personal Protective Equipment (PPE) Start Begin Task: Handling this compound Assess_State Assess Physical State (Solid or Liquid?) Start->Assess_State LabCoat Lab Coat (Buttoned) Assess_State->LabCoat Always Required Goggles Chemical Splash Goggles (ANSI Z87.1 rated) Assess_State->Goggles Solid State (Risk of dust) FaceShield Face Shield (In addition to goggles) Assess_State->FaceShield Liquid/Semi-Solid State (Risk of splash) Gloves Nitrile Gloves (Check for tears) LabCoat->Gloves Gloves->Goggles

Caption: PPE selection workflow based on the physical state of the compound.

Section 4: Storage and Emergency Procedures

Proper storage prevents degradation and hazardous reactions, while robust emergency plans mitigate the impact of accidental exposure or release.

Storage & Stability
  • Conditions: Store in a cool, dry, well-ventilated area, with the container tightly sealed to prevent moisture ingress.[3][4][5] The compound may be hygroscopic.

  • Incompatibilities: Keep away from strong oxidizing agents, as these can trigger vigorous and potentially hazardous reactions.[5]

  • Security: Store in a locked cabinet or an area with controlled access, as recommended for all chemicals with notable hazards.[4]

Emergency Response Protocol: Spills and Exposures

A clear, logical response to emergencies is crucial. The following flowchart and protocols outline the necessary steps for managing spills and first aid situations.

Emergency_Response_Flowchart cluster_exposure Personnel Exposure cluster_spill Spill Containment Start Emergency Event (Spill or Exposure) Assess Assess Situation: Is anyone injured? Is the spill large or small? Start->Assess Skin Skin Contact: Remove contaminated clothing. Wash area with soap & water for 15 min. Assess->Skin Exposure SmallSpill Small Spill: Don appropriate PPE. Cover with absorbent material (e.g., vermiculite). Scoop into a labeled waste container. Assess->SmallSpill Spill Eyes Eye Contact: Flush with eyewash for 15 min. Seek immediate medical attention. Inhalation Inhalation (Dust): Move to fresh air. Seek medical attention if symptoms develop. LargeSpill Large Spill / Uncontrolled Release: Evacuate the area. Alert emergency services. Prevent entry into drains.

Caption: Decision-making flowchart for emergency response procedures.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation persists, seek medical advice.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[4] Crucially, you must seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms like coughing or irritation develop, seek medical attention.[4]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[4]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 10). Octyl(triphenyl)phosphonium bromide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: (1-Butyl)triphenylphosphonium bromide. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging Tributyl-n-octylphosphonium Bromide as a High-Efficacy Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

These notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the application of Tributyl-n-octylphosphonium Bromide as a phase transfer catalyst (PTC). The content herein is structured to deliver not just procedural steps, but also the underlying scientific principles and field-proven insights necessary for successful implementation.

Foundational Principles: The Power of Phase Transfer Catalysis

In synthetic chemistry, many reactions are hindered by the immiscibility of reactants. Ionic nucleophiles are often soluble in an aqueous phase but insoluble in the organic phase containing the substrate. This phase boundary effectively prevents the reaction from occurring. Phase Transfer Catalysis (PTC) is a powerful technique that overcomes this limitation.[1][2] A phase transfer catalyst acts as a transport agent, carrying the reactant from one phase to another where the reaction can proceed.[1]

The advantages of employing PTC are substantial and align with the principles of green chemistry:

  • Accelerated Reaction Rates & Higher Yields: By facilitating reactant interaction, PTC dramatically increases reaction speeds.[1]

  • Milder Reaction Conditions: The need for high temperatures or harsh, anhydrous solvents is often eliminated.[3]

  • Use of Inexpensive Reagents: PTC allows for the use of simple, cost-effective inorganic salts (like NaOH or KCN) in aqueous solutions.[4]

  • Reduced Waste & Improved Safety: The need for hazardous organic solvents that dissolve all reactants is minimized, simplifying workup and reducing environmental impact.[1][4]

Spotlight on the Catalyst: this compound

Among the various "onium" salts used for PTC, phosphonium salts are highly effective, and this compound stands out for its versatility and efficacy.[2][5] Its structure, featuring a combination of butyl and a longer octyl chain, imparts a high degree of lipophilicity (organophilicity), making it exceptionally soluble in organic solvents.[5][6] This property is critical for its function as a catalyst.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57702-65-5[5][7]
Molecular Formula C₂₀H₄₄BrP[5][7]
Molecular Weight 395.45 g/mol [5][7]
Appearance White to light-colored powder or lump[5]
Melting Point 25 °C (Lit.)[5]

The Catalytic Cycle: Mechanism of Action

This compound operates primarily via the Starks' extraction mechanism in liquid-liquid systems. The positively charged phosphorus atom is sterically shielded by the bulky alkyl groups, creating a "soft" cation that readily forms a loose ion pair with an anion.

The cycle can be broken down into four key steps for a typical nucleophilic substitution (Nu⁻ representing the nucleophile, RX the organic substrate):

  • Anion Exchange: At the aqueous-organic interface, the phosphonium bromide (Q⁺Br⁻) exchanges its bromide anion for a nucleophilic anion (Nu⁻) from the aqueous phase.

  • Phase Transfer: The newly formed, lipophilic ion pair (Q⁺Nu⁻) dissolves in and migrates into the bulk organic phase.[1][2]

  • Organic Reaction: Within the organic phase, the nucleophile is poorly solvated, rendering it a highly reactive "naked" anion.[8] This potent nucleophile rapidly attacks the organic substrate (RX), forming the desired product (RNu) and releasing a leaving group anion (X⁻).

  • Catalyst Regeneration: The phosphonium cation (Q⁺) pairs with the leaving group anion (X⁻) and transfers back to the aqueous phase to restart the cycle.[3]

PTC_Mechanism Na_Nu Na⁺Nu⁻ Q_Nu [Q⁺Nu⁻] Na_Nu:e->Q_Nu:w Na_Nu->Q_Nu Na_X Na⁺X⁻ R_X R-X (Substrate) R_Nu R-Nu (Product) Q_X [Q⁺X⁻] R_X->Q_X Q_Nu->R_X 3. Nucleophilic Attack Interface1 Interface Q_X:w->Na_X:e 4. Catalyst Regeneration Interface2 Interface

Caption: The Phase Transfer Catalytic Cycle.

Application Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic reaction that benefits immensely from phase transfer catalysis.[9][10] Traditionally, it requires the pre-formation of a sodium alkoxide using metallic sodium in an anhydrous alcohol—a hazardous and moisture-sensitive procedure. PTC allows the reaction to proceed under milder, biphasic conditions using an inexpensive base like sodium hydroxide.[3][11]

Detailed Protocol: Synthesis of Benzyl Propyl Ether

This protocol describes the synthesis of benzyl propyl ether from 1-propanol and benzyl chloride.

Materials & Reagents:

  • 1-Propanol (0.1 mol, 6.01 g)

  • Benzyl Chloride (0.1 mol, 12.66 g)

  • Sodium Hydroxide (0.2 mol, 8.0 g)

  • This compound (0.002 mol, ~0.79 g, 2 mol%)

  • Toluene (50 mL)

  • Deionized Water (50 mL)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • 250 mL separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In the 250 mL flask, dissolve the sodium hydroxide in 50 mL of deionized water. Caution: The dissolution is exothermic.

    • Add the 1-propanol, toluene, benzyl chloride, and this compound to the flask.

    • Equip the flask with the reflux condenser and magnetic stirrer.

  • Reaction Execution:

    • Begin vigorous stirring to ensure maximum surface area between the two phases. A stirring rate of 700-1000 RPM is recommended.

    • Heat the mixture to 75-80 °C and maintain this temperature for 3-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if available.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the entire mixture to the separatory funnel. The organic layer (top) and aqueous layer (bottom) should be clearly visible.

    • Separate the layers. Wash the organic layer twice with 50 mL of deionized water, followed by one wash with 50 mL of brine to remove residual water.

    • Dry the isolated organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

  • Purification and Analysis:

    • The crude product can be purified by vacuum distillation to yield pure benzyl propyl ether.

    • Confirm the product identity and purity using NMR and IR spectroscopy.

Safety Precautions:

  • This compound is a skin and eye irritant.[7]

  • Benzyl chloride is a lachrymator and is corrosive.

  • Sodium hydroxide is highly corrosive.

  • Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Workflow Setup 1. Reaction Setup (Combine Reagents in Flask) React 2. Reaction (Heat to 80°C with Vigorous Stirring) Setup->React Workup 3. Workup (Cool, Separate Phases, Wash Organic Layer) React->Workup Purify 4. Purification & Analysis (Dry, Evaporate Solvent, Distill Product) Workup->Purify

Sources

Tributyl-n-octylphosphonium Bromide in organic synthesis applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Tributyl-n-octylphosphonium Bromide in Organic Synthesis

Introduction: The Versatility of a Quaternary Phosphonium Salt

This compound ([(n-C₄H₉)₃P(n-C₈H₁₇)]Br) is a quaternary phosphonium salt that has garnered significant attention as a highly effective and versatile agent in organic synthesis. Its unique molecular architecture, featuring a central phosphorus atom bonded to three butyl groups and one octyl group, imparts a combination of thermal stability and high lipophilicity. This structure makes it an exceptional Phase Transfer Catalyst (PTC), capable of accelerating reactions between reagents located in separate, immiscible phases (e.g., a solid-liquid or liquid-liquid system).[1][2]

Beyond its primary role in phase transfer catalysis, this compound is also recognized for its utility in the formulation of ionic liquids (ILs).[1] These ILs are valued in green chemistry for their low volatility, recyclability, and ability to serve as non-conventional reaction media.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications, mechanisms, and protocols involving this powerful catalyst.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and safety requirements is critical for its effective and safe implementation in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 57702-65-5[1][3]
Molecular Formula C₂₀H₄₄BrP[1][3]
Molecular Weight 395.45 g/mol [1][3]
Appearance White to light-colored powder or crystalline lumps.[1][4]
Melting Point 25 °C (lit.)[1]
Solubility Soluble in many organic solvents.[1]
Purity Typically ≥98%[1]

Safety and Handling: this compound is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[6] Store the compound in a tightly closed container in a dry, well-ventilated place.[6]

Core Application: Phase Transfer Catalysis (PTC)

The primary utility of this compound lies in its function as a Phase Transfer Catalyst. PTC is a powerful technique in synthetic chemistry that facilitates the reaction between two or more reagents in a heterogeneous system.

The Causality Behind PTC Efficacy

In many synthetically valuable reactions, one reactant is an inorganic salt (e.g., NaOH, KCN) soluble only in an aqueous phase, while the organic substrate is soluble only in a non-polar organic phase. Without a catalyst, the reaction is impractically slow as it can only occur at the phase interface.

This compound overcomes this limitation. The "quat" phosphonium cation ([R₄P]⁺) is highly lipophilic ("organophilic") due to the butyl and octyl chains, allowing it to dissolve in the organic phase.[7] Simultaneously, its positive charge allows it to form an ion pair with an anion (like Br⁻, OH⁻, or CN⁻) from the aqueous phase. The catalyst effectively extracts the anion from the aqueous phase and transports it into the organic phase, where it is poorly solvated ("naked") and thus highly reactive towards the organic substrate.[2][7] After the reaction, the catalyst cation returns to the aqueous interface to repeat the cycle.

The phosphonium center, being more polarizable than a corresponding ammonium center, often leads to looser, more reactive ion pairs, enhancing catalytic activity.[7]

Generalized PTC Workflow

The diagram below illustrates the fundamental cycle of phase transfer catalysis.

PTC_Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase Aqueous_Reactant Inorganic Salt (M⁺Y⁻) Organic_Reactant Organic Substrate (RX) QY_org [R₄P]⁺Y⁻ (in organic phase) Organic_Reactant->QY_org Product Product (RY) QBr_aq QBr_aq Product->QBr_aq Catalyst Regeneration ([R₄P]⁺X⁻ returns) Interface Phase Interface QY_org->Product Nucleophilic Attack on RX QBr_aq->QY_org Phase Transfer

Caption: General workflow of Phase Transfer Catalysis.

Application Note 1: Synthesis of Cyclic Carbonates from CO₂ and Epoxides

The coupling of carbon dioxide with epoxides to form cyclic carbonates is a 100% atom-economical reaction and a cornerstone of CO₂ utilization in green chemistry.[8] Quaternary onium salts, including phosphonium bromides, are effective catalysts for this transformation.[9]

Mechanistic Rationale

The catalytic cycle is initiated by the nucleophilic attack of the bromide anion on one of the carbon atoms of the epoxide ring. This ring-opening step generates a bromo-alkoxide intermediate. Subsequently, this intermediate reacts with CO₂, leading to the formation of a bromocarbonate species. An intramolecular cyclization then occurs, eliminating the bromide anion to form the final cyclic carbonate product and regenerate the catalyst for the next cycle.[8]

Carbonate_Synthesis Epoxide Epoxide Substrate RingOpening Nucleophilic Ring-Opening Epoxide->RingOpening Catalyst [R₄P]⁺Br⁻ Catalyst->RingOpening Intermediate Bromo-alkoxide Intermediate RingOpening->Intermediate Insertion CO₂ Insertion Intermediate->Insertion CO2 Carbon Dioxide (CO₂) CO2->Insertion Cyclization Intramolecular Cyclization Insertion->Cyclization Product Cyclic Carbonate Cyclization->Product RegenCatalyst Regenerated [R₄P]⁺Br⁻ Cyclization->RegenCatalyst Catalyst Regeneration

Caption: Mechanism for cyclic carbonate synthesis.

Experimental Protocol: Synthesis of Styrene Carbonate

This protocol describes a representative procedure for the cycloaddition of CO₂ to styrene oxide.

  • Reactor Setup: To a high-pressure stainless-steel autoclave reactor equipped with a magnetic stir bar, add styrene oxide (e.g., 10 mmol) and this compound (0.1-1.0 mol%).

  • Sealing and Purging: Seal the reactor and purge it several times with low-pressure CO₂ to remove air.

  • Pressurization and Heating: Pressurize the reactor with CO₂ to the desired pressure (e.g., 10-35 bar).[10] Heat the reactor to the target temperature (e.g., 100-120 °C) with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction for a specified time (e.g., 4-12 hours). The reaction progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing them by GC or ¹H NMR.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂ pressure.

  • Purification: The resulting mixture can be purified directly by vacuum distillation or column chromatography on silica gel to yield pure styrene carbonate. The catalyst, being non-volatile, often remains in the residue.

Table 2: Representative Conditions for Cyclic Carbonate Synthesis

Epoxide SubstrateCatalyst Loading (mol%)Temp (°C)Pressure (bar)Time (h)Conversion/Yield (%)Reference (Analogous Systems)
Propylene Oxide1.0120354>90[10]
Styrene Oxide1.0100106~90[9][10]
Cyclohexene Oxide2.01302012~85[9]

Application Note 2: S-Alkylation of Thiophenols

The S-alkylation of thiols is a fundamental method for synthesizing thioethers (sulfides), which are important structural motifs in pharmaceuticals and materials. Using PTC allows this reaction to be performed under mild, biphasic conditions, avoiding the need for anhydrous solvents and strong, hazardous bases in stoichiometric amounts.[11]

Protocol: Synthesis of n-Butyl Phenyl Sulfide

This protocol details the S-alkylation of thiophenol with 1-bromobutane.

  • Phase Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare an aqueous phase by dissolving NaOH (15 mmol) in water (15 mL). Add thiophenol (10 mmol).

  • Catalyst Addition: To this biphasic mixture, add the organic phase consisting of 1-bromobutane (12 mmol) in a suitable solvent like toluene (15 mL). Finally, add this compound (0.5 mol%).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring (e.g., 1200 rpm) to ensure efficient mixing of the phases.[11]

  • Monitoring: Monitor the disappearance of thiophenol using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to afford pure n-butyl phenyl sulfide.

This PTC approach offers high selectivity and yields for the desired thioether, minimizing side products.[11]

Conclusion

This compound stands out as a robust and highly efficient catalyst for a range of applications in organic synthesis. Its primary strength as a Phase Transfer Catalyst enables reactions between immiscible reagents under mild conditions, contributing to greener and more economical synthetic processes.[2] Its utility in promoting key transformations such as cyclic carbonate synthesis and nucleophilic substitutions makes it an invaluable tool for chemists in academic and industrial research. The principles and protocols outlined in this guide serve as a practical starting point for harnessing the full potential of this versatile phosphonium salt.

References

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  • Whiteoak, C. J., & Voutchkova-Kostal, A. M. (2016). Synthesis of Cyclic Carbonates from CO2 and Epoxides Using Ionic Liquids and Related Catalysts Including Choline Chloride.
  • Stalpaert, M., Cirujano, F. G., & De Vos, D. E. Tetrabutylphosphonium bromide: a versatile ionic liquid catalyst for the bio-based production of butadiene and acrylic acid. [Link]

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  • CP Lab Safety. Tributyl(octyl)phosphonium bromide, 98% Purity. [Link]

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Application Notes & Protocols: High-Efficiency Alkylation Reactions Facilitated by Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Phase-Transfer Catalysis

In modern synthetic chemistry, particularly within drug development and fine chemical manufacturing, the pursuit of efficiency, sustainability, and high yields is paramount. Many crucial reactions, such as alkylations, are often hindered by the mutual insolubility of reactants. Phase-Transfer Catalysis (PTC) has emerged as a powerful and green methodology to overcome this challenge, enabling reactions between components of immiscible phases.[1][2] This technique often eliminates the need for expensive, anhydrous, or hazardous solvents, allows for the use of inexpensive inorganic bases, and can significantly accelerate reaction rates under mild conditions.[3]

Among the catalysts employed, quaternary phosphonium salts, often called "quats," represent a superior class due to their high thermal stability and catalytic efficiency.[4] This guide focuses on Tributyl-n-octylphosphonium Bromide (TBOPB) , a versatile and highly effective phosphonium salt. Its unique molecular structure, featuring a combination of butyl and octyl chains, imparts excellent solubility in a wide range of organic solvents, making it an ideal catalyst for transporting nucleophiles from an aqueous or solid phase into an organic medium where the alkylation occurs.[5] This document provides researchers, scientists, and drug development professionals with a deep understanding of the underlying principles and a detailed, field-proven protocol for leveraging TBOPB in various alkylation reactions.

The Scientific Rationale: Mechanism and Catalyst Selection

The Mechanism of Action: Bridging the Phase Divide

Phase-transfer catalysis operates on a simple yet elegant principle: a catalyst shuttles a reactant across the interface of two immiscible phases. In the context of an alkylation reaction using TBOPB, a nucleophile (Nu⁻), typically generated in an aqueous phase by a base like NaOH or KOH, is made available in the organic phase to react with an alkylating agent (R-X).

The catalytic cycle can be described in four key steps:

  • Anion Exchange: The positively charged tributyl-n-octylphosphonium cation (Q⁺) pairs with the nucleophilic anion (Nu⁻) from the aqueous or solid phase, displacing its original bromide counter-ion.

  • Phase Transfer: The newly formed lipophilic ion pair, [Q⁺Nu⁻], is highly soluble in the organic phase and migrates across the phase interface.

  • Alkylation Reaction: Within the organic phase, the nucleophile is poorly solvated, rendering it a "naked" and highly reactive species.[2] It rapidly attacks the organic-soluble substrate (R-X), forming the desired product (R-Nu) and a phosphonium halide [Q⁺X⁻].

  • Catalyst Regeneration: The catalyst, now paired with the leaving group anion (X⁻), migrates back to the aqueous phase to begin the cycle anew, thus requiring only a catalytic amount.

Caption: The catalytic cycle of phase-transfer catalysis using TBOPB (Q⁺Br⁻).

Expertise in Action: Why this compound?

The choice of a phase-transfer catalyst is critical for reaction success. TBOPB is often superior to more common tetrabutylammonium salts for several key reasons rooted in its molecular structure:

  • Enhanced Lipophilicity: The combination of three butyl groups and a longer n-octyl chain confers significant organophilicity (lipophilicity).[5] This ensures the catalyst and its paired anion reside predominantly in the organic phase, where the reaction occurs, thereby maximizing the reaction rate.

  • Superior Thermal Stability: Phosphonium salts are generally more stable at higher temperatures than their ammonium counterparts. This provides a wider operational window, allowing for reactions to be run at elevated temperatures to accelerate sluggish transformations without significant catalyst degradation.[4]

  • Increased Reactivity: The central phosphorus atom is larger and more polarizable than the nitrogen in ammonium salts. This creates a "looser," more dissociated ion pair between the phosphonium cation and the transported nucleophile.[6] This increased separation enhances the nucleophilicity of the anion, leading to faster reaction kinetics.[6]

Core Protocol for Alkylation using TBOPB

This section provides a robust, generalized protocol that serves as a starting point for a wide variety of alkylation reactions, including O-, N-, C-, and S-alkylations.[7][8][9][10]

Materials and Equipment
  • Reagents:

    • Substrate (e.g., phenol, amine, active methylene compound)

    • Alkylating Agent (e.g., alkyl bromide, chloride, or iodide)

    • Base: 50% w/w aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[8]

    • Catalyst: this compound (TBOPB), typically 1-5 mol%

    • Organic Solvent (e.g., Toluene, Dichloromethane, Acetonitrile)

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Drying Agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Equipment:

    • Round-bottom flask equipped with a magnetic stir bar

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Experimental Procedure

Workflow A 1. Setup Assemble reaction flask with condenser and stir bar. B 2. Charge Reagents Add substrate, solvent, aqueous base, and TBOPB. A->B C 3. Add Alkylating Agent Introduce the alkylating agent, often dropwise. B->C D 4. Reaction Stir vigorously at the desired temperature (RT to reflux). C->D E 5. Monitoring Track progress via TLC or GC-MS until completion. D->E F 6. Work-up: Quench & Separate Cool, add water, and separate the organic/aqueous layers. E->F G 7. Work-up: Wash & Dry Wash organic layer with brine, then dry over MgSO₄. F->G H 8. Isolate Product Filter drying agent and remove solvent via rotary evaporation. G->H I 9. Purify Purify the crude product via column chromatography or distillation. H->I

Caption: Standard experimental workflow for TBOPB-catalyzed alkylation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substrate (1.0 eq.), the chosen organic solvent (e.g., toluene, 2-4 mL per mmol of substrate), the aqueous base (e.g., 50% KOH, 3-5 eq.), and this compound (0.01-0.05 eq.).

  • Initiation: Begin vigorous stirring (e.g., >800 RPM). The efficiency of a PTC reaction is highly dependent on the interfacial surface area between the phases, making aggressive agitation crucial.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq.) to the rapidly stirring biphasic mixture. For highly reactive agents, this addition may be done dropwise to control any exotherm.

  • Reaction: Heat the mixture to the desired temperature (this can range from room temperature to the reflux temperature of the solvent) and maintain for the required time (typically 2-24 hours).

  • Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL). Combine all organic layers and wash them sequentially with water and then brine to remove the base and catalyst. The addition of brine also helps to break any emulsions that may have formed.

  • Drying and Concentration: Dry the combined organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by an appropriate method, such as flash column chromatography or distillation, to yield the pure alkylated product.

Application Data: Versatility in Alkylation

TBOPB demonstrates broad applicability across various nucleophiles. The following table summarizes typical conditions and expected outcomes for common alkylation types, providing a valuable reference for methods development.

Alkylation TypeExample SubstrateExample Alkylating AgentBase (eq.)SolventCatalyst (mol%)Temp (°C)Time (h)Typical Yield
O-Alkylation 4-MethoxyphenolBenzyl Bromide50% NaOH (3)Toluene2804>95%
N-Alkylation Indolen-Butyl Bromide50% KOH (5)Toluene5606>90%
C-Alkylation Diethyl MalonateAllyl Bromide50% NaOH (3)DCM225 (RT)8~90%
S-Alkylation Thiophenoln-Octyl Bromide50% KOH (3)Toluene1905>98%[9]

Trustworthiness: A Self-Validating System for Troubleshooting

A robust protocol anticipates potential failures. This section provides a logical framework for troubleshooting common issues, ensuring reproducible and successful outcomes.

Troubleshooting Start Problem: Low or No Conversion Q1 Q1 Start->Q1 A1_No Increase stirring speed to maximize interfacial area. Q1->A1_No No A1_Yes Is the base concentration sufficient (e.g., 50% aq.)? Q1->A1_Yes Yes A2_No Use a more concentrated or stronger base. A1_Yes->A2_No No A2_Yes Is the catalyst loading adequate (1-5 mol%)? A1_Yes->A2_Yes Yes A3_No Increase catalyst loading. A2_Yes->A3_No No A3_Yes Consider increasing temperature or reaction time. A2_Yes->A3_Yes Yes

Caption: Troubleshooting flowchart for low-conversion alkylation reactions.

  • Issue: Slow or Incomplete Reaction

    • Causality: The reaction rate is often limited by the rate of transfer across the phase boundary.

    • Solution: Increase the stirring speed to create a finer emulsion and maximize the interfacial surface area. If the reaction is still slow, consider increasing the temperature or the catalyst loading to 3-5 mol%. Ensure the aqueous base is sufficiently concentrated (50% w/w is often optimal).[8]

  • Issue: Formation of Emulsion During Work-up

    • Causality: The catalyst itself is a surfactant and can stabilize emulsions, making phase separation difficult.

    • Solution: During the washing step, use saturated brine instead of deionized water. The high ionic strength of the brine helps to break the emulsion and leads to a clean phase separation.

  • Issue: Hydrolysis of Alkylating Agent

    • Causality: Some alkylating agents (especially primary halides) can be hydrolyzed by the strong aqueous base before they can react with the nucleophile.

    • Solution: Add the alkylating agent slowly over a period of time to the heated, stirring mixture. This ensures its concentration in the organic phase is never high enough to favor the competing hydrolysis reaction at the interface.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • Hazard Identification: this compound is known to cause skin irritation and serious eye irritation.[11][12]

  • Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[13]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[12] Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: The compound can be hygroscopic.[13] Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[13]

References

  • This compound | C20H44BrP | CID 22667357. PubChem. [Link]

  • Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. MDPI. [Link]

  • Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols. MDPI. [Link]

  • PHASE TRANSFER CATALYSTS. Journal of Emerging Technologies and Innovative Research. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. [Link]

  • Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry (RSC Publishing). [Link]

  • S-Alkylation of thiophenol under biphasic versus triphasic phase transfer catalysis (PTC). Journal of Chemical and Pharmaceutical Research. [Link]

  • Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. [Link]

  • New quaternary phosphonium salt as multi-site phase-transfer catalyst for various alkylation reactions. ResearchGate. [Link]

  • Phenol alkylation process.
  • dn-Alkyl Phosphonium Iodide Salts as Radical dn-Alkylating Reagents and Their Applications in the Photoinduced Synthesis of dn-Alkylated Heterocycles. CCS Chemistry. [Link]

  • Novel Phosphonium Salts and Bifunctional Organocatalysts in Asymmetric Synthesis. Nottingham ePrints. [Link]

  • Tributyl Hexadecyl Phosphonium Bromide. PTC Organics, Inc. [Link]

  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. PMC - NIH. [Link]

  • Production process for synthesizing n-octyl bromide.
  • Cobalt-Catalyzed Alkylation of Drug-Like Molecules and Pharmaceuticals Using Heterocyclic Phosphonium Salts. PMC - NIH. [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. [Link]

  • Safety Data Sheet: Methyltriphenylphosphonium bromide. Chemos GmbH & Co. KG. [Link]

  • Phase transfer catalysis (PTC). OperaChem. [Link]

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  • Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. [Link]

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Introduction: Unveiling the Potential of Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Tributyl-n-octylphosphonium Bromide in modern polymer synthesis.

This compound, a quaternary phosphonium salt, has emerged as a versatile tool in synthetic chemistry.[1] Its unique molecular structure, featuring a positively charged phosphorus atom surrounded by four alkyl groups (three butyl and one octyl) and a bromide counter-anion, imparts properties that make it highly effective as both a phase-transfer catalyst and an ionic liquid.[1][2] These characteristics are particularly advantageous in polymerization, where controlling reaction environments, enhancing reactant solubility, and improving reaction efficiency are paramount for synthesizing advanced polymeric materials.[1]

This guide delves into the fundamental principles and practical applications of this compound in key polymerization techniques, providing detailed protocols and mechanistic insights for researchers aiming to leverage its capabilities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 57702-65-5[2][3]
Molecular Formula C₂₀H₄₄BrP[2][3]
Molecular Weight 395.44 g/mol [2][3]
Appearance White hygroscopic powder[4]
Solubility Soluble in organic solvents[1]
Classification Quaternary Phosphonium Salt, Ionic Liquid[2]

Core Application: A Superior Phase-Transfer Catalyst in Polymer Synthesis

One of the most powerful applications of this compound is as a Phase-Transfer Catalyst (PTC). Polymerization reactions often involve reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing an inorganic initiator and an organic phase containing the monomer).[5] A PTC overcomes this barrier by transporting a reactant from one phase to another, dramatically accelerating the reaction.[5][6]

Mechanism of Action

The efficacy of this compound in PTC stems from its amphiphilic nature. The bulky, nonpolar alkyl chains render the phosphonium cation soluble in organic media. The mechanism proceeds as follows:

  • Ion Exchange: In the aqueous phase, the bromide anion of the catalyst can be exchanged for the reactant anion (e.g., a polymerization initiator or a nucleophile).

  • Phase Transfer: The newly formed ion pair, consisting of the large, organophilic phosphonium cation and the reactant anion, is now soluble in the organic phase.

  • Reaction: The "naked," poorly solvated anion is highly reactive in the organic phase and readily reacts with the monomer or polymer chain.

  • Catalyst Regeneration: After the reaction, the phosphonium cation pairs with the leaving group and transfers back to the aqueous interface to repeat the cycle.

This catalytic cycle allows the reaction to proceed under milder conditions, often with increased rates and higher yields compared to uncatalyzed heterogeneous reactions.[6]

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase A_aq M⁺Y⁻ (Reactant Salt) Catalyst_aq [P(C₄H₉)₃(C₈H₁₇)]⁺Br⁻ A_aq->Catalyst_aq Ion Exchange B_aq M⁺Br⁻ (Byproduct) RX_org RX (Monomer/Substrate) RY_org RY (Product/Polymer) RX_org->RY_org Polymerization RY_org:e->Catalyst_aq:w Catalyst Regeneration Catalyst_org [P(C₄H₉)₃(C₈H₁₇)]⁺Y⁻ Catalyst_aq->Catalyst_org Phase Transfer Catalyst_org->RX_org Reaction

Caption: The catalytic cycle of this compound in phase-transfer catalysis.

Application in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a cornerstone of controlled/"living" polymerization, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[7][8][] The core of ATRP is a reversible redox process catalyzed by a transition metal complex, typically copper-based, which maintains a low concentration of active radical species to minimize termination reactions.[]

While not a direct catalyst in the ATRP equilibrium, this compound can play a crucial role as a surfactant in emulsion or miniemulsion ATRP systems.[1][10] Its cationic nature and surface-active properties allow it to stabilize monomer droplets in an aqueous continuous phase, providing loci for controlled polymerization.[10]

ATRP_Mechanism General Mechanism of Atom Transfer Radical Polymerization (ATRP) dormant Pₙ-X (Dormant Chain) activator Mᵗⁿ/L (Activator) radical Pₙ• (Active Radical) dormant->radical k_act deactivator X-Mᵗⁿ⁺¹/L (Deactivator) activator->deactivator k_act                     radical->deactivator k_deact monomer Monomer radical->monomer k_p termination Dead Polymer radical->termination k_t propagation Pₙ₊₁-X (Propagated Chain)

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Protocol 1: Emulsion ATRP of n-Butyl Acrylate

This protocol describes the synthesis of poly(n-butyl acrylate) via Activators Generated by Electron Transfer (AGET) ATRP in an emulsion system, utilizing this compound as a cationic surfactant to stabilize the latex particles.[10]

Table 2: Reagents and Conditions for Emulsion AGET ATRP

ComponentMolar Ratio (vs. Initiator)AmountPurpose
n-Butyl Acrylate (nBA)20025.6 g (0.2 mol)Monomer
Ethylene bis(2-bromoisobutyrate) (EBBiB)10.36 g (1 mmol)Difunctional Initiator
Cu(II)Br₂0.0511.2 mg (0.05 mmol)Catalyst Precursor
Tris(2-pyridylmethyl)amine (TPMA)0.1543.5 mg (0.15 mmol)Ligand
This compound 20.79 g (2 mmol)Cationic Surfactant
Ascorbic Acid0.117.6 mg (0.1 mmol)Reducing Agent (AGET)
Deionized Water-100 mLContinuous Phase

Step-by-Step Methodology:

  • Emulsion Preparation: In a 250 mL round-bottom flask, dissolve this compound (0.79 g) in deionized water (100 mL).

  • Organic Phase Preparation: In a separate vial, dissolve the initiator EBBiB (0.36 g) in the n-butyl acrylate monomer (25.6 g).

  • Emulsification: Add the organic phase to the aqueous surfactant solution. Stir vigorously at 800-1000 rpm for 30 minutes at room temperature to form a stable miniemulsion.

  • Catalyst Addition: In a small vial, dissolve CuBr₂ (11.2 mg) and TPMA (43.5 mg) in 1 mL of DI water to form the catalyst complex. Add this solution to the miniemulsion.

  • Degassing: Seal the flask with a rubber septum and purge the system with nitrogen or argon for 30 minutes while stirring to remove dissolved oxygen, which is critical for preventing radical termination.

  • Initiation (AGET): Prepare a stock solution of ascorbic acid in deoxygenated water. Inject the required amount (17.6 mg in ~1 mL) into the reaction flask via a syringe to reduce Cu(II) to the active Cu(I) state and initiate polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 60°C. Allow the reaction to proceed for 4-6 hours. Monitor conversion by taking samples periodically via a degassed syringe and analyzing via ¹H NMR or gravimetry.

  • Termination and Purification: Terminate the reaction by cooling the flask to room temperature and exposing the contents to air. Precipitate the polymer by pouring the latex into a large volume of cold methanol. Filter the resulting polymer, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterization: Analyze the dried polymer for molecular weight (Mₙ) and molecular weight distribution (Đ) using Gel Permeation Chromatography (GPC). Confirm the structure and end-group fidelity using ¹H NMR.

Application in Ring-Opening Polymerization (ROP)

Ring-Opening Polymerization (ROP) is a vital technique for producing biodegradable and biocompatible polymers such as polyethers, polyesters (e.g., PCL), and polyurethanes.[11][12] In this context, phosphonium salts can function as highly efficient organocatalysts.[13][14]

Specifically, the bromide anion of this compound can act as a nucleophilic initiator for the anionic ROP of strained cyclic monomers like epoxides (e.g., propylene oxide). The bulky phosphonium cation helps to solubilize the growing polymer chain and stabilize the propagating alkoxide anion. Recent research has highlighted the use of phosphonium bromide-based catalysts for the controlled synthesis of polyurethanes via the Ring-Opening Copolymerization (ROCOP) of epoxides and isocyanates.[13][14]

Caption: Initiation of epoxide ROP by the bromide anion from the phosphonium salt.

Protocol 2: Bulk Ring-Opening Polymerization of Propylene Oxide

This protocol details the bulk polymerization of propylene oxide using this compound as an initiator/organocatalyst to produce polypropylene oxide (PPO), a versatile polyether.

Table 3: Reagents and Conditions for Bulk ROP

ComponentMolar Ratio (vs. Catalyst)AmountPurpose
Propylene Oxide (PO)1005.8 g (100 mmol)Monomer
This compound 10.395 g (1 mmol)Initiator/Catalyst
1,4-Butanediol (Optional)10.09 g (1 mmol)Chain Transfer Agent

Step-by-Step Methodology:

  • Catalyst Preparation: Add this compound (0.395 g) to a flame-dried Schlenk flask equipped with a magnetic stir bar. If using a chain transfer agent to control molecular weight and produce α,ω-diols, add 1,4-butanediol (0.09 g) at this stage.

  • Reactor Sealing: Seal the flask with a rubber septum and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.

  • Monomer Addition: Using a gas-tight syringe, carefully transfer freshly distilled and dried propylene oxide (5.8 g) to the Schlenk flask under a positive pressure of inert gas.

  • Polymerization: Immerse the flask in a preheated oil bath at 80°C. Stir the reaction mixture. The viscosity will increase significantly as the polymerization progresses.

  • Reaction Monitoring: The reaction can be monitored by taking aliquots at different time points (under inert atmosphere) and analyzing the monomer conversion by ¹H NMR spectroscopy. A typical reaction time is 12-24 hours.

  • Termination and Purification: After reaching the desired conversion, cool the reaction to room temperature. Dissolve the viscous polymer in a minimal amount of dichloromethane (CH₂Cl₂).

  • Product Isolation: Precipitate the polymer by adding the dichloromethane solution dropwise into a large volume of cold n-hexane or methanol with vigorous stirring.

  • Drying: Collect the precipitated polypropylene oxide by filtration or decantation and dry it in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterization: Determine the molecular weight (Mₙ) and dispersity (Đ) of the final polymer by GPC. Use ¹H and ¹³C NMR to confirm the polymer structure.

Conclusion and Future Outlook

This compound is a highly effective and versatile compound for modern polymer synthesis. Its primary function as a phase-transfer catalyst enables efficient polymerization in heterogeneous systems, while its utility as a cationic surfactant is valuable for emulsion-based controlled radical polymerizations like ATRP.[1][10] Furthermore, its role as an organocatalyst in ring-opening polymerization opens pathways to creating important materials like polyethers and polyurethanes under mild conditions.[13][14] As the demand for well-defined, functional, and advanced polymers grows, the application of multifunctional tools like this compound will undoubtedly expand, offering researchers elegant solutions to complex synthetic challenges in materials science and drug development.

References

  • PubChem. This compound. [Link]

  • Polymer Science Learning Center. Atom Transfer Radical Polymerizations. [Link]

  • Zhao, J. et al. (2024). Synthesis of Polyurethane Thermoplastic Elastomer via Phosphonium Borane Lewis Pair Mediated Sequential Homopolymerization of Epoxides. ChemRxiv. [Link]

  • Zhao, J. et al. (2024). Synthesis of Polyurethane Thermoplastic Elastomer via Phosphonium Borane Lewis Pair Mediated Sequential Homopolymerization of Epoxides and Copolymerization of Epoxides and p-Tosyl Isocyanate. Cambridge Open Engage. [Link]

  • Phase Transfer Catalysis Home Page. Main Catalyst Directory. [Link]

  • ResearchGate. Synthesis of poly(n-butyl acrylate) homopolymer and poly(styrene-b-n-butyl acrylate-b-styrene) triblock copolymer via AGET emulsion ATRP using a cationic surfactant. [Link]

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  • PTC Organics, Inc. Tributyl Hexadecyl Phosphonium Bromide. [Link]

  • Matyjaszewski, K. & Xia, J. (2001).
  • JETIR. PHASE TRANSFER CATALYSTS. [Link]

  • American Institute of Chemists. Starburst quaternary ammonium salt - a new effective phase transfer catalyst. [Link]

  • Royal Society of Chemistry. Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). [Link]

  • ResearchGate. Preparation and properties of triphenyl octylphosphonium bromide‐modified vermiculite and its PBAT composite films. [Link]

  • PubChem. Hexadecyltributylphosphonium bromide. [Link]

  • MDPI. Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. [Link]

  • ResearchGate. Investigation of the Initiating and Catalytic Behavior of Tri-n-butyltin(IV) n-Butoxide in Ring-Opening Polymerization of ε-Caprolactone and Transesterification of Poly(L-lactic acid). [Link]

  • MDPI. Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System. [Link]

  • ResearchGate. Synthesis of poly(ɛ-caprolactone)- block-poly( n-butyl acrylate) by combining ring-opening polymerization and atom transfer radical polymerization with Ti[OCH 2CCl 3] 4 as difunctional initiator. [Link]

  • ResearchGate. Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic β-Phosphonylated Nitroxide†. [Link]

  • ResearchGate. Physicochemical Properties of Cetyltributylphosphonium Bromide in the Presence of Additives. [Link]

  • ResearchGate. Scale-up of the ring-opening polymerization of cyclic esters using tri-n-butyltin(IV) n-butoxide/aluminum tri-s-butoxide mixed initiators. [Link]

  • ResearchGate. The role of tri-n-butyltin(IV) n-butoxide/aluminum(III) tri-s-butoxide mixed initiators in the non-isothermal ring-opening polymerization of ε-caprolactone: from small-scale to larger-scale polymerization. [Link]

Sources

Application Notes and Protocols for Tributyl-n-octylphosphonium Bromide in Green Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Phosphonium Ionic Liquid for Sustainable Chemistry

Tributyl-n-octylphosphonium bromide, a quaternary phosphonium salt, is emerging as a significant tool in the advancement of green chemistry.[1] Its unique combination of properties, including its efficacy as a phase transfer catalyst and its formulation into ionic liquids with low volatility and recyclability, makes it a compelling alternative to traditional volatile organic compounds (VOCs).[1] This guide provides an in-depth exploration of its applications, supported by detailed protocols, to empower researchers and drug development professionals in leveraging this versatile compound for more sustainable and efficient chemical processes.

The structure of this compound, with its phosphonium cation core and associated bromide anion, imparts a unique solubility profile, rendering it soluble in many organic solvents.[1] This characteristic is central to its function as a phase transfer catalyst, where it facilitates the transport of reactive ions across the interface of immiscible liquid phases, thereby accelerating reaction rates and improving yields.[1] Furthermore, its stability under a range of conditions and compatibility with various substrates offer distinct advantages over more conventional chemical agents.[1]

Physicochemical and Safety Profile

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective and safe application.

Physicochemical Properties
PropertyValue for this compoundReference/Notes
Molecular Formula C₂₀H₄₄BrP[1][2]
Molecular Weight 395.45 g/mol [1][2]
CAS Number 57702-65-5[1][2]
Appearance White to off-white solid or lump[1]
Melting Point 25 °C (lit.)[1]
Purity ≥ 98% (by titration)[1]
Solubility Soluble in many organic solvents.[1]
Viscosity Data not available. For comparison, the viscosity of tributyl phosphate is 3.39 cP at 25 °C.[3][4]The viscosity of ionic liquids is highly dependent on temperature and the nature of both the cation and anion.
Density Data not available. For comparison, the density of tributyl phosphate at 25 °C is approximately 0.973 g/cm³.The density of phosphonium-based ionic liquids is generally lower than that of imidazolium-based ones.
Thermal Stability Data not available. For comparison, tetrabutylphosphonium bromide has a decomposition onset temperature of ~300 °C.The thermal stability of phosphonium salts is influenced by the anion.
Safety and Handling

This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Applications in Green Chemistry: Protocols and Methodologies

The utility of this compound in green chemistry is broad, with significant applications in organic synthesis and biomass processing.

Phase Transfer Catalysis in Organic Synthesis

As a phase transfer catalyst, this compound excels at accelerating reactions between reactants in immiscible phases, a cornerstone of many industrial organic syntheses.[1] This avoids the need for harsh solvents that can dissolve all reactants, thus reducing waste and energy consumption.

Mechanism of Action: The phosphonium salt forms an ion pair with the reacting anion in the aqueous phase. The lipophilic alkyl chains of the phosphonium cation allow this ion pair to be transported into the organic phase, where the anion can react with the organic substrate.

Synthesis of this compound Tributylphosphine Tributylphosphine Reaction Reaction Tributylphosphine->Reaction 1-Bromooctane 1-Bromooctane 1-Bromooctane->Reaction This compound This compound Reaction->this compound

Sources

Application Notes & Protocols: Tributyl-n-octylphosphonium Bromide in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Catalyst for Modern Organic Synthesis

Tributyl-n-octylphosphonium Bromide ([(n-C₄H₉)₃P(n-C₈H₁₇)]Br) is a quaternary phosphonium salt that has garnered significant attention as a highly effective and versatile catalyst in organic synthesis.[1] Belonging to the class of phosphonium ionic liquids (PILs), it exhibits a unique combination of properties, including high thermal stability, negligible vapor pressure, and excellent solubility in various organic solvents.[2] These characteristics make it an ideal candidate for a range of catalytic applications, most notably as a phase-transfer catalyst (PTC) and as a catalyst for the chemical fixation of carbon dioxide.[3]

Unlike their nitrogen-based ammonium analogues, phosphonium salts often provide greater thermal and chemical stability, particularly under basic conditions.[2][4][5] This guide provides an in-depth exploration of the catalytic applications of this compound, focusing on the mechanistic principles, experimental design considerations, and detailed protocols for its use in key chemical transformations. The information is tailored for researchers, chemists, and drug development professionals seeking to leverage this powerful catalyst to enhance reaction efficiency, improve yields, and develop more sustainable chemical processes.[3][6]

Physicochemical Properties & Handling

A thorough understanding of the catalyst's properties is fundamental to designing robust experimental protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57702-65-5[1][7]
Molecular Formula C₂₀H₄₄BrP[1][7]
Molecular Weight 395.45 g/mol [1][7]
Appearance White to light-colored powder or lump[1]
Melting Point 25 °C (Lit.)[1]
Solubility Soluble in many organic solvents[1]
Safety and Handling

This compound is classified as a skin and eye irritant.[7] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9][12]

Core Catalytic Application: Cycloaddition of CO₂ to Epoxides

One of the most significant applications of phosphonium salts is in the synthesis of cyclic carbonates from the reaction of carbon dioxide (CO₂) with epoxides.[13] This transformation is a prime example of green chemistry, as it utilizes CO₂, a greenhouse gas, as a C1 feedstock to produce valuable chemicals.[14] Cyclic carbonates are important as polar aprotic solvents, electrolytes for lithium-ion batteries, and precursors for polycarbonates.[14]

Mechanism of Catalysis

This compound acts as a highly efficient bifunctional catalyst in this reaction. The catalytic cycle involves a synergistic interplay between the bromide anion and the phosphonium cation.[15]

  • Nucleophilic Attack & Ring Opening: The bromide anion (Br⁻) acts as a potent nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the opening of the strained ring to form a bromo-alkoxide intermediate.[13]

  • Lewis Acid Activation: The bulky phosphonium cation ([R₄P]⁺) can act as a Lewis acid, coordinating to the oxygen atom of the epoxide. This coordination polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack by the bromide ion.

  • CO₂ Insertion: The resulting alkoxide intermediate attacks a molecule of carbon dioxide, leading to the formation of a carbonate species.

  • Intramolecular Cyclization & Catalyst Regeneration: The molecule undergoes an intramolecular ring-closing reaction to form the five-membered cyclic carbonate product, regenerating the bromide anion for the next catalytic cycle.

CO2_Cycloaddition_Mechanism start [R4P]+Br- + Epoxide intermediate1 Step 1: Nucleophilic Attack Bromo-alkoxide Intermediate Formation start->intermediate1 Br- attacks epoxide intermediate2 Step 2: CO2 Insertion Carbonate Intermediate intermediate1->intermediate2 + CO2 product Cyclic Carbonate + [R4P]+Br- (Regenerated) intermediate2->product Intramolecular Cyclization product->start Catalyst Turnover

Caption: Mechanism of CO₂ cycloaddition catalyzed by phosphonium bromide.

Detailed Experimental Protocol: Synthesis of Propylene Carbonate

This protocol describes the synthesis of propylene carbonate from propylene oxide and CO₂ using this compound as the catalyst in a solvent-free system.

Materials and Equipment
  • This compound (≥98% purity)

  • Propylene Oxide (≥99% purity)

  • Carbon Dioxide (≥99.9% purity)

  • High-pressure stainless-steel autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, and temperature controller

  • Gas chromatography (GC) or ¹H NMR for product analysis

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Workflow

Experimental_Workflow A 1. Reactor Preparation Charge reactor with catalyst and propylene oxide. B 2. Sealing & Purging Seal the reactor and purge with low-pressure CO₂. A->B C 3. Pressurization & Heating Pressurize with CO₂ to target pressure. Heat to desired temperature with stirring. B->C D 4. Reaction Maintain conditions for the specified time (e.g., 4-8 hours). C->D E 5. Cooling & Depressurization Cool reactor to room temperature. Carefully vent excess CO₂. D->E F 6. Product Isolation & Analysis Collect the crude product. Analyze yield and selectivity via GC or NMR. E->F

Caption: General workflow for the synthesis of cyclic carbonates.

Step-by-Step Procedure
  • Reactor Charging: To a clean, dry high-pressure autoclave, add this compound (e.g., 1-5 mol% relative to the epoxide). Then, add freshly distilled propylene oxide.

  • Sealing and Purging: Seal the reactor securely according to the manufacturer's instructions. Purge the reactor 2-3 times with low-pressure CO₂ to remove air.

  • Pressurization and Heating: Pressurize the reactor with CO₂ to the desired initial pressure (e.g., 2.0 MPa).[16] Begin stirring and heat the reactor to the target temperature (e.g., 140 °C).[16]

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 4 hours).[16] The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC.

  • Cooling and Work-up: After the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess CO₂ in a fume hood.

  • Product Isolation: Open the reactor and collect the crude product mixture. The catalyst is often soluble in the product. If desired, the product can be purified by vacuum distillation.

  • Analysis: Determine the conversion of propylene oxide and the selectivity for propylene carbonate using an internal standard method with GC or by ¹H NMR analysis of the crude reaction mixture. Under optimal conditions, yields can exceed 95% with >99% selectivity.[16]

Factors Influencing Catalytic Performance

The efficiency of the cycloaddition reaction is sensitive to several parameters that must be optimized for specific substrates.

Table 2: Influence of Reaction Parameters on Catalytic Activity

ParameterEffect and RationaleTypical Range
Temperature Higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions. A balance is crucial for optimal yield and selectivity.[13]80 - 150 °C[16]
CO₂ Pressure Increased CO₂ pressure enhances the concentration of CO₂ in the reaction phase, generally leading to higher reaction rates and yields.[13]1 - 2.5 MPa (10 - 25 bar)[16]
Catalyst Loading Higher catalyst loading typically increases the reaction rate. However, high loadings increase cost. Optimization is needed to find the most cost-effective concentration.0.5 - 5 mol%
Reaction Time Sufficient time is required to achieve high conversion. The optimal time depends on other parameters like temperature and catalyst loading.4 - 24 hours[16]
Substrate The reactivity of the epoxide depends on its structure. Terminal aliphatic epoxides are generally more reactive than internal or alicyclic epoxides.[15]N/A
Co-catalyst/Solvent While the reaction is often performed solvent-free, the addition of a co-catalyst (e.g., a Lewis acid like ZnBr₂) can sometimes enhance activity. The phosphonium salt itself can act as the solvent medium.N/A

Application as a Phase-Transfer Catalyst (PTC)

Beyond CO₂ fixation, this compound is an excellent phase-transfer catalyst.[1] PTC is a powerful technique for conducting reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[3][17]

The phosphonium cation, with its lipophilic alkyl chains, can form an ion pair with an anion from the aqueous phase (e.g., OH⁻, CN⁻, or a phenoxide). This lipophilic ion pair is soluble in the organic phase, effectively transporting the anion to where it can react with the organic substrate.[3] This method avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents, leading to greener and more economical processes.[3] Common PTC applications include nucleophilic substitution, alkylation, and condensation reactions.[18][19]

Conclusion

This compound is a robust and versatile catalyst with significant utility in modern organic synthesis. Its high thermal stability and efficacy as both an ionic liquid catalyst for CO₂ cycloaddition and a phase-transfer catalyst make it a valuable tool for developing efficient, clean, and economically viable chemical processes. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this catalyst in their own synthetic endeavors.

References

  • Cycloaddition of CO2 to Epoxides Catalyzed by Carboxyl-Functionalized Imidazolium-Based Ionic Liquid Grafted onto Cross-Linked Polymer | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Review on Carbon Dioxide Utilization for Cycloaddition of Epoxides by Ionic Liquid-Modified Hybrid Catalysts: Effect of Influential Parameters and Mechanisms Insight - MDPI. Available from: [Link]

  • Synthesis of cyclic carbonates from CO2 and epoxides using ionic liquids and related catalysts including choline chloride–metal halide mixtures - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Ionic liquid confined spaces controlled catalytic CO2 cycloaddition of epoxides in BMIm.ZnCl3 and - Lume - UFRGS. Available from: [Link]

  • Cycloaddition of CO2 to epoxides catalyzed by imidazolium-based polymeric ionic liquids. Available from: [Link]

  • Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials - MDPI. Available from: [Link]

  • Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids and Its Catalytic Activities for the Alcoholysis Reaction of Propylene Oxide | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Phosphonium and imidazolium ILs employed in this study (for - ResearchGate. Available from: [Link]

  • Choosing Your Next Catalyst: Understanding Phosphonium Ionic Liquids. Available from: [Link]

  • Bifunctional organoboron–phosphonium catalysts for coupling reactions of CO2 and epoxides - PMC - NIH. Available from: [Link]

  • Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates - RSC Publishing. Available from: [Link]

  • Carbonate phosphonium salts as catalysts for the transesterification of dialkyl carbonates with diols. The competition between cyclic carbonates and linear dicarbonate products. | Semantic Scholar. Available from: [Link]

  • Bifunctional organoboron–phosphonium catalysts for coupling reactions of CO 2 and epoxides - RSC Publishing. Available from: [Link]

  • Phase Transfer Catalysis: Boosting Efficiency with Tributyl(octyl)phosphonium Chloride. Available from: [Link]

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  • This compound | C20H44BrP | CID 22667357 - PubChem. Available from: [Link]

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  • Advancing Chemical Processes: The Role of Tributylhexylphosphonium Bromide in Catalysis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Tributyl Hexadecyl Phosphonium Bromide - PTC Organics, Inc. Available from: [Link]

  • Increasing the catalytic property of tributylhexadecylphosphonium bromide through the displacement of anions and comparing its catalytic activity in the synthesis of some organic compounds - International Journal of New Chemistry. Available from: [Link]

  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst - American Institute of Chemists. Available from: [Link]

  • S-Alkylation of thiophenol under bipha - JOCPR. Available from: [Link]

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Application Notes and Protocols for Tributyl-n-octylphosphonium Bromide in Biomass Processing and Valorization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Phosphonium Ionic Liquids in the Biorefinery

The transition from a fossil fuel-based economy to a sustainable, bio-based economy necessitates the efficient conversion of lignocellulosic biomass into biofuels, biochemicals, and advanced materials. Lignocellulosic biomass, the most abundant renewable carbon source, is a complex matrix of cellulose, hemicellulose, and lignin. Its inherent recalcitrance to deconstruction presents a significant challenge for biorefineries. Ionic liquids (ILs), a class of salts with low melting points, have emerged as powerful solvents for biomass processing due to their unique properties, including low vapor pressure, high thermal stability, and remarkable ability to dissolve biomass components.

Among the various classes of ILs, phosphonium-based ILs, such as tributyl-n-octylphosphonium bromide, offer distinct advantages. Their tetra-alkylphosphonium cations generally exhibit high thermal stability and hydrophobicity, which can be tuned by modifying the alkyl chain lengths. These characteristics are advantageous for biomass pretreatment, cellulose dissolution, and lignin extraction, facilitating the fractionation of biomass into its primary components for subsequent valorization.[1][2] This document provides detailed application notes and protocols for the use of this compound in biomass processing, offering researchers and scientists a comprehensive guide to leveraging this versatile ionic liquid in their work.

Physicochemical Properties of this compound

This compound, with the chemical formula C₂₀H₄₄BrP, is a quaternary phosphonium salt.[3] A thorough understanding of its physicochemical properties is crucial for its effective application in biomass processing.

PropertyValueReference
Molecular Formula C₂₀H₄₄BrP[3]
Molecular Weight 395.4 g/mol [3]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in organic solvents[4]
CAS Number 57702-65-5[3]

Core Applications and Methodologies

Lignocellulosic Biomass Pretreatment

Objective: To disrupt the complex lignocellulosic matrix, increasing the accessibility of cellulose for enzymatic hydrolysis.

Mechanism: this compound acts as a solvent that can selectively dissolve lignin and hemicellulose, while leaving the cellulose fraction largely intact. The disruption of the hydrogen-bonding network within the biomass structure is a key mechanism in this process.[5]

Experimental Workflow for Biomass Pretreatment:

Biomass_Pretreatment cluster_0 Pretreatment cluster_1 Fractionation cluster_2 Valorization Biomass Lignocellulosic Biomass Mixing Mixing & Heating Biomass->Mixing IL This compound IL->Mixing Pretreated_Slurry Pretreated Biomass Slurry Mixing->Pretreated_Slurry Precipitation Precipitation Pretreated_Slurry->Precipitation Antisolvent Antisolvent (e.g., Water) Antisolvent->Precipitation Filtration Filtration/Centrifugation Precipitation->Filtration Cellulose_Rich_Solid Cellulose-Rich Solid Filtration->Cellulose_Rich_Solid Lignin_Solution Lignin-Rich Solution Filtration->Lignin_Solution Enzymatic_Hydrolysis Enzymatic Hydrolysis Cellulose_Rich_Solid->Enzymatic_Hydrolysis Lignin_Valorization Lignin Valorization Lignin_Solution->Lignin_Valorization Fermentation Fermentation Enzymatic_Hydrolysis->Fermentation Biofuels Biofuels Fermentation->Biofuels Aromatics Aromatic Chemicals Lignin_Valorization->Aromatics

Caption: Workflow for biomass pretreatment and valorization.

Protocol for Biomass Pretreatment:

  • Preparation: Dry the lignocellulosic biomass (e.g., wood chips, straw) at 60°C overnight to a constant weight. Grind the biomass to a particle size of 20-40 mesh.

  • Mixing: In a sealed reactor, mix the dried biomass with this compound at a solid-to-liquid ratio of 1:10 (w/w).

  • Heating: Heat the mixture at a controlled temperature (e.g., 120-150°C) with constant stirring for a defined period (e.g., 2-6 hours). Note: The optimal temperature and time will depend on the specific biomass feedstock and should be determined experimentally.

  • Fractionation: After cooling the mixture to room temperature, add an anti-solvent such as water or ethanol to precipitate the cellulose-rich solid fraction.

  • Separation: Separate the solid and liquid fractions by filtration or centrifugation.

  • Washing: Wash the cellulose-rich solid with the anti-solvent to remove any residual ionic liquid and dissolved lignin.

  • Drying: Dry the cellulose-rich solid at 60°C for further use in enzymatic hydrolysis.

  • Lignin Recovery: The lignin can be recovered from the liquid fraction by further precipitation or solvent extraction.

Cellulose Dissolution and Regeneration

Objective: To dissolve cellulose for subsequent regeneration into various forms (fibers, films) or for homogeneous chemical modification.

Mechanism: The bromide anion and the phosphonium cation of the ionic liquid interact with the hydroxyl groups of the cellulose chains, disrupting the extensive intra- and intermolecular hydrogen bonding network that makes cellulose insoluble in conventional solvents.[6]

Experimental Workflow for Cellulose Dissolution:

Cellulose_Dissolution cluster_0 Dissolution cluster_1 Regeneration Cellulose Cellulose (Microcrystalline) Mixing Mixing & Heating Cellulose->Mixing IL This compound IL->Mixing Cellulose_Solution Homogeneous Cellulose Solution Mixing->Cellulose_Solution Regeneration Regeneration Cellulose_Solution->Regeneration Antisolvent Antisolvent (e.g., Water, Ethanol) Antisolvent->Regeneration Washing Washing Regeneration->Washing Drying Drying Washing->Drying Regenerated_Cellulose Regenerated Cellulose (Fibers, Films) Drying->Regenerated_Cellulose

Caption: Workflow for cellulose dissolution and regeneration.

Protocol for Cellulose Dissolution:

  • Preparation: Dry microcrystalline cellulose at 80°C under vacuum for 24 hours.

  • Dissolution: Add the dried cellulose to this compound in a sealed vessel with stirring. A typical concentration is 5-10 wt% cellulose.

  • Heating: Gently heat the mixture to 80-100°C to facilitate dissolution. Complete dissolution is typically observed within a few hours, resulting in a clear, viscous solution.

  • Regeneration: To regenerate the cellulose, cast the solution as a thin film or extrude it into a non-solvent bath (e.g., water, ethanol, or acetone).

  • Washing and Drying: Thoroughly wash the regenerated cellulose with the non-solvent to remove the ionic liquid and then dry it.

Lignin Extraction and Valorization

Objective: To selectively extract lignin from biomass for conversion into high-value aromatic chemicals and polymers.

Mechanism: Phosphonium ionic liquids can effectively solvate lignin through various interactions, including hydrogen bonding and π-π stacking between the aromatic rings of lignin and the phosphonium cation.[2] This allows for the separation of lignin from the polysaccharide components of biomass.

Protocol for Lignin Extraction:

  • Pretreatment: Follow the biomass pretreatment protocol as described in section 1.

  • Lignin Precipitation: After separating the cellulose-rich solids, acidify the lignin-rich liquid fraction with a dilute acid (e.g., HCl) to a pH of approximately 2 to precipitate the lignin.

  • Separation and Washing: Collect the precipitated lignin by centrifugation or filtration and wash it thoroughly with acidified water and then deionized water to remove any remaining ionic liquid and impurities.

  • Drying: Dry the purified lignin in a vacuum oven at 40°C.

Lignin Valorization: The extracted lignin can be converted into a variety of valuable products through catalytic processes such as hydrogenolysis, oxidation, and pyrolysis. These processes can yield aromatic monomers like vanillin, syringaldehyde, and other phenolic compounds that are precursors for polymers, resins, and fine chemicals.

Safety and Handling Precautions

This compound is a chemical that requires careful handling. It is known to cause skin and serious eye irritation.[3] Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or under a fume hood. Avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion and Future Perspectives

This compound is a promising ionic liquid for the fractionation and valorization of lignocellulosic biomass. Its favorable physicochemical properties enable the efficient pretreatment of biomass, dissolution of cellulose, and extraction of lignin under relatively mild conditions. The protocols provided in this document serve as a starting point for researchers to explore the full potential of this ionic liquid in developing sustainable biorefinery processes. Future research should focus on optimizing reaction conditions for specific biomass feedstocks, improving the recyclability of the ionic liquid to enhance process economics, and developing efficient catalytic pathways for the conversion of the fractionated biomass components into high-value products.

References

  • Abejón, R., et al. (2021). A Review: Using Ionic Liquids for Lignin Extraction from Lignocellulose and High-Value Utilization. Molecules, 26(12), 3638. [Link]

  • Fukushima, K., et al. (2008). Protic ionic liquids for lignin extraction from biomass. Green Chemistry, 10(8), 854-857. [Link]

  • Rivas-Navia, S., et al. (2023). Extraction of cellulose from corn stover using designed ionic liquids with improved reusing capabilities. Industrial Crops and Products, 197, 116615. [Link]

  • Lynam, J. G., et al. (2018). Protic Ionic Liquids for Lignin Extraction—A Lignin Characterization Study. Polymers, 10(2), 143. [Link]

  • Huber, G. W., et al. (2007). Catalytic conversion of biomass to biofuels. Green Chemistry, 9(11), 1158-1171. [Link]

  • Lee, S. H., et al. (2008). Ionic liquid-mediated selective extraction of lignin from wood leading to enhanced enzymatic cellulose hydrolysis. Biotechnology and Bioengineering, 102(5), 1368-1376. [Link]

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role of Tributyl-n-octylphosphonium Bromide in metal extraction processes

This compound is a versatile and highly effective extractant for a range of metals that form anionic complexes in aqueous solutions. Its primary mechanism of action via anion exchange allows for remarkable selectivity, as demonstrated in the separation of precious metals and the purification of rare-earth elements. The protocols provided herein serve as a robust starting point for developing tailored extraction processes. Researchers are encouraged to optimize parameters such as acid concentration, phase ratio, and temperature to meet the specific demands of their metal separation challenges. The low volatility and high thermal stability of phosphonium ILs position them as superior, environmentally conscious alternatives to traditional organic solvents in modern hydrometallurgy. [1][2]

References

  • IntechOpen. Applications of Ionic Liquids in Metal Extraction. Available from: [Link]

  • Research Square. Phosphonium-Based Ionic Liquids for Efficient Extraction of Heavy Metals from Mine Tailings. Available from: [Link]

  • ACS Publications. A Comprehensive Comparison Analysis between Ammonium-Based and Phosphonium-Based Bifunctional Ionic Liquids for Metal Extraction and Separation Processes. ACS Omega. Available from: [Link]

  • Taylor & Francis Online. Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. Available from: [Link]

  • Royal Society of Chemistry. Ionic liquid-based extraction of metal ions via polymer inclusion membranes: a critical review. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Arabian Journal of Chemistry. The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid. ScienceDirect. Available from: [Link]

  • ResearchGate. Extraction of rare earth ions by tri-n-butylphosphate/phosphonium ionic liquids and the feasibility of recovery by direct electrodeposition. Available from: [Link]

  • Oak Ridge National Laboratory. Game-changing rare-earth elements separation technology licensed to Marshallton. Available from: [Link]

  • Decachem. Tributyl Phosphate (TBP) in Metal Separation & Nuclear Chemistry. Available from: [Link]

  • Lirias. Removal of Transition Metals from Rare Earths by Solvent Extraction with an Undiluted Phosphonium Ionic Liquid: Separations. Available from: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields with Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tributyl-n-octylphosphonium Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the application of this versatile phase transfer catalyst. Our goal is to empower you to overcome experimental challenges and maximize your reaction yields.

Introduction to this compound in Phase Transfer Catalysis

This compound is a quaternary phosphonium salt that excels as a phase transfer catalyst (PTC).[1][2] In multiphase reaction systems, where reactants are distributed between immiscible aqueous and organic layers, this catalyst facilitates the transfer of reactive anions from the aqueous phase to the organic phase, where the reaction with the organic substrate occurs.[1][3] This mechanism significantly enhances reaction rates and yields, often under milder conditions than traditional methods.[4]

The lipophilic nature of the tributyl and octyl chains allows the phosphonium cation to be soluble in the organic phase, while the positively charged phosphorus atom pairs with the reactant anion, shuttling it across the phase boundary. This process circumvents the insolubility of many nucleophilic reagents in organic solvents, a common hurdle in organic synthesis.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield in a phase transfer catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Insufficient Mass Transfer: The reaction occurs at the interface of the two phases or in the organic phase. Inefficient mixing will limit the surface area for anion exchange and dramatically slow down the reaction.

    • Solution: Increase the stirring speed. For most lab-scale reactions, a vigorous stir rate (e.g., >1000 rpm) is necessary to ensure a fine emulsion and maximize the interfacial area.[5][6] In some cases, mechanical stirring is more effective than magnetic stirring for creating a high-shear environment. The reaction rate often increases with stirring speed until a plateau is reached, indicating that the reaction is no longer mass-transfer limited.[5]

  • Catalyst "Poisoning" or Inactivation: Certain anions can compete with your desired reactant anion for the phosphonium cation, effectively "poisoning" the catalyst. For instance, in a Williamson ether synthesis, if the leaving group is iodide, the generated iodide anion can preferentially pair with the catalyst, hindering the transfer of the alkoxide nucleophile.

    • Solution: Consider using a substrate with a different leaving group. For example, using an alkyl bromide or mesylate instead of an iodide can be beneficial.[7]

  • Side Reactions: The primary competing reaction in many PTC applications, such as Williamson ether synthesis, is elimination.[8] This is particularly problematic with secondary and tertiary alkyl halides.

    • Solution: Whenever possible, choose a primary alkyl halide as your electrophile. If a secondary halide is unavoidable, using a less sterically hindered base and lower reaction temperatures can favor substitution over elimination.

  • Inappropriate Solvent Choice: The organic solvent plays a critical role. It must be able to dissolve the organic substrate and the catalyst-anion ion pair, but should be immiscible with the aqueous phase.

    • Solution: Non-polar aprotic solvents like toluene or heptane are often good choices. Highly polar solvents may solvate the anion too strongly, reducing its nucleophilicity.

  • Presence of Excess Water: While a small amount of water is necessary for the aqueous phase, an excessive amount can lead to the formation of highly hydrated anions that are difficult to transfer to the organic phase.[3][9]

    • Solution: Use a concentrated aqueous solution of your base or salt. In some cases, solid-liquid PTC, where the solid inorganic salt is used with only a minimal amount of water, can be more effective.[9]

Question 2: The reaction is proceeding very slowly or appears to have stalled. What can I do to increase the reaction rate?

Answer: A slow reaction rate is a common issue that can often be resolved by optimizing several parameters.

  • Temperature: Like most chemical reactions, the rate of a PTC reaction generally increases with temperature.

    • Solution: Gradually increase the reaction temperature. However, be mindful of the thermal stability of your reactants, products, and the catalyst itself. Phosphonium salts generally exhibit good thermal stability.[2]

  • Catalyst Loading: While it is a catalyst, an insufficient amount will lead to a slow reaction.

    • Solution: Increase the catalyst loading. A typical starting point is 1-5 mol% relative to the limiting reagent. For challenging reactions, increasing the loading to 10 mol% may be necessary.

  • Concentration of Reactants: The concentration of the nucleophile in the aqueous phase can impact the rate of its transfer.

    • Solution: Use a higher concentration of the inorganic salt or base in the aqueous phase to drive the equilibrium towards the formation of the catalyst-anion ion pair.

  • Catalyst Structure: The structure of the phosphonium salt itself influences its efficacy. The lipophilicity of the alkyl chains is crucial for its solubility in the organic phase.

    • Solution: this compound is generally a good choice due to its balanced lipophilicity. For very non-polar organic phases, a catalyst with longer alkyl chains might be more effective.

Question 3: I am having difficulty removing the this compound catalyst from my product during workup. What purification strategies can I employ?

Answer: Due to its salt-like nature, the phosphonium catalyst can sometimes be challenging to separate from the desired organic product.

  • Aqueous Washes: The catalyst has some water solubility, which can be exploited.

    • Solution: Perform multiple washes of the organic layer with water or brine. This is often effective at removing the bulk of the catalyst.

  • Acidic Wash: If your product is stable to acid, an acidic wash can be employed.

    • Solution: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can sometimes help in partitioning the catalyst into the aqueous phase.

  • Chromatography: If the above methods are insufficient, column chromatography is a reliable method.

    • Solution: Phosphonium salts are polar and will typically adhere strongly to silica gel. Eluting with a non-polar solvent system first will allow your less polar product to elute, while the catalyst remains on the column. The catalyst can then be flushed out with a more polar solvent system if desired.

  • Precipitation/Crystallization: If your product is a solid, recrystallization can be an effective purification method.

    • Solution: Choose a solvent system where your product has good solubility at elevated temperatures and poor solubility at lower temperatures, while the catalyst remains soluble.

Frequently Asked Questions (FAQs)

Q1: What is the typical operating temperature range for this compound?

A: Phosphonium salts are known for their high thermal stability, often stable up to 300°C.[10] However, the optimal reaction temperature will depend on the specific reaction being performed. It is always recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress and checking for any signs of degradation of reactants or products.

Q2: Is this compound stable in the presence of strong bases?

A: Quaternary phosphonium salts are generally more stable towards strong bases than their quaternary ammonium counterparts, which can undergo Hofmann elimination.[11] However, under very harsh basic conditions and elevated temperatures, degradation can still occur. It is advisable to perform reactions under the mildest basic conditions that afford a reasonable reaction rate. The stability of phosphonium salts in the presence of aqueous alkali is influenced by the extractability of the hydroxide ion into the organic phase.[12]

Q3: Can I recover and reuse the this compound catalyst?

A: While recovery is possible, it is often not practical on a lab scale due to potential impurities co-extracting with the catalyst. For industrial processes, catalyst recovery and reuse are more common. If you wish to attempt recovery, you can try to back-extract the catalyst from the organic phase with multiple water washes and then evaporate the water. However, the purity of the recovered catalyst should be verified before reuse. Polymer-supported phosphonium salt catalysts are an alternative that allows for easy recovery by simple filtration.[2]

Q4: How does the choice of the anion on the phosphonium salt (e.g., bromide vs. chloride) affect the reaction?

A: The nature of the anion can influence the catalyst's performance. Larger, more lipophilic anions (like bromide or iodide) can sometimes be more easily exchanged and transferred into the organic phase compared to smaller, more hydrophilic anions (like chloride or fluoride). However, as mentioned in the troubleshooting section, the anion of the catalyst can also compete with the reactant anion. The choice of the catalyst's counter-ion should be considered in the context of the specific reaction.

Experimental Protocol: Williamson Ether Synthesis of Butyl Phenyl Ether

This protocol provides a representative example of a reaction where this compound can be used to improve yield.

Reaction Scheme:

Phenol + 1-Bromobutane → Butyl Phenyl Ether

Materials:

  • Phenol

  • 1-Bromobutane

  • Sodium Hydroxide (NaOH)

  • This compound

  • Toluene

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) in toluene.

  • Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide.

  • Addition of Reagents: To the flask containing the phenol solution, add the 50% NaOH solution and this compound (0.05 eq).

  • Reaction Initiation: Begin vigorous stirring to create an emulsion. Slowly add 1-bromobutane (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90°C and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and diethyl ether. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure butyl phenyl ether.

Visualizing the Catalytic Cycle and Troubleshooting Logic

Catalytic Cycle of Phase Transfer Catalysis

PTC_Cycle Q⁺ = Tributyl-n-octylphosphonium X⁻ = Reactant Anion Y⁻ = Leaving Group Anion NaX Na⁺X⁻ (Reactant) QX_aq Q⁺X⁻ NaX->QX_aq Anion Exchange NaY Na⁺Y⁻ (Byproduct) RY R-Y (Substrate) RX R-X (Product) RY->RX QY_org Q⁺Y⁻ RX->QY_org Forms Byproduct Ion Pair QY_aq Q⁺Y⁻ QY_org->QY_aq Phase Transfer QX_org Q⁺X⁻ QX_org->RX Reaction QY_aq->NaY Anion Exchange QX_aq->QX_org Phase Transfer

Caption: Catalytic cycle of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Stirring Is stirring vigorous (>1000 rpm)? Start->Check_Stirring Increase_Stirring Increase Stirring Speed Check_Stirring->Increase_Stirring No Check_Temp Is reaction temperature optimized? Check_Stirring->Check_Temp Yes Success Yield Improved Increase_Stirring->Success Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is catalyst loading sufficient (1-5 mol%)? Check_Temp->Check_Catalyst Yes Increase_Temp->Success Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Increase_Catalyst No Check_Side_Reactions Are there signs of side reactions (e.g., elimination)? Check_Catalyst->Check_Side_Reactions Yes Increase_Catalyst->Success Optimize_Conditions Optimize conditions (e.g., use primary halide, lower temp) Check_Side_Reactions->Optimize_Conditions Yes Check_Catalyst_Poisoning Is catalyst poisoning possible (e.g., iodide leaving group)? Check_Side_Reactions->Check_Catalyst_Poisoning No Optimize_Conditions->Success Change_Leaving_Group Change Leaving Group (e.g., to bromide or mesylate) Check_Catalyst_Poisoning->Change_Leaving_Group Yes Check_Catalyst_Poisoning->Success No Change_Leaving_Group->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • OperaChem. Phase transfer catalysis (PTC). (2023-07-02). [Link]

  • JETIR. PHASE TRANSFER CATALYSTS. [Link]

  • Macmillan Group. Phase-Transfer Catalysis (PTC). (2008-04-10). [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022-08-12). [Link]

  • ResearchGate. Effect of stirring speed on the reaction rate. Operating conditions:. [Link]

  • American Chemical Society. Stability of Quaternary Onium Salts under Phase-Transfer Conditions in. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Biomedical Journal of Scientific & Technical Research. A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022-08-12). [Link]

  • MDPI. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

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  • ResearchGate. My phosphonium salt forming reaction (Ph3P + primary R-Br or R-I) produces a major impurity (about 30%) and I can't figure out how to improve this reaction. Any Ideas?. [Link]

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  • ResearchGate. Stability with respect to temperature, as demonstrated by thermogravimetric analysis (TGA), for trihexyl(tetradecyl)phosphonium tetrafluoroborate, [(C 6 H 13 ) 3 P(C 14 H 29 )][BF 4 ]. [Link]

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Technical Support Center: Purification of Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Tributyl-n-octylphosphonium Bromide ([P₄₄₄₈]Br). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered after its synthesis. The guidance herein is designed to ensure you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A: Post-reaction, the crude product typically contains a mixture of unreacted starting materials and related byproducts. The primary impurities to expect are:

  • Unreacted Precursors: Tributylphosphine and n-octyl bromide.

  • Oxidation Products: Tributylphosphine oxide is a very common impurity, formed by the oxidation of the starting phosphine. This can occur if the reaction is not conducted under a strictly inert atmosphere.[1][2]

  • Residual Solvents: Solvents used during the synthesis (e.g., toluene, acetonitrile) can be trapped within the viscous ionic liquid.

  • Water: Phosphonium salts can be hygroscopic, readily absorbing moisture from the atmosphere, which can result in an oily or syrupy consistency.[3]

Q2: My this compound is a yellow, orange, or greenish color. Is this normal, and how can I fix it?

A: The pure compound should be a white to off-white solid or colorless liquid, depending on the temperature.[4] The appearance of color (yellow, orange, green) is a common issue and almost always indicates the presence of minor organic impurities or degradation byproducts.[4] While these may be present in small quantities, they can interfere with sensitive downstream applications.

The most effective method for removing colored impurities is treatment with activated carbon.[5][6] A small amount of activated carbon is stirred with a solution of the ionic liquid, and the carbon, along with the adsorbed impurities, is subsequently removed by filtration.

Q3: The product is a viscous, sticky oil or lump, not the powder I expected. How should I handle it?

A: This is a very common observation due to two primary properties of this compound:

  • Low Melting Point: It has a reported melting point of 25 °C.[4] This means that at or slightly above standard room temperature, it will exist as a liquid.

  • Hygroscopicity: Like many ionic liquids, it can absorb atmospheric moisture, which suppresses its freezing point and leads to the formation of a viscous oil.[3]

To handle the material, you can gently warm the container to 35-40 °C, which will lower its viscosity and allow it to be poured or pipetted.[7] The key to obtaining a solid is rigorous drying under a high vacuum to remove all traces of water and residual solvents.[8]

Troubleshooting Guide: Experimental Issues & Solutions

Problem: My product remains colored even after washing with solvents like hexane or diethyl ether.
  • Probable Cause: The colored impurities are polar enough that they are not effectively removed by non-polar solvent washes. These washing steps are excellent for removing residual non-polar starting materials (like n-octyl bromide) but are often ineffective against the polar, colored byproducts.[7]

  • Solution: Implement an activated carbon treatment step. Dissolve the crude product in a minimal amount of a suitable polar solvent (e.g., ethanol, ethyl acetate). Add activated carbon (typically 1-2% by weight) and stir the mixture for several hours at room temperature.[6] Afterwards, filter the solution through a pad of Celite® to completely remove the fine carbon particles. The resulting solution should be colorless.

Problem: An emulsion formed during liquid-liquid extraction and it won't separate.
  • Probable Cause: Ionic liquids can act as surfactants, stabilizing the interface between aqueous and organic layers, which leads to the formation of a persistent emulsion.[9] This is especially common when washing with water or brine.

  • Solutions:

    • Add Brine: If you are performing an aqueous wash, adding a saturated solution of sodium chloride (brine) can often help break the emulsion by increasing the ionic strength of the aqueous phase.

    • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The increased force will compel the two phases to separate.

    • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes disrupt the fine droplets and promote phase separation.

Problem: I can't get the this compound to crystallize from solution.
  • Probable Cause: This is a frequent challenge with phosphonium salts, which can readily form supersaturated solutions or oils.[3] The primary culprits are usually residual water or solvent, or the absence of a nucleation site.

  • Solutions:

    • Ensure Rigorous Drying: Before attempting crystallization, ensure the material is as dry as possible. Dissolve it in a solvent like toluene and evaporate the solvent under reduced pressure; repeat this process two to three times to azeotropically remove water.[3]

    • Solvent/Anti-Solvent System: A common technique is to dissolve the ionic liquid in a minimal amount of a good solvent (e.g., ethyl acetate, acetonitrile) and then slowly add a non-polar anti-solvent (e.g., diethyl ether, hexane) dropwise until the solution becomes faintly cloudy.[3] Let it stand, or cool it in a freezer, to allow crystals to form.

    • Seeding: If you have even a tiny amount of solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.

    • Low-Temperature Nucleation: Place a sample of the purified, dry oil in a freezer (-20 °C) and leave it for an extended period (days to weeks).[3] Once a solid forms, it can be used to seed larger batches.

Detailed Experimental Protocols

Protocol 1: General Purification Workflow for Crude Product

This protocol combines solvent washing and activated carbon treatment to remove the most common impurities.

  • Initial Dissolution: Place the crude this compound in a round-bottom flask. Add a minimal amount of ethyl acetate to fully dissolve the material. Gentle warming may be necessary.

  • Non-Polar Wash: Transfer the solution to a separatory funnel. Add an equal volume of n-hexane, shake vigorously, and allow the layers to separate. The upper hexane layer, containing non-polar impurities, is discarded. Repeat this wash two more times.[10]

  • Activated Carbon Treatment: Transfer the lower ethyl acetate layer back to a flask. Add activated carbon (1-2% w/w relative to the estimated mass of the ionic liquid). Stir the resulting black suspension at room temperature for 2-4 hours.[11]

  • Filtration: Prepare a filtration setup with a sintered glass funnel or a Büchner funnel fitted with filter paper and a 1-2 cm pad of Celite®. Filter the suspension to remove the activated carbon. Wash the filter cake with a small amount of fresh ethyl acetate to ensure complete recovery.

  • Solvent Removal: Combine the filtrates and remove the ethyl acetate using a rotary evaporator.

  • Final Drying: Transfer the resulting oil to a suitable flask and dry under high vacuum (e.g., <1 mbar) at 40-50 °C for at least 12 hours to remove any residual water and solvent.[8] The final product should be a clear, viscous liquid or a waxy solid upon cooling.

Workflow Diagram: Purification of [P₄₄₄₈]Br

PurificationWorkflow crude Crude [P₄₄₄₈]Br Product dissolve Dissolve in Ethyl Acetate crude->dissolve wash Wash with Hexane (x3) dissolve->wash check_color Is solution colored? wash->check_color activated_carbon Treat with Activated Carbon check_color->activated_carbon Yes rotovap Remove Solvent (Rotary Evaporator) check_color->rotovap No filter Filter through Celite® activated_carbon->filter filter->rotovap high_vac Dry under High Vacuum (40-50 °C) rotovap->high_vac check_purity Check Purity (NMR, Titration) high_vac->check_purity pure_product Pure [P₄₄₄₈]Br check_purity->pure_product Purity OK recrystallize Optional High-Purity Step: Recrystallization check_purity->recrystallize Higher Purity Needed recrystallize->high_vac

Caption: Decision workflow for purifying this compound.

Data Summary Table

Purification MethodKey Impurities RemovedTypical YieldComplexityNotes
Solvent Washing Unreacted non-polar starting materials (e.g., n-octyl bromide), some organic byproducts.[10]>95%LowOften insufficient for removing colored or polar impurities.
Activated Carbon Colored impurities, polar organic byproducts.[5][11]85-95%MediumMinor product loss due to adsorption onto the carbon. Requires careful filtration.
Recrystallization Most impurities, leading to high-purity crystalline solid.[12]60-85%HighCan be challenging; requires careful selection of solvent/anti-solvent and anhydrous conditions.[3]
High-Vacuum Drying Water, residual volatile solvents.[8]>98%LowEssential final step for all purification methods to obtain an anhydrous product.

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  • S. A. G. E. Hupfer et al., "Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications," International Journal of Molecular Sciences, vol. 23, no. 15, p. 8171, 2022. [Online]. Available: [Link]

  • A. M. Ferreira et al., "Do Ionic Liquids Exhibit the Required Characteristics to Dissolve, Extract, Stabilize, and Purify Proteins? Past-Present-Future Assessment," Chemical Reviews, 2024. [Online]. Available: [Link]

  • C. Jian-She, "Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide," Google Patents, CN102174061A, 2011. [Online].
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  • S. Aldridge et al., "Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility," Chemosphere, vol. 66, no. 4, pp. 672-676, 2007. [Online]. Available: [Link]

  • Z. Jian-Guo, "Novel method for industrially producing tetrabutyl phosphonium bromide," Google Patents, CN1847251A, 2006. [Online].
  • C. Jun-Hua, "Synthetic method for butyltriphenylphosphonium bromide," Google Patents, CN105330696A, 2016. [Online].
  • ChemSrc, "Tributyl(dodecyl)phosphonium bromide | CAS#:15294-63-0," Chemsrc. [Online]. Available: [Link]

  • S. Aldridge et al., "Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility," Chemosphere, vol. 66, no. 4, pp. 672-6, 2007. [Online]. Available: [Link]

  • University of Rochester, "Workup for Removing Tin Byproducts," Department of Chemistry. [Online]. Available: [Link]

  • N. D. M. Evans et al., "On the Degradation of Tetraphenylphosphonium Bromide at High pH and the Solubility of Various Radionuclides in its Degradation Products," ResearchGate, 2019. [Online]. Available: [Link]

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preventing side reactions with Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tributyl-n-octylphosphonium Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate and prevent common side reactions, ensuring the integrity and success of your experiments.

Introduction to this compound

This compound is a quaternary phosphonium salt widely utilized as a phase transfer catalyst (PTC) and in the formulation of ionic liquids.[1] Its amphiphilic nature, with four alkyl chains attached to the central phosphorus atom, allows it to solubilize anions in organic media, thereby accelerating reactions between immiscible phases.[2] However, like all reactive chemical species, its efficacy can be compromised by side reactions if not handled and used under optimal conditions. This guide will walk you through the most common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is primarily used as a:

  • Phase Transfer Catalyst: It facilitates the reaction between reactants in different phases (e.g., solid-liquid or liquid-liquid) by transporting one of the reactants across the phase boundary.[1][2] This is particularly useful in nucleophilic substitution reactions, alkylations, and oxidations.[2][3]

  • Ionic Liquid Component: Due to its low melting point and thermal stability, it can be used as an ionic liquid or a component in ionic liquid mixtures, providing a non-volatile and often "greener" alternative to traditional organic solvents.[1]

  • Surfactant and Material Science Component: Its structure allows for the modification of surface properties, making it valuable in the development of advanced materials like polymers and in emulsification processes.

Q2: How should I properly store this compound to prevent degradation?

Proper storage is the first line of defense against side reactions. This compound is hygroscopic and can be sensitive to air and light. To maintain its integrity:

  • Store under an inert atmosphere: Keep the container tightly sealed under nitrogen or argon to prevent exposure to moisture and oxygen.

  • Protect from light: Store in an amber vial or in a dark location.

  • Maintain a dry environment: Store in a desiccator or a dry box.

Q3: What are the main impurities I should be aware of in commercially available this compound?

Commercial grades of phosphonium salts can contain impurities from the synthesis process. The most common synthesis route involves the reaction of tributylphosphine with 1-bromooctane. Potential impurities include:

  • Unreacted starting materials: Residual tributylphosphine or 1-bromooctane.

  • Tributylphosphine oxide: Formed from the oxidation of tributylphosphine by air during synthesis or storage.

  • Halide ions: Residual chlorides or other halides from the starting materials or side reactions.[4]

Troubleshooting Guide: Identifying and Preventing Side Reactions

This section delves into the most common side reactions encountered when using this compound and provides actionable steps to mitigate them.

Issue 1: Reaction Failure or Low Yield - Suspected Catalyst Decomposition

You've set up your phase transfer-catalyzed reaction, but you observe little to no product formation, or the yield is significantly lower than expected. This often points to the degradation of the phosphonium salt catalyst. The two primary culprits are Hofmann elimination and alkaline hydrolysis.

  • Hofmann Elimination: This is a base-induced elimination reaction that is more prevalent at elevated temperatures. The bulky tributyl-n-octylphosphonium cation acts as a leaving group, leading to the formation of an alkene (primarily 1-octene or 1-butene) and tributylphosphine or octyldibutylphosphine.[5][6][7] This reaction is particularly problematic in reactions involving strong bases.

  • Alkaline Hydrolysis: In the presence of aqueous base (like NaOH or KOH), the phosphonium cation can be attacked by a hydroxide ion. This leads to the formation of tributylphosphine oxide and octane, or octyldibutylphosphine oxide and butane.[8][9] The reaction proceeds through a pentacoordinate phosphorane intermediate.

Troubleshooting Workflow: Differentiating Between Decomposition Pathways

A Low Reaction Yield or Failure B Analyze Reaction Conditions A->B C Strong Base and/or High Temperature? B->C D Aqueous Base Present? B->D C->D No E Hofmann Elimination Likely C->E Yes F Alkaline Hydrolysis Likely D->F Yes G Check for Alkene & Phosphine Byproducts (GC-MS) E->G H Check for Phosphine Oxide & Alkane Byproducts (31P NMR, GC-MS) F->H

Caption: Troubleshooting catalyst decomposition.

ParameterRecommendation to Prevent Hofmann EliminationRecommendation to Prevent Alkaline Hydrolysis
Temperature Operate at the lowest effective temperature. Avoid prolonged heating above 80°C in the presence of a strong base.Lowering the temperature will also slow down hydrolysis.
Base Selection Use a weaker, non-nucleophilic base if the reaction allows (e.g., K2CO3 instead of NaOH).Use non-aqueous conditions if possible. If water is necessary, use the minimum amount required and consider a weaker base.
Reaction Time Monitor the reaction progress and stop it as soon as the desired conversion is reached to minimize catalyst exposure to harsh conditions.Minimize reaction time to reduce the duration of exposure to aqueous base.
Catalyst Loading Use the lowest effective catalyst loading. Excess catalyst can increase the rate of side reactions.Use the optimal catalyst loading; excess catalyst does not necessarily improve the reaction rate but increases the potential for hydrolysis.

Protocol: 31P NMR Analysis for Detecting Phosphine Oxide Impurities

A key indicator of both synthetic impurities and degradation via hydrolysis is the presence of tributylphosphine oxide. 31P NMR is a powerful tool for its detection.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a representative sample of your this compound (either fresh from the bottle or recovered from a reaction) in a suitable deuterated solvent (e.g., CDCl3).

  • Instrument Setup:

    • Use a broadband probe tuned to the phosphorus frequency.

    • Reference the spectrum to an external standard of 85% H3PO4 (δ = 0 ppm).

  • Data Acquisition: Acquire a proton-decoupled 31P NMR spectrum.

  • Data Analysis:

    • The Tributyl-n-octylphosphonium cation should appear as a singlet in the range of δ = 30-35 ppm.

    • Tributylphosphine oxide will appear as a singlet at a different chemical shift, typically around δ = 40-45 ppm.

    • The presence of a significant peak in the phosphine oxide region confirms its presence as an impurity or degradation product.

Issue 2: Difficulty in Product Purification - Persistent Impurities

After your reaction is complete, you encounter difficulties in isolating your pure product. This is often due to the presence of byproducts from the catalyst itself.

  • Tributylphosphine Oxide: This is a common and often troublesome impurity due to its polarity, which can be similar to that of many reaction products, making chromatographic separation challenging.

  • Unreacted Catalyst: Residual this compound can be difficult to remove from polar products.

  • Hofmann Elimination Products: Alkenes and phosphines formed during decomposition can contaminate your product.

Troubleshooting Workflow: Purification Strategies

A Purification Challenges B Identify the Impurity A->B C Tributylphosphine Oxide B->C D Residual Catalyst B->D E Hofmann Byproducts B->E F Precipitation with Metal Salts (e.g., ZnCl2) C->F G Acidic Wash to Protonate Phosphine Oxide C->G H Aqueous Washes to Remove Ionic Catalyst D->H I Distillation or Chromatography for Non-polar Byproducts E->I

Caption: Purification strategies for catalyst-derived impurities.

Protocol: Removal of Tributylphosphine Oxide by Precipitation with Zinc Chloride

This method is effective for removing phosphine oxides from reaction mixtures, especially when the desired product is soluble in polar organic solvents.[10]

Step-by-Step Protocol:

  • Solvent Exchange: After the reaction, if your product is in a non-polar solvent, concentrate the mixture and redissolve it in a polar solvent like ethanol or ethyl acetate.

  • Prepare ZnCl2 Solution: Prepare a 1.8 M solution of anhydrous zinc chloride (ZnCl2) in warm ethanol.

  • Precipitation: To the solution containing your product and the phosphine oxide, add 2 equivalents (relative to the phosphine oxide) of the ethanolic ZnCl2 solution at room temperature with stirring. A precipitate of the ZnCl2(phosphine oxide)2 adduct should form.

  • Isolation: Stir the mixture for 30 minutes, then filter to remove the precipitate.

  • Workup: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by standard methods if necessary.

Protocol: Purification of this compound from Synthesis Impurities

If you suspect your starting material is impure, a purification step before use can prevent many issues.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like acetonitrile.

  • Crystallization: Cool the solution to -18°C in a freezer to induce crystallization of the phosphonium salt, leaving many impurities in the mother liquor.

  • Filtration: Filter the cold solution to collect the purified crystals.

  • Drying: Dry the crystals under high vacuum to remove residual solvent.

Summary of Key Recommendations

ChallengeKey Preventative Measure(s)Recommended Solution(s)
Hofmann Elimination Use the lowest effective temperature and a weaker base.Optimize reaction conditions; if decomposition occurs, purify the product from alkene and phosphine byproducts.
Alkaline Hydrolysis Minimize water content and use a weaker base if possible.Work under anhydrous conditions; if hydrolysis occurs, remove phosphine oxide via precipitation or chromatography.
Phosphine Oxide Impurity Store the catalyst under an inert atmosphere to prevent oxidation of any residual phosphine.Remove via precipitation with ZnCl2 or by column chromatography with an optimized eluent system.
Starting Material Impurity Purchase high-purity grade material or purify before use.Recrystallize the phosphonium salt from a suitable solvent system.

By understanding the underlying chemistry of these side reactions and implementing the preventative and corrective actions outlined in this guide, you can significantly improve the reliability and success of your experiments involving this compound.

References

Sources

Technical Support Center: Regeneration & Recycling of Tributyl-n-octylphosphonium Bromide ([C₄C₄C₄C₈P][Br])

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tributyl-n-octylphosphonium Bromide, a versatile phosphonium-based ionic liquid (IL). As a Senior Application Scientist, my goal is to provide you with a practical, in-depth resource grounded in established scientific principles. Efficiently recycling this IL is not only cost-effective but also crucial for sustainable research and development.[1][2] This guide is structured to help you troubleshoot common issues and answer frequently asked questions encountered during regeneration and recycling experiments.

Troubleshooting Guide

This section addresses specific experimental challenges in a problem-cause-solution format. The underlying logic for each step is explained to empower you to make informed decisions in your workflow.

Problem 1: Low Recovery Yield of the Ionic Liquid After Liquid-Liquid Extraction

You've attempted to wash your used this compound with an aqueous or organic solvent to remove contaminants, but a significant portion of the IL appears to be lost.

Possible Causes:

  • Inappropriate Solvent Selection: The chosen extraction solvent may have partial miscibility with the ionic liquid, leading to its dissolution into the wash phase.

  • Emulsion Formation: The high viscosity of the IL and vigorous mixing can lead to the formation of a stable emulsion at the phase interface, making physical separation difficult.

  • Ion Exchange/Loss: If washing with an aqueous salt solution, unintended ion exchange can alter the IL's properties and solubility, leading to loss.[3] Phosphonium cations with long alkyl chains generally create hydrophobic ILs, but the bromide anion can impart some hydrophilicity.[3][4]

Recommended Solutions:

  • Optimize Solvent Choice:

    • For removing non-polar organic contaminants: Use non-polar organic solvents with minimal miscibility with the IL, such as hexane or toluene.[1]

    • For removing polar contaminants/metal ions: Use deionized water or a dilute acid solution (e.g., 0.03 M HNO₃) for stripping metal complexes.[1] To minimize IL loss into the aqueous phase, consider adding a salting-out agent like NaCl to the aqueous phase, which decreases the mutual solubility.

  • Address Emulsion Formation:

    • Reduce the intensity of mixing; opt for gentle, prolonged agitation instead of vigorous shaking.

    • If an emulsion forms, try centrifugation to break the emulsion.

    • A slight increase in temperature can sometimes lower viscosity and help break the emulsion, but this must be done cautiously to avoid thermal degradation.

  • Perform a Pre-Screening Test: Before committing to a large-scale extraction, mix a small volume of your IL and the proposed solvent in a vial. Observe for phase separation, color change, and any signs of miscibility to validate your solvent choice.

Problem 2: Regenerated Ionic Liquid is Discolored (Yellow/Brown)

After regeneration and drying, the normally white or pale-yellow this compound has developed a noticeable yellow or brown tint.

Possible Causes:

  • Thermal Degradation: Although phosphonium ILs are known for their relatively high thermal stability compared to nitrogen-based ILs, prolonged exposure to high temperatures, especially in the presence of oxygen or impurities, can cause decomposition.[4]

  • Presence of Chromophoric Impurities: The discoloration may not be from the IL itself but from residual, colored organic impurities that were not fully removed during the cleaning process.

  • Reaction with Residual Reactants: If the IL was synthesized in-house, residual starting materials like tributylphosphine could oxidize over time, causing discoloration.

Recommended Solutions:

  • Activated Carbon Treatment: This is a robust and common method for removing colored impurities.[5]

    • Protocol: Mix the discolored IL with 1-2% (w/w) of activated carbon. Stir the mixture at a moderate temperature (e.g., 50-60°C) for several hours under an inert atmosphere (N₂ or Ar). Filter the mixture through a fine porosity filter (e.g., a 0.45 µm PTFE syringe filter) to remove the carbon particles.

  • Control Thermal Conditions:

    • When drying the IL, use the lowest effective temperature combined with a high vacuum. A rotary evaporator is ideal for this purpose.[6] A gradual increase in temperature can minimize thermal stress.[6]

    • Always handle the IL under an inert atmosphere if heating for extended periods.

Problem 3: High Water Content in the Final Recycled Product

You've completed the regeneration process, but Karl Fischer titration reveals a high residual water content (>500 ppm), which can significantly impact its performance.

Possible Causes:

  • Inadequate Drying Procedure: Ionic liquids, particularly those with halide anions, can be highly hygroscopic. Simple oven drying or short periods on a vacuum line are often insufficient.[7]

  • High Viscosity: The high viscosity of the IL hinders the diffusion of water molecules to the surface, making evaporation slow.[6]

Recommended Solutions:

  • Implement a Rigorous Drying Protocol:

    • Primary Drying: Use a rotary evaporator with a high-vacuum pump (<1 mbar). Create a thin film of the IL on the flask wall by rotating it to maximize the surface area.[6] Gradually increase the temperature of the water bath, for example, from 70°C to 120-140°C, and hold for several hours.[6]

    • Secondary Drying (for ultra-dry requirements): For applications requiring extremely low water content, further drying in a vacuum oven over a strong desiccant like phosphorus pentoxide (P₂O₅) may be necessary.[8]

  • Verify Water Content: Always use Karl Fischer titration to quantify the final water content. Do not rely on visual appearance. A water content below 0.05 mass % is a common target.[6]

Problem 4: Purity of Recycled IL is Unsatisfactory (Confirmed by NMR/HPLC)

Analysis of the recycled this compound shows peaks corresponding to extraction solvents, starting materials, or unknown degradation products.

Possible Causes:

  • Inefficient Extraction: The liquid-liquid extraction process may not have been efficient enough, leaving behind significant amounts of the initial contaminants.

  • Adsorbent Saturation: If using an adsorbent like activated carbon or silica gel, it may have become saturated and unable to remove more impurities.

  • Co-distillation/Evaporation Issues: Residual volatile organic solvents used in the extraction process may not have been fully removed during the drying step.

Recommended Solutions:

  • Multi-Stage Extraction: Perform multiple sequential washes with smaller volumes of the extraction solvent rather than a single wash with a large volume. This is significantly more effective at removing impurities.[9]

  • Adsorption Column Chromatography: For high-purity requirements, passing the IL (dissolved in a minimal amount of a suitable solvent, if necessary) through a column packed with activated carbon or silica gel can be more effective than batch treatment.

  • Extended Vacuum Drying: To remove trace organic solvents, extend the time the IL is held under high vacuum on the rotary evaporator, possibly at a slightly elevated temperature (ensure it is below the degradation temperature).

  • Comprehensive Purity Analysis: Use a combination of analytical techniques to confirm purity.[10]

    • ¹H and ³¹P NMR: To identify organic impurities and confirm the phosphonium cation structure.

    • HPLC with an Evaporative Light Scattering Detector (ELSD): Useful for quantifying non-volatile impurities.[11]

    • Ion Chromatography: To check for halide or other inorganic ion impurities.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most effective general-purpose methods for regenerating this compound in a lab setting?

The two most common and effective methods are liquid-liquid extraction and adsorption.[1]

  • Liquid-Liquid Extraction: This is a versatile technique for separating the IL from dissolved products, catalysts, or other impurities based on their differential solubility in two immiscible liquid phases.[12][13] It is particularly effective for removing both hydrophobic solutes (using organic solvents) and hydrophilic impurities or metal ions (using aqueous solutions).[1]

  • Adsorption: This method uses a solid adsorbent, typically activated carbon, to remove impurities like colored bodies and non-polar organic compounds from the IL.[5] It is a robust, non-destructive technique that is excellent for a final "polishing" step.[1][5]

Q2: How can I confirm the identity and purity of my recycled ionic liquid?

A multi-technique approach is recommended for comprehensive quality control.[10]

  • Structural Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm that the chemical structure of the phosphonium cation and the presence of the bromide anion are intact.[4]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC), often with a universal detector like ELSD or Charged Aerosol Detector (CAD), can identify and quantify non-volatile organic impurities.[11] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect volatile impurities or certain degradation products.[14]

  • Water Content: Karl Fischer titration is the gold standard for accurately quantifying water content.[7]

  • Halide Content: Ion chromatography or titration with silver nitrate (AgNO₃) can be used to check for residual halide impurities from synthesis or cross-contamination.[4]

Analytical Technique Primary Purpose Common Impurities Detected
NMR (¹H, ³¹P) Structural verification and purityResidual organic solvents, starting materials, degradation products
FTIR Spectroscopy Functional group confirmationWater (broad O-H stretch), organic functional groups from impurities
HPLC (with ELSD/CAD) Quantification of non-volatile impuritiesDissolved reaction products, non-volatile organic contaminants
Karl Fischer Titration Quantification of water contentWater
Ion Chromatography Quantification of ionic impuritiesUnwanted halide ions, other inorganic anions/cations

Q3: What are the typical signs of thermal degradation for this ionic liquid?

The primary signs of degradation are a change in physical appearance and chemical properties. Look for:

  • Discoloration: The IL may turn yellow, brown, or even black.

  • Change in Viscosity: Degradation can lead to polymerization or the formation of smaller molecules, altering the viscosity.

  • Formation of Precipitate: Insoluble degradation products may form.

  • Odor: The appearance of a foul odor, potentially from the decomposition of the phosphonium cation (e.g., formation of phosphine oxides or other species). Tributylphosphine, a potential precursor, can be oxidized to tributyl phosphate.[15]

Q4: Can I use distillation to purify this compound?

While distillation is a common method for IL recovery, it is generally used to remove volatile solutes from the non-volatile IL.[1][16] Directly distilling the ionic liquid itself is typically not feasible due to its extremely low vapor pressure and high thermal stability, which would require very high temperatures and high vacuum, increasing the risk of decomposition. Therefore, for removing dissolved organic compounds or reaction products, distillation of the volatile components away from the IL is a viable strategy.[1]

Experimental Workflows & Diagrams

General Workflow for Ionic Liquid Regeneration

The following diagram outlines a comprehensive workflow for the regeneration, purification, and validation of this compound.

cluster_0 Regeneration Cycle cluster_1 Purification & Drying cluster_2 Quality Control start Used IL (with Contaminants) choose_method Select Primary Method start->choose_method extraction Liquid-Liquid Extraction choose_method->extraction Dissolved Solutes adsorption Batch Adsorption (e.g., Activated Carbon) choose_method->adsorption Color/Trace Organics phase_sep Phase Separation (Decant/Centrifuge) extraction->phase_sep filter Filtration adsorption->filter drying High-Vacuum Drying (Rotary Evaporator) phase_sep->drying filter->drying qc Purity & Identity Analysis (NMR, HPLC, KF Titration) drying->qc decision Purity OK? qc->decision end_pass Recycled IL (Meets Specification) end_fail Reprocess or Dispose decision->choose_method No decision->end_pass Yes decision->end_fail

Caption: General workflow for IL regeneration.

Troubleshooting Logic for Low IL Purity

This diagram provides a logical path to diagnose and solve issues related to low purity in the final recycled product.

cluster_causes Identify Impurity Type (via Analytics) cluster_solutions Implement Solution start Problem: Low Purity in Recycled IL cause1 Residual Solvent start->cause1 cause2 Original Contaminants start->cause2 cause3 Discoloration start->cause3 sol1 Increase Drying Time/Vacuum and/or Temperature cause1->sol1 sol2 Perform Multi-Stage Extraction or Use Adsorption Column cause2->sol2 sol3 Treat with Activated Carbon Under Inert Atmosphere cause3->sol3

Caption: Troubleshooting logic for low IL purity.

References

  • Liu, Q-P., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances. Available at: [Link]

  • Gomes, J. R. B., et al. (2022). Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. MDPI. Available at: [Link]

  • Asopa, A., et al. (2025). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. SpringerLink. Available at: [Link]

  • Janssens, K., et al. (2023). Recycling post-consumer PLA into acrylic acid or lactide using phosphonium ionic liquids. RSC Sustainability. Available at: [Link]

  • Atanassova, M. (2021). SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Borrero-Maldonado, J. M., et al. (2021). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI. Available at: [Link]

  • Scurto, A. M., et al. (2010). Purity specification methods for ionic liquids. ResearchGate. Available at: [Link]

  • Janssens, K., et al. (2022). Recycling post-consumer PLA into acrylic acid or lactide using phosphonium ionic liquids. RSC Publishing. Available at: [Link]

  • Wang, Z., et al. (2023). Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC. Available at: [Link]

  • Kubota, F., et al. (2007). Application of ionic liquids to solvent extraction. ResearchGate. Available at: [Link]

  • Akter, S., et al. (2025). CO2 absorption and recycling performance of functionalized phosphonium amino acid ionic liquids as green absorbent. ResearchGate. Available at: [Link]

  • Ullah, R., et al. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences. Available at: [Link]

  • Larriba, M., et al. (2023). Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. RSC Publishing. Available at: [Link]

  • Sanborn, A. J., et al. (2011). Adsorption separation processes for ionic liquid catalytic processes. Google Patents.
  • Ho, T. D., et al. (2022). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. ACS Publications. Available at: [Link]

  • Goh, E. J., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Chalmers University of Technology Research. Available at: [Link]

  • Sulaiman, M. N. b. (2011). Drying of Ionic Liquid. UTPedia. Available at: [Link]

  • Bradaric, C. J., et al. (2003). Industrial Preparation of Phosphonium Ionic Liquids. ResearchGate. Available at: [Link]

  • Manivannan, M., et al. (2023). State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. CONICET. Available at: [Link]

  • Anderson, J. L., et al. (2008). Characterization of Phosphonium Ionic Liquids Through A Linear Solvation Energy Relationship and their Use as GLC Stationary Phases. ResearchGate. Available at: [Link]

  • Ho, T. D., et al. (2022). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. National Institutes of Health. Available at: [Link]

  • Schlosser, S. (2014). How can I dry an ionic liquid? ResearchGate. Available at: [Link]

  • ChemBK. (2024). Tributyl(dodecyl)phoshoniumBromide. ChemBK. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Polic Chemical. (n.d.). Tetrabutylphosphonium Bromide Supplier & Manufacturer. Polic Chemical. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tributyldodecylphosphonium Bromide. PubChem. Available at: [Link]

  • Zhang, S., et al. (2006). Novel method for industrially producing tetrabutyl phosphonium bromide. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Tributyl Phosphate. PubChem. Available at: [Link]

  • Shi, D., et al. (2016). Synthetic method for butyltriphenylphosphonium bromide. Google Patents.
  • Manivannan, M., et al. (2022). GC-MS validation of the organic ionic impurity tetra-n-butylammonium bromide in Teneligliptin. ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers and drug development professionals working with Tributyl-n-octylphosphonium Bromide. This guide provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges in the synthesis and purification of this versatile quaternary phosphonium salt, ensuring high yield and purity in your experiments.

This compound is a valuable compound, widely used as a phase transfer catalyst and a component in ionic liquid formulations.[1] Its synthesis, a quaternization reaction between tributylphosphine and 1-bromooctane, appears straightforward but is subject to several variables that can significantly impact the outcome. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary factors I should investigate to improve the conversion rate?

A1: Low yield in the synthesis of phosphonium salts is a common issue often traced back to reaction kinetics, reagent purity, or equilibrium limitations. The reaction is a classic Sₙ2 nucleophilic substitution, where tributylphosphine attacks the electrophilic carbon of 1-bromooctane.

  • Causality & Explanation: The reaction rate is highly dependent on temperature, solvent polarity, and reactant concentration. Insufficient thermal energy can lead to a sluggish reaction that does not reach completion within the allotted time.[2] Furthermore, the nucleophilicity of the phosphine can be compromised by oxidation.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Many quaternization reactions require heating to proceed at a reasonable rate.[3] If you are running the reaction at room temperature, consider increasing it to 50-80 °C or even refluxing the mixture.[2][4] Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal temperature and time.

    • Verify Reagent Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of the alkylating agent (1-bromooctane) can help drive the reaction to completion by ensuring all the more valuable phosphine is consumed.[5]

    • Check Purity of Tributylphosphine: Tertiary phosphines are susceptible to oxidation, forming the corresponding phosphine oxide.[6] This impurity is non-nucleophilic and will not participate in the reaction, effectively lowering the concentration of your starting material. Use freshly distilled or recently purchased tributylphosphine and handle it under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[6]

Q2: My final product is a viscous, inseparable oil instead of the expected solid. How can I purify it and induce crystallization?

A2: The tendency of phosphonium salts to form oils is a frequent challenge, often caused by the presence of impurities, residual solvent, or absorbed moisture.[6] These compounds are often hygroscopic, meaning they readily absorb water from the atmosphere, which can depress the melting point and inhibit crystallization.[7][8]

  • Causality & Explanation: Impurities act as defects in the crystal lattice, preventing the ordered arrangement required for solidification. Water, in particular, can form hydrates with the salt, leading to an oily or waxy consistency.[7]

  • Troubleshooting & Purification Protocol:

    • Initial Wash: After the reaction is complete, cool the mixture and wash it thoroughly with a non-polar solvent like n-hexane or diethyl ether. This will remove unreacted, non-polar starting materials like 1-bromooctane and any non-polar side products.[6]

    • Solvent Removal: Remove all reaction solvent under reduced pressure (using a rotary evaporator). To remove trace amounts of high-boiling solvents like DMF or residual moisture, co-evaporation with a dry, volatile solvent like toluene can be effective.[6]

    • High-Vacuum Drying: Dry the resulting oil under a high vacuum (with stirring if possible) at a moderately elevated temperature (e.g., 60-80 °C) for several hours or overnight. This is a critical step to remove absorbed water and residual solvent.[4][6]

    • Inducing Crystallization:

      • Trituration: Vigorously stir the oil with a solvent in which the product is insoluble but the impurities might be soluble (e.g., cold ethyl acetate or diethyl ether). This can sometimes cause the product to solidify.

      • Low-Temperature Crystallization: Dissolve the oil in a minimal amount of a suitable solvent (e.g., hot acetonitrile or isopropanol) and cool it slowly. If it oils out, add a small amount of a co-solvent in which the product is less soluble (like ethyl acetate or ether) until the solution becomes slightly cloudy, then cool. Storing the sample in a freezer at -15 to -20 °C for an extended period can promote crystallization.[6]

      • Seeding: If you have a small amount of solid product from a previous batch, adding a seed crystal can initiate crystallization.[6]

Q3: My post-reaction analysis (NMR, LC-MS) shows significant impurities. What are the likely side products and how can I prevent their formation?

A3: The most common impurity is triphenylphosphine oxide in syntheses involving triphenylphosphine, and by analogy, tributylphosphine oxide in this case.[9] Other potential issues arise from impurities in the starting materials themselves.

  • Causality & Explanation:

    • Tributylphosphine Oxide: This forms from the oxidation of tributylphosphine by atmospheric oxygen. Its presence indicates that the reaction was not performed under sufficiently inert conditions or that the starting phosphine was already partially oxidized.[6]

    • Impurities from Alkyl Bromide: The 1-bromooctane may contain isomeric impurities or unreacted starting materials from its own synthesis, which could lead to the formation of other phosphonium salts.

  • Troubleshooting Steps:

    • Implement Strict Inert Atmosphere Techniques: Use Schlenk line or glovebox techniques for handling tributylphosphine and setting up the reaction.[10] Ensure all solvents are thoroughly degassed and dried before use.

    • Purify Starting Materials: If you suspect the purity of your reagents, consider purifying them before the reaction. Tributylphosphine can be distilled under reduced pressure. 1-bromooctane can also be distilled to remove non-volatile impurities.[9]

    • Use Anhydrous Solvents: Ensure your reaction solvent is anhydrous.[7] Moisture can not only affect the product's physical state but can also participate in side reactions. Solvents should be dried over appropriate drying agents (e.g., CaH₂ for acetonitrile) and distilled before use.[9]

Q4: The reaction seems to stall before reaching full conversion. How can I optimize the reaction kinetics?

A4: Stalled reactions are typically a result of suboptimal reaction conditions that fail to provide sufficient activation energy or proper solvation for the transition state.

  • Causality & Explanation: The Sₙ2 reaction for quaternization involves a polar, charged transition state. The choice of solvent is critical for stabilizing this state and facilitating the reaction.[2] Polar aprotic solvents are generally preferred because they can solvate the cation without strongly hydrogen-bonding to the nucleophile, which would decrease its reactivity.[2]

  • Troubleshooting Steps:

    • Solvent Selection: If you are using a non-polar solvent like toluene, switching to a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) can significantly accelerate the reaction.[2][11]

    • Concentration: Ensure the reaction is not too dilute. Increasing the concentration of the reactants will increase the frequency of molecular collisions, leading to a faster reaction rate.

    • Temperature Profile: As mentioned in Q1, increasing the temperature provides the necessary energy to overcome the activation barrier. A sluggish reaction at 50 °C might proceed smoothly at 80 °C or under reflux.[4]

Data Presentation: Optimized Reaction Conditions

The following table summarizes generally accepted optimal conditions for the synthesis of alkylphosphonium salts. The exact parameters may require minor adjustments based on the specific scale and desired purity of your experiment.

ParameterRecommended ConditionRationale & Key Considerations
Reactants Tributylphosphine, 1-BromooctaneEnsure high purity of both reagents. Phosphine should be handled under inert gas to prevent oxidation.[6]
Molar Ratio 1 : 1.1 (Phosphine : Alkyl Bromide)A slight excess of the alkyl bromide ensures complete consumption of the more valuable phosphine.[5]
Solvent Acetonitrile (MeCN) or TolueneAcetonitrile is a polar aprotic solvent that effectively promotes Sₙ2 reactions.[11] Toluene can also be used, often at reflux temperatures.[6] Ensure solvent is anhydrous.[7]
Temperature 80 °C to RefluxProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.[4]
Reaction Time 12 - 48 hoursMonitor by TLC or ³¹P NMR. The reaction is complete when the tributylphosphine starting material is no longer observed.
Atmosphere Inert (Nitrogen or Argon)Critical to prevent the oxidation of tributylphosphine to tributylphosphine oxide.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Tributylphosphine (PBu₃)

  • 1-Bromooctane (C₈H₁₇Br)

  • Anhydrous Acetonitrile (MeCN)

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet.

  • Under a positive pressure of inert gas, add tributylphosphine (e.g., 10.0 g, 49.4 mmol) to the flask via syringe.

  • Add anhydrous acetonitrile (e.g., 100 mL) to dissolve the phosphine.

  • Via syringe, add 1-bromooctane (e.g., 10.5 g, 54.4 mmol, 1.1 eq.) to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 82 °C for MeCN) using a heating mantle.

  • Maintain the reflux for 24-48 hours. Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing via TLC or ³¹P NMR to confirm the disappearance of the tributylphosphine starting material.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Protocol 2: Purification and Isolation

Procedure:

  • Remove the acetonitrile from the cooled reaction mixture using a rotary evaporator.

  • To the resulting residue (which may be an oil), add diethyl ether or n-hexane (e.g., 100 mL) and stir vigorously for 30 minutes. The product should be insoluble, while unreacted 1-bromooctane and other non-polar impurities will dissolve.

  • Carefully decant the solvent. If the product is a solid, it can be collected by vacuum filtration and washed with additional fresh solvent. If it is an oil, repeat the washing step two more times.

  • Place the crude product in a clean flask and dry it under a high vacuum for at least 12 hours at 50-60 °C to remove any residual solvent and absorbed moisture. This step is crucial for obtaining a solid product.[4]

  • If the product remains an oil, attempt recrystallization. Dissolve the oil in a minimum amount of a hot solvent like isopropanol or a mixture of ethyl acetate and acetonitrile.[6] Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) to induce crystallization.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Visualizations: Workflows and Logic Diagrams

To further clarify the process, the following diagrams illustrate the reaction, the experimental workflow, and a troubleshooting guide.

G cluster_reactants Reactants cluster_product Product Tributylphosphine Tributylphosphine Tributyl-n-octylphosphonium\nBromide Tributyl-n-octylphosphonium Bromide Tributylphosphine->Tributyl-n-octylphosphonium\nBromide + 1-Bromooctane 1-Bromooctane 1-Bromooctane->Tributyl-n-octylphosphonium\nBromide Sₙ2 Quaternization (MeCN, Reflux)

Caption: Basic Sₙ2 quaternization reaction scheme.

G A 1. Setup Flame-dried glassware under inert gas (N₂/Ar) B 2. Reagent Addition Add Tributylphosphine, Anhydrous MeCN, & 1-Bromooctane A->B C 3. Reaction Heat to reflux (82°C) for 24-48h B->C D 4. Monitoring Check for PBu₃ disappearance via ³¹P NMR or TLC C->D E 5. Workup Cool to RT, remove solvent via rotovap D->E F 6. Purification Wash residue with n-hexane/ether E->F G 7. Drying Dry under high vacuum at 60°C overnight F->G H 8. Final Product Isolate pure solid or recrystallize if oily G->H

Caption: Step-by-step experimental workflow.

Caption: Troubleshooting decision tree for low yield.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Tri-n-octyl-n-butylphosphonium bromide. Retrieved from [Link]

  • Góral, M., et al. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. MDPI. Retrieved from [Link]

  • Di Mola, A., et al. (2024). Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. MDPI. Retrieved from [Link]

  • Zhang, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. PubMed Central. Retrieved from [Link]

  • Guo, M.-M., et al. (2023). Aerobic Coupling of Organophosphonium Salts with Alkenes: Catalyst‐Free C(sp)−C(sp) Bond Formation. ResearchGate. Retrieved from [Link]

  • Das, S., et al. (2023). Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. PubMed Central. Retrieved from [Link]

  • Das, S., et al. (2023). Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Seddon, K. R., et al. (n.d.). Methods of Synthesis and Purification of Ionic Liquids. ResearchGate. Retrieved from [Link]

  • ChemBK. (2024). Octyl(triphenyl)phosphonium bromide. Retrieved from [Link]

  • ResearchGate. (2018). How to recrystallize phosphonium salt?. Retrieved from [Link]

  • Reddit. (2014). My phosphonium salt forming reaction (Ph3P + primary R-Br or R-I) produces a major impurity.... Retrieved from [Link]

  • NIH. (2025). The organophosphorus synthesis triangle: introducing methods for the missing quaternization and de-quaternization routes. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Efficient late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts via photocatalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1847251A - Novel method for industrially producing tetrabutyl phosphonium bromide.
  • ACS Energy Letters. (2025). Improving the Stability of Colloidal CsPbBr3 Nanocrystals with an Alkylphosphonium Bromide as Surface Ligand Pair. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Improving the Stability of Colloidal CsPbBr3 Nanocrystals with an Alkylphosphonium Bromide as Surface Ligand Pair. Retrieved from [Link]

  • Google Patents. (n.d.). CN104211727A - Preparation method of tributyl phosphate.
  • arXiv. (2025). Improving the Stability of Colloidal CsPbBr3 Nanocrystals with an Alkylphosphonium Bromide as Surface Ligand Pair. Retrieved from [Link]

  • MDPI. (n.d.). Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. Retrieved from [Link]

  • ResearchGate. (2025). Improving the Stability of Colloidal CsPbBr 3 Nanocrystals with an Alkylphosphonium Bromide as Surface Ligand Pair. Retrieved from [Link]

  • SOLVOMET. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Industrial Preparation of Phosphonium Ionic Liquids. Retrieved from [Link]

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Technical Support Center: Navigating the Challenges of Hygroscopic Phosphonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling hygroscopic phosphonium salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with these essential but moisture-sensitive reagents. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reactivity of your phosphonium salts, leading to more successful and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the basic principles behind the hygroscopic nature of phosphonium salts and the immediate consequences of improper handling.

Q1: What makes phosphonium salts hygroscopic?

A: The hygroscopic nature of phosphonium salts stems from their ionic character. As salts, they consist of a positively charged phosphonium cation and a negatively charged anion. This ionic structure readily attracts and absorbs water molecules from the atmosphere.[1] The degree of hygroscopicity can be influenced by the specific cation and anion, with some salts being more prone to water uptake than others.

Q2: Which common phosphonium salts are known to be hygroscopic?

A: While it's a best practice to treat all phosphonium salts as potentially hygroscopic, some are particularly notorious for their affinity for water. Empirical evidence and supplier data indicate that salts such as methyltriphenylphosphonium bromide and (n-butyl)triphenylphosphonium bromide are highly sensitive to atmospheric moisture.[1] It is always advisable to consult the Safety Data Sheet (SDS) for specific handling and storage recommendations for any given phosphonium salt.

Q3: How can I visually assess the quality of my phosphonium salt?

A: A high-quality phosphonium salt should typically appear as a white to off-white, free-flowing crystalline powder.[2] Any significant deviation from this appearance can be an indicator of decomposition or contamination. A yellow or brownish hue may suggest the presence of impurities.[2] If the salt appears clumpy, sticky, or has turned into a viscous oil, it is a strong indication of significant water absorption.

Q4: What are the common consequences of using a "wet" phosphonium salt in a reaction?

A: The presence of absorbed water can have several detrimental effects on a chemical reaction. In moisture-sensitive reactions like the Wittig reaction, water can hydrolyze the highly reactive ylide intermediate, rendering it inactive.[1] This can lead to a cascade of problems including:

  • Complete reaction failure: The active reagent is quenched before it can react with the substrate.

  • Low yields: A portion of the reagent is consumed by water, reducing the amount available for the desired transformation.

  • Formation of side products: The primary decomposition product from the hydrolysis of phosphonium ylides is triphenylphosphine oxide (TPPO), which can complicate purification.[2]

Q5: How should I properly store my hygroscopic phosphonium salts?

A: Proper storage is the first line of defense against moisture contamination. Hygroscopic phosphonium salts should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1] The container must be tightly sealed immediately after each use. For enhanced protection, storage in a desiccator containing an active drying agent is strongly recommended.[1] For highly sensitive or long-term storage, the ideal environment is an inert atmosphere glovebox.[1][3]

Part 2: Troubleshooting Guide - Common Experimental Problems

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during experimentation.

Problem 1: My Wittig (or other phosphonium-mediated) reaction is low-yielding or has failed completely.
  • Question: Could absorbed water in my phosphonium salt be the primary cause?

  • Answer and Troubleshooting Steps: Yes, this is a very likely cause. The phosphonium ylide, the key reactive intermediate in the Wittig reaction, is a strong base and is readily protonated and decomposed by water.[1]

    Troubleshooting Workflow:

    start Low Yield / Failed Reaction check_salt Visually Inspect Phosphonium Salt (Clumpy, Oily, Discolored?) start->check_salt dry_salt Dry the Phosphonium Salt (See Protocol 1) check_salt->dry_salt Yes check_reagents Investigate Other Reagents (Solvent, Base, Substrate) check_salt->check_reagents No rerun_reaction Re-run Reaction with Dried Salt & Anhydrous Solvents dry_salt->rerun_reaction success Successful Reaction rerun_reaction->success Improved Result failure Problem Persists rerun_reaction->failure No Improvement failure->check_reagents

    Caption: Troubleshooting a failed phosphonium-mediated reaction.

    • Assess the Reagent: Visually inspect your phosphonium salt. If it's not a free-flowing powder, assume it has absorbed water.

    • Dry the Salt: Before use, dry the phosphonium salt under high vacuum for several hours. For more rigorous drying, refer to Protocol 1 .

    • Ensure Anhydrous Conditions: All other aspects of the reaction must be rigorously anhydrous. Use freshly dried solvents and handle all reagents under an inert atmosphere (see Protocol 2 ).

    • Re-evaluate Other Reagents: If the problem persists after using a thoroughly dried salt, consider the purity of your other reagents, such as the base and the aldehyde/ketone.

Problem 2: My phosphonium salt has turned into a sticky or oily solid.
  • Question: What has happened to my reagent, and can it still be salvaged?

  • Answer and Troubleshooting Steps: Your salt has likely undergone deliquescence, a process where a hygroscopic substance absorbs so much moisture from the atmosphere that it dissolves into a liquid. While the primary component is likely still the desired salt, it is saturated with water and unusable in its current state.

    Salvaging the Reagent:

    • Solvent Removal: Dissolve the oily mass in a suitable solvent (e.g., methanol) and then remove the solvent under reduced pressure (rotary evaporation). This can help to azeotropically remove some of the water.

    • Drying under Vacuum: Subject the resulting solid or oil to high vacuum at a slightly elevated temperature (ensure the temperature is well below the salt's decomposition point) for an extended period (12-24 hours).

    • Trituration/Recrystallization: Attempt to induce crystallization by triturating the residue with a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexane.[4] This can help to crash out the purified salt. For more persistent oils, recrystallization from a dry solvent system may be necessary.[4]

Problem 3: I'm observing a significant amount of an unexpected, highly polar byproduct in my reaction mixture.
  • Question: Could this be related to the decomposition of my phosphonium salt?

  • Answer and Troubleshooting Steps: Yes, this is a classic sign of phosphonium ylide decomposition. The most common byproduct in reactions involving triphenylphosphine-based salts is triphenylphosphine oxide (TPPO) .[2] TPPO is a common impurity in Wittig reactions as it is the thermodynamic sink of the reaction, but excessive amounts can indicate premature decomposition of the ylide due to moisture or oxygen.

    Identification and Mitigation:

    • Characterization: The presence of TPPO can be confirmed by ³¹P NMR spectroscopy, where it typically appears as a sharp singlet around +25 to +35 ppm (depending on the solvent). You can also compare the ¹H NMR or TLC of your crude product to an authentic sample of TPPO.

    • Prevention: To minimize TPPO formation from decomposition, strictly adhere to anhydrous and inert atmosphere techniques.[5][6] Ensure your phosphonium salt is dry and that the reaction is performed under nitrogen or argon.

    • Purification: TPPO can be challenging to remove via standard silica gel chromatography as it often co-elutes with polar products. Specialized purification techniques may be required.

Problem 4: My phosphonium salt is difficult to crystallize and remains an oil after synthesis.
  • Question: What techniques can I employ to isolate my hygroscopic phosphonium salt as a solid?

  • Answer and Troubleshooting Steps: The tendency of phosphonium salts to be hygroscopic can make their crystallization challenging.[4] Even small amounts of residual water or protic solvents can inhibit crystal formation.

    Crystallization Strategies:

    • Azeotropic Drying: Before attempting crystallization, dissolve the crude oil in a dry, non-polar solvent like toluene and remove it under reduced pressure. Repeating this process several times can help remove trace amounts of water.[4]

    • Solvent Trituration: Vigorously stir the oil with a dry, non-polar solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or hexane).[4] This can often induce the formation of a solid precipitate which can then be isolated by filtration.

    • Vapor Diffusion: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or acetonitrile) and place this solution in a sealed chamber containing a larger volume of a poor solvent (e.g., diethyl ether or pentane). The slow diffusion of the poor solvent vapors into the solution can promote slow and controlled crystallization.[4]

    • Low-Temperature Crystallization: Cooling a concentrated solution of the salt in a suitable solvent to low temperatures (-20 °C or lower) can sometimes induce crystallization.[4] It may take an extended period, from hours to even weeks, for crystals to form.[4]

Part 3: Protocols and Best Practices

This section provides detailed, step-by-step methodologies for the proper handling and analysis of hygroscopic phosphonium salts.

Protocol 1: Drying a Hygroscopic Phosphonium Salt Before Use

This protocol describes a standard procedure for drying a phosphonium salt that is suspected of having absorbed atmospheric moisture.

  • Preparation: Place the phosphonium salt in a clean, dry Schlenk flask or round-bottom flask.

  • Connection to Vacuum: Securely connect the flask to a high-vacuum line (Schlenk line).

  • Initial Evacuation: Slowly and carefully open the flask to the vacuum to avoid violent bubbling or bumping if the salt is very wet.

  • Heating (Optional but Recommended): Once a stable vacuum is established, gently heat the flask with a heating mantle or oil bath. The temperature should be well below the salt's melting or decomposition point (typically 40-60 °C is safe for most common salts).

  • Drying Period: Maintain the salt under high vacuum with gentle heating for a minimum of 4 hours. For visibly wet or oily salts, an overnight drying period is recommended.

  • Backfilling and Storage: After drying, allow the flask to cool to room temperature under vacuum. Then, backfill the flask with an inert gas (nitrogen or argon). The dried salt should be used immediately or stored in a glovebox or a tightly sealed container inside a desiccator.

Protocol 2: Handling Hygroscopic Phosphonium Salts in an Inert Atmosphere

This protocol outlines the general workflow for weighing and dispensing a hygroscopic phosphonium salt using either a glovebox or a Schlenk line.

cluster_glovebox Glovebox Workflow cluster_schlenk Schlenk Line Workflow gb_start Introduce Salt & Glassware into Antechamber gb_purge Purge Antechamber (3x Vacuum/Inert Gas Cycles) gb_start->gb_purge gb_transfer Transfer into Main Chamber gb_purge->gb_transfer gb_weigh Weigh Salt Directly into Reaction Vessel gb_transfer->gb_weigh gb_seal Seal Vessel Before Removing from Glovebox gb_weigh->gb_seal sl_prepare Assemble & Flame-Dry Reaction Glassware sl_cool Cool Under Inert Gas Stream sl_prepare->sl_cool sl_weigh Quickly Weigh Salt in Air & Add to Flask sl_cool->sl_weigh sl_purge Immediately Purge Flask (3x Vacuum/Inert Gas Cycles) sl_weigh->sl_purge

Caption: Workflows for handling hygroscopic salts.

Using a Glovebox (Ideal Method):

  • Preparation: Place the sealed container of the phosphonium salt, along with all necessary spatulas and a tared reaction vessel, into the glovebox antechamber.

  • Purging: Evacuate and refill the antechamber with inert gas for at least three cycles to remove atmospheric air and moisture.[3]

  • Transfer: Move the items from the antechamber into the main glovebox chamber.

  • Dispensing: Inside the glovebox, open the phosphonium salt container and weigh the desired amount directly into the reaction vessel.

  • Sealing: Securely seal the reaction vessel (e.g., with a rubber septum) before removing it from the glovebox.

Using a Schlenk Line (Alternative Method):

  • Glassware Preparation: Assemble and flame-dry the reaction glassware under vacuum, then cool to room temperature under a positive pressure of inert gas.[5][7]

  • Weighing: Briefly remove the inert gas flow, quickly add the pre-weighed hygroscopic salt to the flask against a positive pressure of inert gas. This should be done as rapidly as possible to minimize air exposure.

  • Purging: Immediately re-seal the flask and connect it to the Schlenk line. Perform three cycles of evacuating the flask and backfilling with inert gas to remove any air that entered during the transfer.[3]

Protocol 3: Assessing Purity and Detecting Decomposition Products using ³¹P NMR

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity of phosphonium salts and detecting common phosphorus-containing impurities.

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the phosphonium salt in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[2]

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the spectral width is sufficient to observe the expected phosphonium salt signal and potential impurities.

  • Analysis:

    • Phosphonium Salt: The desired phosphonium salt will typically appear as a sharp singlet. The chemical shift will vary depending on the substituents on the phosphorus atom but is generally in the range of +20 to +40 ppm for alkyltriphenylphosphonium salts.

    • Triphenylphosphine Oxide (TPPO): This common impurity/byproduct will appear as a sharp singlet around +25 to +35 ppm.

    • Triphenylphosphine: Unreacted starting material will appear as a singlet around -5 ppm.

Compound Type Typical ³¹P NMR Chemical Shift (ppm)
Alkyltriphenylphosphonium Salts+20 to +40
Triphenylphosphine Oxide (TPPO)+25 to +35
Triphenylphosphine (TPP)~ -5
Protocol 4: Quantitative Determination of Water Content via Karl Fischer Titration

For a precise measurement of the water content in a phosphonium salt, Karl Fischer (KF) titration is the gold standard method.[8]

  • Apparatus: A Karl Fischer titrator (either volumetric or coulometric) is required.

  • Reagent Standardization: The KF reagent must be standardized using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[9]

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh a sample of the phosphonium salt.

  • Titration: Quickly transfer the weighed sample into the KF titration vessel containing a suitable anhydrous solvent (e.g., methanol). The titration is then performed automatically by the instrument until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample, typically expressed as a weight percentage (wt%). This value can then be used to accurately calculate the required amount of the "active" phosphonium salt for a reaction.

References

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  • Google Patents. (n.d.). US20140128629A1 - Phosphonium salts and methods of their preparation.

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effect of solvent polarity on Tributyl-n-octylphosphonium Bromide performance

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tributyl-n-octylphosphonium Bromide ([P₄₄₄₈]Br)

A Senior Application Scientist's Guide to Solvent Polarity Effects

Welcome to the technical support guide for this compound (CAS: 57702-65-5). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team frequently encounters. We will delve into how the choice of solvent, a seemingly simple decision, can profoundly impact the performance of this versatile phosphonium ionic liquid.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound and the critical role of solvent polarity.

Q1: What is this compound and what are its key physical properties?

This compound, which we will refer to as [P₄₄₄₈]Br, is a quaternary phosphonium salt.[1] It consists of a central phosphorus atom bonded to three butyl chains and one octyl chain, with a bromide anion. This asymmetric structure gives it unique properties, including good solubility in many organic solvents and a relatively low melting point.[1] It is often used as a phase transfer catalyst, in the formulation of ionic liquids, and as an electrolyte in electrochemical applications.[1]

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 57702-65-5[1][2]
Molecular Formula C₂₀H₄₄BrP[1][2]
Molecular Weight 395.45 g/mol [1][2]
Appearance White to light-colored powder or lump[1]
Melting Point 25 °C (lit.)[1]
Purity ≥ 98% (Typical)[1]

Q2: Why is solvent polarity such a critical parameter when working with [P₄₄₄₈]Br?

Solvent polarity is paramount because it dictates the nature and strength of interactions between the solvent molecules and the phosphonium cation ([P₄₄₄₈]⁺) and bromide anion (Br⁻). These interactions directly influence several bulk properties essential for experimental success:

  • Solubility & Miscibility: As an ionic salt, [P₄₄₄₈]Br's solubility is governed by the "like dissolves like" principle. Polar solvents can effectively solvate the charged ions, leading to higher solubility. In non-polar solvents, the ions may prefer to remain as ion pairs or aggregates, limiting solubility.

  • Ionic Conductivity: For electrochemical applications, high ionic conductivity is crucial. This requires the ions to be well-dissociated and mobile. Highly polar solvents can promote ion dissociation, but may also increase viscosity, which hinders ion mobility. An optimal balance is necessary. The viscosity and glass transition temperature are dominant physical parameters that dictate ion conductivity.[3]

  • Reaction Kinetics: In catalysis and synthesis, the solvent can stabilize or destabilize reactants, products, and transition states. A polar solvent might accelerate a reaction that involves a charged transition state by stabilizing it more effectively than the reactants.

  • Micellization/Aggregation: In solution, surfactant-like molecules such as [P₄₄₄₈]Br can form micelles, especially in aqueous or polar environments. The critical micelle concentration (CMC) is highly sensitive to the solvent environment.[4]

Q3: How do I choose the right solvent for my application with [P₄₄₄₈]Br?

The ideal solvent is always application-dependent. The following decision-making workflow can guide your selection.

Solvent_Selection cluster_app Select Primary Application cluster_ptc Considerations for PTC cluster_elec Considerations for Electrochemistry cluster_syn Considerations for Synthesis App Application Type? PTC Phase Transfer Catalysis App->PTC Biphasic Reaction? Electrochem Electrochemistry App->Electrochem Electrolyte? Synthesis Organic Synthesis App->Synthesis Reaction Medium? PTC_Req Goal: Transport reactant between two immiscible phases. PTC->PTC_Req Elec_Req Goal: High ionic conductivity and wide electrochemical window. Electrochem->Elec_Req Syn_Req Goal: Solubilize reactants and influence reaction rate/selectivity. Synthesis->Syn_Req PTC_Solvent Choice: Non-polar organic solvent (e.g., Toluene, Heptane) + Aqueous Phase. PTC_Req->PTC_Solvent PTC_Why Rationale: [P₄₄₄₈]Br is soluble enough in the organic phase to carry the anion, but phases remain separate. PTC_Solvent->PTC_Why Elec_Solvent Choice: Polar aprotic solvent (e.g., Acetonitrile, Propylene Carbonate). Elec_Req->Elec_Solvent Elec_Why Rationale: Promotes ion dissociation while often having low viscosity. Avoids protic interference. Elec_Solvent->Elec_Why Syn_Solvent Choice: Varies based on reaction. (e.g., DMSO, DMF, THF, Alcohols). Syn_Req->Syn_Solvent Syn_Why Rationale: Match solvent polarity to the polarity of the reaction's transition state. Syn_Solvent->Syn_Why

Caption: Decision workflow for selecting a solvent for use with [P₄₄₄₈]Br.

Q4: What are Kamlet-Taft parameters and how do they help predict [P₄₄₄₈]Br performance?

Kamlet-Taft parameters provide a more nuanced view of solvent polarity than a single dielectric constant value. They separate polarity into three components, which is crucial for understanding specific solute-solvent interactions.[5]

  • α (Alpha): Represents the solvent's hydrogen-bond donating (HBD) ability or acidity. Solvents with high α values (like methanol) can strongly hydrogen-bond to the Br⁻ anion, potentially reducing its nucleophilicity.[6]

  • β (Beta): Represents the solvent's hydrogen-bond accepting (HBA) ability or basicity. Solvents with high β values (like DMSO) can interact with acidic protons on reactants. For [P₄₄₄₈]Br itself, this parameter is more relevant to how the solvent interacts with other species in the solution.

  • π* (Pi-star): Represents the solvent's dipolarity/polarizability.[5] This parameter reflects the solvent's ability to stabilize a charge or a dipole via non-specific dielectric interactions. A high π* value is typical for polar ionic liquids.[7][8]

By knowing the Kamlet-Taft parameters of your solvent, you can better predict its specific interactions with the [P₄₄₄₈]⁺ cation and Br⁻ anion, and thus anticipate its effect on your experiment.[6][7]

Part 2: Troubleshooting Guide

This section addresses common problems encountered during experiments and offers solutions based on understanding solvent effects.

Q5: My [P₄₄₄₈]Br isn't dissolving completely in my chosen solvent. What should I do?

  • Underlying Cause: This indicates a mismatch between the polarity of [P₄₄₄₈]Br and your solvent. While it is soluble in a range of organic solvents, its large, non-polar alkyl chains and its ionic headgroup give it complex behavior.[1] It may have limited solubility in highly non-polar solvents (e.g., hexane) or certain polar solvents where the solvation energy is insufficient.

  • Troubleshooting Steps:

    • Verify Solvent Purity & Water Content: Ensure your solvent is dry. Trace amounts of water can sometimes enhance solubility in polar solvents but can be detrimental in non-polar systems or sensitive reactions.

    • Increase Temperature: Gently warming the mixture can often increase the rate of dissolution and the solubility limit. Proceed with caution and be mindful of the solvent's boiling point and the thermal stability of your other reactants.

    • Consider a Co-Solvent: If using a single solvent is not a strict requirement, adding a small amount of a co-solvent can dramatically improve solubility. For instance, if your primary solvent is toluene, adding a small percentage of a more polar solvent like THF or acetone might be effective.

    • Change the Solvent: If the above steps fail, you may need to select a different solvent. If you are in a non-polar solvent, try moving to one of intermediate polarity like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Q6: I'm seeing low ionic conductivity in my electrochemical setup. How can solvent choice improve this?

  • Underlying Cause: Low conductivity is typically due to two main factors: high viscosity or poor ion dissociation (high degree of ion pairing). Both are heavily influenced by the solvent. Phosphonium-based ILs have received attention for exhibiting comparable ion conductivity to their nitrogen-based counterparts.[3]

  • Troubleshooting Steps:

    • Decrease Viscosity: The most direct way to improve ion mobility is to decrease the solution's viscosity.

      • Switch to a Less Viscous Solvent: Solvents like acetonitrile generally have much lower viscosities than solvents like propylene carbonate or DMSO.

      • Add a Low-Viscosity Co-Solvent: Adding acetonitrile to a more viscous ionic liquid has been shown to decrease viscosity and improve performance in supercapacitors.[9]

      • Increase Temperature: Raising the operating temperature will lower the viscosity of the solution and increase conductivity.

    • Promote Ion Dissociation:

      • Increase Solvent Polarity: A solvent with a higher dielectric constant and π* value will better solvate and separate the [P₄₄₄₈]⁺ and Br⁻ ions, increasing the concentration of free charge carriers.

      • Avoid High α-value Solvents if Anion Mobility is Key: While polar, protic solvents (high α) can dissociate the salt, they can also strongly solvate the bromide anion, creating a large solvation shell that hinders its mobility. A polar aprotic solvent is often a better choice.

Table 2: Conceptual Effect of Solvent Class on [P₄₄₄₈]Br Performance

Solvent ClassExample(s)Expected ViscosityExpected ConductivityKey Interaction Mechanism
Non-Polar Toluene, HexaneLowVery Lowvan der Waals forces. High ion pairing.
Polar Aprotic Acetonitrile, DMSO, THFLow to ModerateHighDipole-ion interactions. Good ion dissociation.
Polar Protic Methanol, EthanolModerateModerate to HighH-bonding with Br⁻. Strong ion solvation.

Q7: My reaction is sluggish or not proceeding. Could the solvent be the culprit?

  • Underlying Cause: Absolutely. According to the Hughes-Ingold rules, solvent polarity can dramatically alter reaction rates by differentially solvating the ground state (reactants) and the transition state. A reaction that develops charge in the transition state will be accelerated by polar solvents.

  • Troubleshooting Steps:

    • Analyze Your Reaction Mechanism: Determine if your reaction's rate-determining step involves the creation, destruction, or localization of charge.

    • Mechanism Involves Charge Creation/Separation: If the transition state is more polar or more charged than the reactants, switching to a more polar solvent (higher π*) should increase the reaction rate by stabilizing the transition state.

    • Mechanism Involves Charge Dispersal: If the transition state has a more dispersed charge than the reactants, a less polar solvent may be beneficial.

    • Consider Specific Solvation: Think about Kamlet-Taft parameters. If your reaction involves a nucleophilic attack by the bromide anion, a solvent with a high α value (e.g., methanol) will form hydrogen bonds with the bromide, stabilizing it in the ground state and increasing the activation energy, thus slowing the reaction.[6] In this case, switching to a polar aprotic solvent like acetonitrile or DMSO would be a logical step to try.

Part 3: Key Experimental Protocols

To quantitatively assess the impact of your solvent choice, here are two fundamental experimental protocols.

Protocol 1: Measuring Ionic Conductivity of a [P₄₄₄₈]Br Solution

This protocol describes how to determine the ionic conductivity of your [P₄₄₄₈]Br/solvent system, a critical parameter for electrochemical applications.

  • Objective: To measure the specific conductivity (σ) of a solution at a known concentration and temperature.

  • Materials:

    • This compound ([P₄₄₄₈]Br)

    • High-purity solvent of choice

    • Conductivity meter with a dip-type probe

    • Volumetric flasks and pipettes

    • Temperature-controlled bath or hotplate with a temperature probe

  • Methodology:

    • Solution Preparation: Prepare a stock solution of [P₄₄₄₈]Br in your chosen solvent at a precise concentration (e.g., 0.1 M). Perform serial dilutions to create a series of standards (e.g., 0.05 M, 0.01 M, 0.005 M).

    • Instrument Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard KCl solutions.

    • Temperature Equilibration: Place your sample in the temperature-controlled bath and allow it to equilibrate to the desired temperature (e.g., 25.0 °C). Ensure the temperature is stable.

    • Measurement: Immerse the conductivity probe into the sample solution. Ensure the electrodes are fully submerged and there are no air bubbles.

    • Record Data: Allow the reading to stabilize and record the conductivity value.

    • Rinse and Repeat: Thoroughly rinse the probe with the solvent and then with the next sample before repeating the measurement. Measure from the most dilute to the most concentrated sample.

    • Data Analysis: Plot conductivity versus concentration. For electrolyte applications, you may want to calculate the molar conductivity (Λm) by dividing the specific conductivity by the concentration.

Conductivity_Workflow A Prepare 0.1 M Stock Solution of [P₄₄₄₈]Br in Solvent B Perform Serial Dilutions (e.g., 0.05 M, 0.01 M) A->B C Calibrate Conductivity Meter with KCl Standards B->C D Equilibrate Sample to Target Temperature (e.g., 25 °C) C->D E Immerse Probe and Record Stable Reading D->E F Rinse Probe Thoroughly E->F H Plot Conductivity vs. Concentration E->H G Measure Next Sample F->G G->E

Caption: Experimental workflow for measuring ionic conductivity.

Protocol 2: Estimating Kamlet-Taft Parameters (π*) using a Solvatochromic Dye

This protocol provides a simplified method to experimentally estimate the π* (dipolarity/polarizability) parameter of your [P₄₄₄₈]Br/solvent system using a solvatochromic probe.

  • Objective: To determine the π* value, which quantifies the solvent system's ability to stabilize a dipole.

  • Materials:

    • [P₄₄₄₈]Br/solvent solution of interest

    • Solvatochromic dye (e.g., N,N-diethyl-4-nitroaniline or Reichardt's Dye)

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

  • Methodology:

    • Dye Solution Preparation: Prepare a dilute stock solution of the solvatochromic dye in a volatile solvent like acetone.

    • Sample Preparation: Add a very small, precise aliquot of the dye stock solution to your [P₄₄₄₈]Br/solvent sample. The goal is a final dye concentration in the micromolar range, sufficient to obtain a good absorbance signal (typically 0.5 - 1.0 AU).

    • Spectrophotometer Setup: Blank the UV-Vis spectrophotometer using your [P₄₄₄₈]Br/solvent solution without the dye.

    • Acquire Spectrum: Fill a cuvette with your sample containing the dye. Scan a UV-Vis spectrum over the appropriate wavelength range to find the wavelength of maximum absorbance (λ_max).

    • Calculate ν_max: Convert λ_max (in nm) to the transition frequency ν_max (in cm⁻¹) using the formula: ν_max (cm⁻¹) = 10⁷ / λ_max (nm).

    • Calculate π: Use the appropriate correlation equation for your chosen dye to calculate the π value from ν_max. These equations are well-established in the literature. For N,N-diethyl-4-nitroaniline, a common equation is: π* = (ν_max - 27.52) / -3.182. (Note: This is an example; always use the specific correlation validated for your chosen probe[5][8]).

References

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis . National Institutes of Health (NIH). [Link]

  • Density, Viscosity, and Conductivity of Tetraalkyl Phosphonium Ionic Liquids . ResearchGate. [Link]

  • Unravelling ionic liquid solvent effects for a non-polar Cope rearrangement reaction . Royal Society of Chemistry. [Link]

  • Advances in phosphonium-based ionic liquids and poly(ionic liquid)s as conductive materials . Arizona State University Research Repository. [Link]

  • Structure of Novel Phosphonium-Based Ionic Liquids with S and O Substitutions from Experiments and a Mixed Quantum-Classical Approach . ACS Publications. [Link]

  • Octyl(triphenyl)phosphonium bromide . ChemBK. [Link]

  • Understanding positive and negative deviations in polarity of ionic liquid mixtures by pseudo-solvent approach . Royal Society of Chemistry. [Link]

  • Solvatochromic parameters of imidazolium-, hydroxyammonium-, pyridinium- and phosphonium-based room temperature ionic liquids . ResearchGate. [Link]

  • The Polarity of Ionic Liquids: Relationship between Relative Permittivity and Spectroscopic Parameters of Probe . ACS Publications. [Link]

  • The physical significance of the Kamlet–Taft π parameter of ionic liquids*. Royal Society of Chemistry. [Link]

  • Kamlet-Taft-parameters for several imidazolium-based ILs . ResearchGate. [Link]

  • Understanding the polarity of ionic liquids . ResearchGate. [Link]

  • Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflammatory drugs . National Institutes of Health (NIH). [Link]

  • Kamlet-Taft parameters (p, a, and b) for several imidazolium- based ILs used in this study*. ResearchGate. [Link]

  • Tributyl(dodecyl)phosphonium bromide . Chemsrc. [Link]

  • Tributyl(hexadecyl)phosphonium bromide . Chemsrc. [Link]

  • Room-temperature phosphonium ionic liquids for supercapacitor application . AIP Publishing. [Link]

  • Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids . ResearchGate. [Link]

  • Density and viscosity of tributyl phosphate + trioctylamine + phosphoric acid from (20~60)°C . ResearchGate. [Link]

  • Synthetic method for butyltriphenylphosphonium bromide.
  • Experimental investigation of density, viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids . PubMed. [Link]

  • Micellization of Cetyl Triphenyl Phosphonium Bromide Surfactant in Binary Aqueous Solvents . ResearchGate. [Link]

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Technical Support Center: Scaling Up Reactions with Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tributyl-n-octylphosphonium Bromide in their chemical processes. As a Senior Application Scientist, I have designed this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your scaled-up reactions effectively. This resource is structured to address the common challenges encountered in the field, ensuring scientific integrity and providing actionable solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of reactions involving this compound, presented in a question-and-answer format.

Issue 1: My reaction is sluggish and incomplete upon scale-up, although it worked perfectly on the bench.

Answer:

This is a common issue when transitioning from small-scale to larger reactors. The primary culprits are often related to mass and heat transfer limitations, which become more pronounced as the reaction volume increases.

Potential Causes & Solutions:

  • Inadequate Mixing: this compound, like many ionic liquids, can be significantly more viscous than conventional organic solvents. This high viscosity can lead to poor mixing in larger vessels, creating localized pockets of high and low reactant concentration.

    • Troubleshooting Steps:

      • Characterize Viscosity: If possible, measure the viscosity of your reaction mixture at the operating temperature. The viscosity of ionic liquids is highly temperature-dependent, decreasing as temperature increases.[1][2]

      • Optimize Agitation: Increase the agitation speed and consider using a different type of impeller (e.g., a pitched-blade turbine for better axial flow) to ensure thorough mixing. For highly viscous systems, a helical or anchor-type agitator might be necessary.

      • Consider a Co-solvent: The addition of a co-solvent can significantly reduce the viscosity of the reaction medium. This compound has excellent solubility in many organic solvents.[3] A solvent miscibility table can help in selecting an appropriate co-solvent.[4]

  • Poor Heat Transfer: Many reactions are exothermic, and the heat generated may not be efficiently dissipated in a larger reactor due to a lower surface-area-to-volume ratio. This can lead to localized "hot spots" where side reactions or decomposition can occur, or "cold spots" where the reaction rate is slower.

    • Troubleshooting Steps:

      • Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture (not just on the reactor wall) to get an accurate reading of the internal temperature.

      • Improve Heat Exchange: Ensure the reactor's heating/cooling jacket is functioning optimally. For highly exothermic reactions, consider using a reactor with internal cooling coils or an external heat exchanger loop.

      • Controlled Reagent Addition: Instead of adding all reactants at once, use a syringe pump or a dropping funnel to add one of the reactants slowly. This allows for better control over the reaction rate and heat generation.

  • Mass Transfer Limitations in Biphasic Reactions: this compound is an excellent phase-transfer catalyst.[3][5][6] However, in a poorly mixed, scaled-up system, the interfacial area between the two phases may be insufficient for efficient catalysis.

    • Troubleshooting Steps:

      • Increase Agitation: Vigorous stirring is crucial to maximize the interfacial area between the phases.

      • Optimize Catalyst Concentration: While it may seem counterintuitive, simply increasing the amount of this compound may not solve the problem if the issue is poor mixing. First, optimize the mixing, and then fine-tune the catalyst loading.

Issue 2: I'm observing discoloration (yellowing or browning) of my reaction mixture at larger scales.

Answer:

Discoloration upon scale-up often points to thermal stability issues or the presence of impurities that are negligible at a smaller scale but become problematic in larger batches.

Potential Causes & Solutions:

  • Thermal Decomposition: Although phosphonium-based ionic liquids are generally more thermally stable than their ammonium-based counterparts, they can decompose at elevated temperatures.[7] Localized hot spots in a large reactor can initiate decomposition.

    • Troubleshooting Steps:

      • Determine Thermal Stability: If not already known, perform a thermogravimetric analysis (TGA) on your this compound to determine its decomposition temperature under your reaction atmosphere (e.g., nitrogen or air).

      • Improve Temperature Control: Implement the heat transfer solutions mentioned in the previous section to prevent hot spots.

      • Lower Reaction Temperature: If the reaction kinetics allow, consider running the reaction at a lower temperature for a longer period.

  • Presence of Impurities: Halide impurities (e.g., residual chlorides or bromides from synthesis) can negatively affect catalytic reactions and the physicochemical properties of the ionic liquid.[8][9][10][11]

    • Troubleshooting Steps:

      • Analyze Purity: Use techniques like ion chromatography or total reflection X-ray fluorescence to quantify halide impurities in your this compound.[9][10][11]

      • Purify the Ionic Liquid: If significant impurities are found, consider purifying the ionic liquid before use. This can be done by washing with deionized water (if the ionic liquid is hydrophobic) or by using techniques like extraction or column chromatography.

      • Source High-Purity Material: For sensitive applications, it is often more practical to purchase high-purity this compound from a reputable supplier.

Issue 3: Product isolation is difficult, and I'm getting low recovery yields.

Answer:

The unique properties of ionic liquids, such as their low volatility, can make product isolation challenging compared to reactions in conventional volatile organic solvents.

Potential Causes & Solutions:

  • Product Solubility in the Ionic Liquid: Your product may have high solubility in this compound, making extraction difficult.

    • Troubleshooting Steps:

      • Liquid-Liquid Extraction: This is the most common method. Select an extraction solvent in which your product is highly soluble, but the ionic liquid is not. A solvent miscibility table can be a good starting point.[4] You may need to perform multiple extractions to achieve a good recovery.

      • Distillation/Sublimation: If your product is volatile and thermally stable, you can isolate it by distillation or sublimation directly from the ionic liquid.

      • Crystallization: If your product is a solid, you may be able to induce crystallization by adding an anti-solvent or by cooling the reaction mixture.

  • Formation of Emulsions: The surfactant-like properties of this compound can sometimes lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.

    • Troubleshooting Steps:

      • Addition of Brine: Washing with a saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

      • Centrifugation: For persistent emulsions, centrifugation can be an effective method to force phase separation.

      • Filtration through Celite: Passing the emulsion through a pad of Celite or another filter aid can sometimes help to break it.

  • Ionic Liquid Leaching into the Product Phase: Some of the ionic liquid may be co-extracted with your product, leading to contamination.

    • Troubleshooting Steps:

      • Back-Washing: After extracting your product into an organic solvent, wash the organic phase with water or brine to remove any dissolved ionic liquid.

      • Silica Gel Filtration: Passing the crude product through a short plug of silica gel can often effectively remove residual ionic liquid.

      • Optimize Extraction Solvent: Experiment with different extraction solvents to find one that minimizes the co-extraction of the ionic liquid.

Frequently Asked Questions (FAQs)

Q1: What is the typical operating temperature range for this compound?

A1: Phosphonium-based ionic liquids are known for their relatively high thermal stability compared to many nitrogen-based ionic liquids.[7] While the specific decomposition temperature of this compound should be confirmed by TGA, many phosphonium salts are stable up to 300 °C. For practical purposes in catalytic applications, it is advisable to maintain a significant margin of safety and operate at the lowest temperature that provides a reasonable reaction rate to minimize the risk of decomposition and side reactions.

Q2: How can I recycle and reuse this compound?

A2: One of the key advantages of ionic liquids is their potential for recycling and reuse.[3] After product isolation (typically by extraction), the ionic liquid can be purified and reused.

  • Purification Steps:

    • Wash with Solvent: Wash the ionic liquid with the same solvent used for product extraction to remove any remaining product.

    • Remove Water: If an aqueous work-up was used, remove residual water by heating under vacuum.

    • Remove Non-volatile Impurities: If non-volatile byproducts have accumulated, you may need to perform a more rigorous purification, such as dissolving the ionic liquid in a suitable solvent and filtering through activated carbon or silica gel.

Q3: Does the viscosity of this compound pose a significant challenge for pumping and fluid transfer at an industrial scale?

A3: Yes, the viscosity of ionic liquids is a critical parameter for industrial process design.[1][2] High viscosity can lead to increased pumping costs and difficulties in achieving efficient mixing and heat transfer.

  • Mitigation Strategies:

    • Heating: As the viscosity of ionic liquids is highly temperature-dependent, heating the ionic liquid before and during transfer can significantly reduce its viscosity.

    • Dilution: Using a co-solvent can lower the viscosity of the mixture.

    • Pump Selection: Use pumps designed for viscous fluids, such as diaphragm pumps or progressive cavity pumps.

Q4: Are there any specific safety precautions I should take when working with this compound at a large scale?

A4: While ionic liquids have the advantage of low volatility, they are still chemical compounds and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Containment: Ensure that the reactor and any transfer lines are properly sealed to prevent leaks. Have a spill kit readily available.

  • Thermal Hazards: Be aware of the potential for exothermic reactions and have a plan in place for emergency cooling.

  • Material Compatibility: Ensure that all reactor components, gaskets, and tubing are chemically compatible with this compound and the other reactants and solvents being used.

Visualizations

Experimental Workflow for Troubleshooting a Scaled-Up Reaction

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Mass Transfer Troubleshooting cluster_3 Heat Transfer Troubleshooting cluster_4 Purity Troubleshooting cluster_5 Resolution A Low Yield / Incomplete Reaction at Scale B Check Mass Transfer A->B C Check Heat Transfer A->C D Check Purity A->D E Increase Agitation Speed B->E If viscous F Change Impeller Type B->F If viscous G Add Co-solvent to Reduce Viscosity B->G If viscous H Monitor Internal Temperature C->H If exothermic I Controlled Reagent Addition C->I If exothermic J Improve Reactor Cooling/Heating C->J If exothermic K Analyze for Halide Impurities D->K If discoloration L Purify Ionic Liquid D->L If discoloration M Optimized Scaled-Up Process G->M J->M L->M

Caption: A decision tree for troubleshooting common issues in scaled-up reactions.

Logical Relationship of Physical Properties and Scale-Up Challenges

G cluster_properties Physical Properties of this compound cluster_challenges Scale-Up Challenges prop High Viscosity Low Volatility High Thermal Stability Surfactant-like Nature chal Poor Mixing & Heat Transfer Difficult Product Isolation Potential for Emulsion Formation Need for Robust Purification/Recycling prop->chal Directly Influences

Caption: The relationship between the physical properties of the ionic liquid and the resulting scale-up challenges.

References

  • Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(8), 3931–3938.
  • Continuous Counter-Current Ionic Liquid Metathesis in Mixer-Settlers: Efficiency Analysis and Comparison with Batch Operation. (2022). ACS Sustainable Chemistry & Engineering, 10(1), 179-188.
  • Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed. Retrieved from [Link]

  • Inhibition of Catalytic Activity in Ionic Liquids: Implications for Catalyst Design and the Effect of Cosolvents. (2025). ResearchGate. Retrieved from [Link]

  • Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Lirias - KU Leuven. Retrieved from [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (2015). PMC - NIH. Retrieved from [Link]

  • PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. (n.d.). ARPN Journals. Retrieved from [Link]

  • Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

  • State Of The Art Of Supported Phase Transfer‐Catalysts Onium Salt‐Based. (2024). ResearchGate. Retrieved from [Link]

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  • Study of the Mixing Degree in the Cyclone Reactor for Alkylation Catalyzed by Ionic Liquid based on the Information Entropy. (n.d.). ACS Publications. Retrieved from [Link]

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  • Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. (n.d.). ACS Publications. Retrieved from [Link]

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  • Application of Ionic Liquids in Multicomponent Reactions. (n.d.). PMC - NIH. Retrieved from [Link]

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  • 7.4: Reactions in Ionic Liquids (IL). (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Understanding chemical reaction mechanisms in ionic liquids: Successes and challenges. (2025). ResearchGate. Retrieved from [Link]

  • DECOMPOSITION OF THE TRIBUTYL PHOSPHATE - NITRATE COMPLEXES. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Bridging the Synthesis Gap: Ionic Liquids Enable Solvent-Mediated Reaction in Vapor-Phase Deposition. (2021). ACS Nano. Retrieved from [Link]

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Technical Support Center: Troubleshooting Phase Separation in Reactions with Phosphonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting phase separation in reactions with phosphonium salts.

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering phase separation issues in reactions involving phosphonium salts. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the underlying causes, enabling you to design robust and reproducible experimental protocols.

Phosphonium salts are invaluable reagents in organic synthesis, most notably as precursors to ylides in the Wittig reaction, but also as phase-transfer catalysts and ionic liquids.[1][2] Their inherent ionic nature is central to their reactivity but also presents a significant challenge: solubility.[3][4] Phase separation—where the reaction mixture separates into two or more distinct liquid or solid/liquid phases—is a common manifestation of these solubility issues. This guide provides a structured, causality-driven approach to diagnosing and resolving these problems.

PART 1: Core Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered in the laboratory. The primary troubleshooting workflow is summarized in the diagram below, followed by detailed explanations in a question-and-answer format.

G cluster_diagnosis Step 1: Diagnose the Primary Cause cluster_solution Step 2: Implement Corrective Actions start Phase Separation Observed (Precipitate, Oiling Out, Biphasic Mixture) cause_solvent Solvent Polarity Mismatch Is the solvent non-polar or of low polarity (e.g., Toluene, Hexane, DCM)? start->cause_solvent cause_conc cause_conc start->cause_conc cause_temp Insufficient Thermal Energy Is the reaction run at low or ambient temperature? start->cause_temp cause_salt Inherent Salt Properties Does the salt have long alkyl chains or a bulky, charge-delocalized anion? start->cause_salt sol_solvent Solvent System Modification Increase polarity: Switch to ACN, DMF, or THF. Use a co-solvent system (e.g., Toluene/THF). See Protocol 1: Solvent Screening. cause_solvent:f1->sol_solvent:f0 Primary Cause sol_conc Adjust Concentration Reduce the concentration of the phosphonium salt. Add reactants stepwise or via syringe pump to keep instantaneous concentration low. cause_conc:f1->sol_conc:f0 Primary Cause sol_temp Modify Temperature Increase reaction temperature to improve solubility. See Protocol 2: Temperature Optimization. cause_temp:f1->sol_temp:f0 Primary Cause sol_salt Modify Reagents Change the salt's counter-anion (e.g., from Cl- to I- or BF4-). Use a more soluble phosphine (if applicable). cause_salt:f1->sol_salt:f0 Secondary Cause

Caption: General troubleshooting workflow for phase separation.

Q1: My phosphonium salt is precipitating or "oiling out" of the reaction. How do I fix this?

This is the most frequent manifestation of phase separation and points to a fundamental solubility issue. The phosphonium salt, being ionic, has exceeded its solubility limit in the chosen solvent system.

Causality: Organic reactions often employ non-polar or weakly polar solvents (like toluene, benzene, or dichloromethane) to dissolve non-polar reactants. However, phosphonium salts are ionic and require polar solvents for effective solvation.[1] When the solvent's polarity is insufficient to overcome the salt's lattice energy, it will crash out of the solution, either as a solid precipitate or as an immiscible liquid ("oiling out").

Troubleshooting Protocol:

  • Analyze Your Solvent: The most likely culprit is a solvent polarity mismatch. Solvents like hexane, toluene, or even dichloromethane are often too non-polar to keep phosphonium salts in solution, especially at higher concentrations.[4][5][6]

  • Increase Solvent Polarity:

    • Direct Replacement: Switch to a more polar, aprotic solvent known to dissolve phosphonium salts. Good starting points are acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).[7]

    • Co-Solvent Strategy: If your organic substrate requires a non-polar solvent, consider a co-solvent system. For example, running the reaction in a 1:1 mixture of toluene and THF can provide a medium that dissolves both the organic starting material and the phosphonium salt.

  • Adjust Concentration: The solubility limit may have been breached.

    • Dilute the Reaction: The simplest approach is to decrease the overall concentration by adding more solvent.

    • Slow Addition: If you are forming the salt in situ or adding it to the reaction, do so slowly via a syringe pump. This keeps the instantaneous concentration low, preventing it from exceeding the solubility limit.

  • Increase Temperature: Solubility is often temperature-dependent. Gently heating the reaction mixture can provide the necessary energy to keep the salt dissolved. However, be mindful of the thermal stability of your reactants. (See Protocol 2 ).

  • Re-evaluate the Salt Itself:

    • Anion Effect: The counter-anion plays a crucial role. Halide anions (Cl⁻, Br⁻, I⁻) have different solvation energies. In some cases, switching from a chloride to an iodide salt can improve solubility in organic media.[7]

    • Cation Structure: Long, greasy alkyl chains on the phosphorus atom can increase lipophilicity and improve solubility in less polar solvents, but can also lead to mesoscopic phase separation in aqueous mixtures.[3][8]

Q2: I'm observing a sticky, oily, or "taffy-like" material instead of a crystalline phosphonium salt. What is happening?

This phenomenon, often called "oiling out," is a form of liquid-liquid phase separation. The phosphonium salt has separated from the solvent but has not crystallized, instead forming a concentrated, liquid phase. This is common when the reaction temperature is above the salt's melting point or when impurities are present that inhibit crystallization.[9]

Causality: Oiling out occurs when the solute-solute interactions are stronger than the solute-solvent interactions, but the conditions are not right for the formation of an ordered crystal lattice. The resulting "oil" is essentially a molten or solvated, amorphous form of your salt.

Troubleshooting Protocol:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The imperfections in the glass can serve as nucleation points for crystal growth.

    • Seed Crystals: If you have a small amount of solid material from a previous batch, add a single speck to the oil to initiate crystallization.[9]

    • Solvent Shock (Anti-Solvent Precipitation): While vigorously stirring the oily mixture, slowly add a non-polar "anti-solvent" in which the salt is completely insoluble (e.g., diethyl ether or hexane). This forces the salt out of the solution, often as a solid powder.

  • Purification: The oil may contain impurities (like unreacted triphenylphosphine) that are plasticizing the salt and preventing crystallization. Purify a small portion of the material by chromatography or trituration, and use the resulting pure solid as seed crystals for the main batch.

  • Solvent Choice during Formation: When preparing the phosphonium salt, using a solvent in which the product salt is only sparingly soluble at reflux but insoluble at room temperature (like xylene or toluene) can be advantageous.[6][9] The product will then crystallize out upon cooling, separating it from the soluble starting materials.

Q3: My reaction is sluggish and I suspect poor mixing due to phase separation. What can I do?

If your reaction is biphasic and you observe a solid salt at the bottom or an oily layer, the reaction can only occur at the interface between the phases. This dramatically reduces the effective concentration and, consequently, the reaction rate.[10]

Causality: For a reaction to occur, the reacting molecules must collide. In a phase-separated system, the phosphonium salt (or the derived ylide in a Wittig reaction) is sequestered in one phase, while the organic substrate is in another. The reaction is limited by the slow diffusion of reactants to the boundary layer.

Troubleshooting Protocol:

  • Confirm Homogeneity is Required: First, ensure your reaction is not supposed to be biphasic. Some procedures, like certain Wittig reactions, are intentionally run as phase-transfer catalysis (PTC) systems using an aqueous base and an organic solvent.[10] In these cases, vigorous stirring is key.

  • Achieve a Homogeneous Solution: If homogeneity is desired, refer back to the solutions in Q1 . The primary goal is to find a single solvent or co-solvent system that dissolves all reactants. A polar aprotic solvent like THF or DMF is often the best choice.

  • Consider a Phase-Transfer Catalyst (if applicable): If a single solvent system is not feasible (e.g., one reactant is only soluble in water and the other only in hexane), then a dedicated phase-transfer catalyst may be the solution. Quaternary ammonium or phosphonium salts with long alkyl chains are designed for this purpose, shuttling one reactant across the phase boundary.[2][11]

PART 2: Advanced Protocols & Methodologies

Protocol 1: Systematic Solvent Screening for Homogeneity

This protocol provides a structured method for identifying a suitable solvent system for your reaction.

Objective: To find a single solvent or co-solvent mixture that dissolves the phosphonium salt and all other key reactants at the desired reaction temperature.

Methodology:

  • Prepare Stock Solutions: Create concentrated stock solutions of your phosphonium salt and your primary organic reactant in a solvent you know dissolves each individually (e.g., salt in DMF, reactant in toluene).

  • Set up Screening Vials: In a series of small vials, place a small, representative amount of the phosphonium salt (e.g., 10 mg).

  • Test Single Solvents: To each vial, add a measured volume (e.g., 0.5 mL) of a candidate solvent and observe solubility at room temperature with stirring.

    • Solvent Candidates (from less polar to more polar): Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Test Co-Solvents: If no single solvent works, test binary mixtures. Start with a promising polar solvent (e.g., THF) and titrate in a non-polar solvent that dissolves your other reagents (e.g., Toluene). Test ratios like 3:1, 1:1, and 1:3.

  • Temperature Test: For any promising systems from step 3 or 4 that show partial solubility, gently warm the vial to your target reaction temperature and observe if the material dissolves.

  • Selection: Choose the solvent or co-solvent system with the lowest polarity that achieves full dissolution of all components. This minimizes potential side reactions and simplifies downstream purification.

SolventDielectric Constant (ε) at 20°CGeneral Use Case
Toluene2.4Good for non-polar organics, poor for salts.[7]
Dichloromethane9.1Moderate choice, may dissolve some lipophilic salts.[4]
Tetrahydrofuran (THF)7.5Excellent starting point, balances polarity.[12]
Acetonitrile (ACN)37.5Highly polar, good for dissolving many salts.[7]
DMF36.7Highly polar, strong solvent for most phosphonium salts.[7]
Protocol 2: Temperature Optimization Study

Objective: To determine the minimum temperature required to maintain a homogeneous reaction mixture without causing thermal degradation.

Methodology:

  • Setup: In a reaction flask equipped with a magnetic stirrer, a condenser, and a thermometer, combine your reactants in the chosen solvent system from Protocol 1.

  • Initial Observation: Stir the mixture at room temperature and note the degree of phase separation.

  • Incremental Heating: Increase the temperature in 10°C increments. At each step, hold the temperature for 5-10 minutes, allowing it to equilibrate.

  • Record Dissolution Temperature: Note the temperature at which the mixture becomes a single, clear phase. This is your minimum required reaction temperature for homogeneity.

  • Stability Check: Once homogeneous, take a small aliquot for analysis (e.g., TLC, LC-MS) to serve as a T=0 baseline. Run the reaction at this temperature for a set period (e.g., 1 hour) and re-analyze to check for any signs of product degradation or side-product formation. If degradation is observed, a different solvent system may be necessary.

PART 3: Frequently Asked Questions (FAQs)

Q: What is the fundamental reason phosphonium salts are so prone to phase separation? A: It stems from their dual nature.[13] They are ionic compounds ("salts") but are used in organic chemistry, which is dominated by non-polar or weakly polar covalent molecules and solvents. This creates an intrinsic "like dissolves like" conflict. The strong electrostatic forces holding the phosphonium cation and its counter-anion together require a highly polar solvent to overcome, while the organic reactants often require a non-polar environment.

Q: How does the choice of anion (e.g., Cl⁻ vs. BF₄⁻) impact solubility and phase separation? A: The anion has a significant effect based on its size, charge delocalization, and hydrogen bonding ability.

  • Small, hard anions (e.g., Cl⁻, Br⁻): These have a high charge density and are strongly solvated by polar, protic solvents. They can be difficult to dissolve in typical organic solvents like DCM or THF.

  • Large, soft anions (e.g., I⁻, BF₄⁻, PF₆⁻): The charge is spread over a larger volume, resulting in a lower charge density. This weakens the ion pairing with the phosphonium cation and improves solubility in solvents of moderate polarity. This is a key principle behind the design of ionic liquids.[14]

Q: Is a biphasic reaction system ever a good thing? A: Yes, absolutely. This is the principle behind Phase-Transfer Catalysis (PTC) . In many large-scale industrial processes, it is advantageous to use an inexpensive, inorganic base (like NaOH) dissolved in water, while the organic substrate is in an organic solvent (like toluene). The phosphonium salt acts as a catalyst, carrying the hydroxide anion into the organic phase to react, and then returning to the aqueous phase.[2][10] This avoids the need for expensive, anhydrous, and often hazardous strong bases like n-BuLi.[15][16]

References

  • Domańska, U., & Rekawek, A. (2009). Solubility of Phosphonium Ionic Liquid in Alcohols, Benzene, and Alkylbenzenes. Journal of Chemical & Engineering Data, 54(7), 2056–2063. [Link]

  • Khmelinskaia, A., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules, 25(24), 5883. [Link]

  • Miao, W., & Chan, T. H. (2006). Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Accounts of Chemical Research, 39(12), 897–908. [Link]

  • Miluykov, V. A., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. ResearchGate. [Link]

  • Yamamoto, H. (1996). Process for the preparation of phosphonium salts.
  • Wikipedia. (n.d.). Phosphonium. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Department of Chemistry & Biochemistry. [Link]

  • Jakemole. (2019). making phosphonium salts. YouTube. [Link]

  • Di Masi, A., et al. (2023). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Molecules, 28(15), 5779. [Link]

  • Reddit User Discussion. (2016). Phosphonium salt workup. r/chemistry. [Link]

  • Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wang, Y., et al. (2022). Phase behaviors of ionic liquids attributed to the dual ionic and organic nature. Chinese Physics B, 31(8), 086401. [Link]

  • Chen, Y., et al. (2012). Phase separation in mixtures of ionic liquids and water. ChemPhysChem, 13(1), 160-7. [Link]

  • Byrne, P. A., et al. (2017). Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types. Journal of the American Chemical Society, 139(1), 459-469. [Link]

  • Han, J., et al. (2022). Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. Molecules, 27(21), 7175. [Link]

  • Reddit User Discussion. (2022). Problems with wittig reaction. r/Chempros. [Link]

  • Reddit User Discussion. (2014). My phosphonium salt forming reaction...produces a major impurity. r/chemistry. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Department of Chemistry. [Link]

  • Alberti, S., et al. (2019). Considerations and challenges in studying liquid-liquid phase separation and biomolecular condensates. Cell, 176(3), 419-432. [Link]

  • Lygo, B. (2009). Novel Phosphonium Salts and Bifunctional Organocatalysts in Asymmetric Synthesis. Nottingham ePrints. [Link]

  • Chen, Y. R., et al. (2017). Four-Component Synthesis of Phosphonium Salts: Application Toward an Alternative Approach to Cross-Coupling for the Synthesis of Bis-Heteroarenes. Angewandte Chemie International Edition, 56(22), 6255-6259. [Link]

  • LibreTexts Chemistry. (2023). The Wittig Reaction. Retrieved from [Link]

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Validation & Comparative

Tributyl-n-octylphosphonium Bromide vs. Tetrabutylammonium Bromide (TBAB): A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide for Researchers

In the landscape of chemical synthesis and material science, the choice of a phase-transfer catalyst (PTC) or ionic liquid (IL) can dictate the efficiency, yield, and thermal resilience of a process. Among the most ubiquitous options is Tetrabutylammonium Bromide (TBAB), a quaternary ammonium salt that has served as a reliable workhorse for decades.[1][2] However, its phosphonium analogue, Tributyl-n-octylphosphonium Bromide, presents a compelling alternative, offering a distinct set of properties rooted in the fundamental differences between nitrogen and phosphorus chemistry.

This guide provides a detailed, evidence-based comparison of these two compounds. We will move beyond a simple cataloging of specifications to explore the causal relationships between molecular structure and performance, empowering you, the researcher, to make an informed selection tailored to your specific application.

Part 1: Molecular Structure and Physicochemical Properties

The primary distinction between these two salts lies in their cationic core: TBAB features a central nitrogen atom, while its counterpart is built around a phosphorus atom. This seemingly minor change has profound implications for the molecule's size, bond angles, polarizability, and overall stability.

The Tributyl-n-octylphosphonium cation is asymmetric, with three butyl chains and one longer octyl chain. This asymmetry can influence its interfacial activity and solubility characteristics. In contrast, the tetrabutylammonium cation is symmetrical.

G cluster_TBAB Tetrabutylammonium Bromide (TBAB) cluster_Phosphonium This compound TBAB_center N+ TBAB_Br Br- TBAB_center->TBAB_Br TBAB_Butyl1 Butyl TBAB_center->TBAB_Butyl1 TBAB_Butyl2 Butyl TBAB_center->TBAB_Butyl2 TBAB_Butyl3 Butyl TBAB_center->TBAB_Butyl3 TBAB_Butyl4 Butyl TBAB_center->TBAB_Butyl4 Phos_center P+ Phos_Br Br- Phos_center->Phos_Br Phos_Butyl1 Butyl Phos_center->Phos_Butyl1 Phos_Butyl2 Butyl Phos_center->Phos_Butyl2 Phos_Butyl3 Butyl Phos_center->Phos_Butyl3 Phos_Octyl Octyl Phos_center->Phos_Octyl

Caption: Core structures of TBAB and this compound.

The table below summarizes their key physicochemical properties.

PropertyTetrabutylammonium Bromide (TBAB)This compoundRationale for Difference
CAS Number 1643-19-2[1]65405-35-8Unique chemical identity
Molecular Formula C₁₆H₃₆BrN[3]C₂₀H₄₄BrP[4]Different elemental composition
Molecular Weight 322.37 g/mol [3]395.4 g/mol [4]Phosphorus is heavier than nitrogen; additional C₄H₈ group
Appearance White solid / crystalline powder[1][5]Solid / Crystalline PowderSimilar salt-like physical state
Melting Point 100-103 °C[6]Data not consistently available, but generally phosphonium salts have a wide liquid rangeCation size and symmetry affect crystal lattice energy
Decomposition Temp. ~133 °C[1]Significantly higher than TBABP-C bonds are more stable than N-C bonds against elimination reactions[7][8]
Solubility Soluble in water, ethanol, acetone[1][5]Good solubility in organic solvents[9]Both are salts, but alkyl chain length influences lipophilicity

Part 2: Performance Comparison in Key Applications

Phase-Transfer Catalysis (PTC)

Both compounds function as phase-transfer catalysts by pairing with an anion (e.g., hydroxide, cyanide) from an aqueous phase and transporting it into an organic phase to react with a substrate.[5][9]

Tetrabutylammonium Bromide (TBAB): TBAB is the quintessential PTC, widely used due to its effectiveness, low cost, and extensive documentation.[2][10] It is highly efficient for a vast range of reactions, including nucleophilic substitutions, alkylations, and oxidations under mild conditions (typically below 100 °C).[10][11] Its ability to dissolve in both aqueous and organic phases is key to its function.[10]

This compound: Phosphonium salts are particularly advantageous in PTC reactions that require high temperatures.[6] Where TBAB would begin to decompose via Hofmann elimination, phosphonium salts remain stable, allowing for reactions to be run at more aggressive temperatures, which can be necessary for unreactive substrates. The larger, more polarizable phosphorus cation can also, in some cases, lead to different reaction selectivities compared to its ammonium analogue.

G cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase A1 Catalyst Cation (Q+) O1 Ion Pair [Q+Y-] A1->O1 Transports Y- into organic phase A2 Reactant Anion (Y-) A2->O1 Forms ion pair A3 Salt (Na+Y-) A3->A2 O3 Reaction: RX + [Q+Y-] -> RY + [Q+X-] O1->O3 O2 Organic Substrate (RX) O2->O3 O4 Product (RY) O3->O4 O5 Catalyst with X- ([Q+X-]) O3->O5 O5->A1 Returns to aqueous phase, releases X-

Caption: Generalized workflow of Phase-Transfer Catalysis (PTC).

Ionic Liquids (ILs) and Thermal Stability

An ionic liquid is broadly defined as a salt with a melting point below 100 °C. While TBAB's melting point is just over this threshold, it is often considered an IL, especially when used in molten form for solvent-free reactions.[1][12]

The most significant performance differentiator in this context is thermal stability .

  • TBAB: Decomposes at temperatures not far above its melting point (~133 °C), limiting its utility in high-temperature processes.[1] The degradation pathway is typically Hofmann elimination, a process to which quaternary ammonium salts with beta-hydrogens are susceptible.[8]

  • Phosphonium Salts: Exhibit markedly superior thermal stability compared to their ammonium counterparts.[7][13] Studies have shown that phosphonium-based materials can have decomposition temperatures over 100 °C higher than analogous ammonium compounds.[8] This is because the phosphorus-carbon bond is less prone to the elimination pathways that degrade ammonium salts.[8] This makes this compound the clear choice for applications requiring a stable ionic liquid at elevated temperatures (>150 °C).

Antimicrobial and Biocidal Activity

Both quaternary ammonium and phosphonium salts are known for their ability to disrupt cell membranes, giving them potent antimicrobial properties.

  • TBAB (Ammonium Salts): Quaternary ammonium compounds (QACs) are widely used as disinfectants and biocides. Their effectiveness can vary, with Gram-negative bacteria often showing more resistance than Gram-positive species due to differences in their cell wall structures.[14] However, over 80 years of continuous use has led to the emergence of QAC resistance in some bacterial strains.[14]

  • This compound (Phosphonium Salts): Quaternary phosphonium salts (QPSs) are considered a promising next generation of antimicrobials.[14] Some research suggests they may have higher antibacterial effects and a lower tendency for resistance development compared to QACs.[14][15] Toxicity is highly dependent on the alkyl chain lengths, with longer chains generally correlating with increased biological activity and toxicity.[16][17]

Part 3: Toxicity and Environmental Impact

The environmental profile of these compounds is a critical consideration. While TBAB is often described as environmentally friendly, this is relative to the harsh solvents and catalysts it often replaces.[1][2] All quaternary salts exhibit some level of toxicity, particularly to aquatic life.

Comparative studies on the ecotoxicity of ammonium versus phosphonium ILs have yielded mixed results, indicating that the specific cation structure and the test organism are critical variables.[18] One study noted that in most tested cases, phosphonium moieties were less toxic than their ammonium counterparts.[18] However, other research has shown that phosphonium-based ILs can be toxic, with the LC₅₀ (median lethal concentration) being influenced by the compound's specific structure.[19][20] The lipophilic nature, largely determined by the alkyl chain lengths, is a primary driver of toxicity for both classes of compounds.[17]

Part 4: Experimental Protocol Example

Workflow: Phase-Transfer Catalyzed Williamson Ether Synthesis

This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl chloride, a classic PTC reaction.

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.88 g, 20 mmol) and a 50% aqueous solution of sodium hydroxide (5 mL).

  • Catalyst Addition: Add the phase-transfer catalyst (0.02 mmol, 1 mol%).

    • For TBAB: Add 64.5 mg.

    • For this compound: Add 79.1 mg.

  • Reagent Addition: Add benzyl chloride (2.53 g, 20 mmol) to the mixture.

  • Reaction:

    • With TBAB: Heat the mixture to 70-80 °C with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC.

    • With this compound: The same conditions can be used. However, if using a less reactive alkyl halide that requires higher temperatures (e.g., >130 °C), the phosphonium catalyst would be essential for maintaining catalyst integrity.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with 10% NaOH solution (2 x 15 mL) to remove unreacted phenol, followed by a wash with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure benzyl phenyl ether.

Causality Behind Experimental Choices:

  • Vigorous Stirring: Essential to maximize the interfacial area between the aqueous and organic phases, facilitating the catalyst's transport of the phenoxide anion.

  • Catalyst Choice and Temperature: For this specific reaction, both catalysts are effective. TBAB is the cost-effective choice. However, if the reaction failed to proceed and required temperatures exceeding 130 °C, TBAB would degrade, making this compound the only viable option.

Part 5: Conclusion and Selection Guide

The choice between this compound and Tetrabutylammonium Bromide is not a matter of one being universally superior, but of selecting the right tool for the specific scientific task.

  • Choose Tetrabutylammonium Bromide (TBAB) when:

    • Your reaction or process occurs at low to moderate temperatures (< 120 °C).

    • Cost is a primary driver, and the application is well-established.

    • You are working with standard organic transformations where TBAB is the documented catalyst of choice.[2][11]

  • Choose this compound when:

    • High thermal stability is critical. Your application requires temperatures exceeding 130 °C.[7][13]

    • You are developing novel ionic liquids for high-temperature electrochemistry or materials processing.[13]

    • You are exploring next-generation biocides and require alternatives to traditional ammonium compounds.[14][15]

    • Your PTC system involves harsh conditions (e.g., strongly basic or nucleophilic) where the stability of the phosphonium cation is an advantage.[13]

G Start Start: Catalyst Selection Temp Is Reaction Temp > 130°C? Start->Temp Cost Is Cost the Primary Constraint? Temp->Cost No Use_Phos Select this compound Temp->Use_Phos Yes Biocide Is it for a Novel Biocidal Application? Cost->Biocide No Use_TBAB Select Tetrabutylammonium Bromide (TBAB) Cost->Use_TBAB Yes Biocide->Use_TBAB No (Standard Application) Consider_Phos Consider Phosphonium Salt (Potential for Higher Efficacy) Biocide->Consider_Phos Yes

Caption: Decision workflow for catalyst selection.

By understanding the fundamental chemical principles that differentiate these compounds, researchers can leverage their respective strengths to optimize reactions, design novel materials, and push the boundaries of chemical innovation.

References

  • Vertex AI Search. (n.d.).
  • ProQuest. (2021).
  • Wikipedia. (n.d.). Tetrabutylammonium bromide. Retrieved January 18, 2026.
  • ChemicalBook. (2019).
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  • National Institutes of Health. (n.d.). Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye. Retrieved January 18, 2026.
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  • PubChem. (n.d.). This compound | C20H44BrP | CID 22667357. Retrieved January 18, 2026.
  • Asian Journal of Chemistry. (2014). Toxicity Assessment of Phosphonium Based Ionic Liquids Towards Female Guppy Fish. Retrieved January 18, 2026.
  • ResearchGate. (n.d.). (PDF) Toxicity assessment of phosphonium based ionic liquids towards female guppy fish. Retrieved January 18, 2026.
  • (n.d.). The Role of Tetrabutylphosphonium Bromide in Advanced Electrochemistry.
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catalytic activity of Tributyl-n-octylphosphonium Bromide vs other phosphonium salts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Catalytic Activity of Tributyl-n-octylphosphonium Bromide and Other Phosphonium Salts

For researchers, scientists, and drug development professionals, the choice of a catalyst is a pivotal decision that dictates the efficiency, selectivity, and overall viability of a chemical transformation. Quaternary phosphonium salts have emerged as a remarkably versatile class of organocatalysts, demonstrating significant efficacy in applications ranging from phase-transfer catalysis (PTC) to the chemical fixation of carbon dioxide.

This guide provides a detailed comparison of this compound against other phosphonium salt catalysts. Moving beyond a simple product-to-product comparison, we will delve into the fundamental principles of structure-activity relationships, supported by experimental data, to provide a framework for rational catalyst selection in your research.

The Landscape of Phosphonium Salt Catalysis

Quaternary phosphonium salts, with the general formula R₄P⁺X⁻, are prized for their high thermal and chemical stability, often surpassing their quaternary ammonium analogues.[1][2] Their catalytic activity is not monolithic; it is a finely tunable property governed by the interplay of several structural features:

  • The Cation (R₄P⁺): The nature of the four organic substituents (R) on the phosphorus atom dictates the salt's steric bulk, organophilicity, and the accessibility of the positive charge. Symmetrical salts like tetrabutylphosphonium bromide and asymmetrical ones like this compound exhibit different behaviors.

  • The Anion (X⁻): The halide anion is often the primary nucleophile in the catalytic cycle. Its intrinsic nucleophilicity (I⁻ > Br⁻ > Cl⁻) directly impacts reaction kinetics, with iodide salts frequently demonstrating the highest activity.[3][4]

This compound is a versatile quaternary salt recognized for its excellent solubility in organic solvents, making it a highly effective phase-transfer catalyst for reactions involving reactants in separate, immiscible phases.[5][6]

Comparative Analysis: this compound in Action

The performance of this compound is best understood when benchmarked against other phosphonium salts in specific, industrially relevant applications.

Application I: Cycloaddition of CO₂ to Epoxides

The synthesis of cyclic carbonates from epoxides and carbon dioxide is a hallmark reaction for evaluating phosphonium salt catalysts. It represents a green chemistry pathway to valorize CO₂ into useful products like electrolyte solvents and chemical intermediates.[7][8]

General Mechanism: The reaction is initiated by the nucleophilic attack of the bromide anion on a carbon atom of the epoxide ring, causing it to open. This is followed by the insertion of CO₂ into the resulting alkoxy-anion intermediate. An intramolecular cyclization then yields the cyclic carbonate and regenerates the bromide anion, completing the catalytic cycle.

digraph "Catalytic_Cycle_CO2_Cycloaddition" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 1: General catalytic cycle for CO₂ cycloaddition to epoxides.

Performance Insights:

While simple alkylphosphonium salts like this compound are competent catalysts, research shows that structural modifications can dramatically enhance performance.

  • Bifunctional Catalysts: Phosphonium salts featuring a hydrogen-bond donor group (like a hydroxyl or carboxyl group) often exhibit superior activity.[9] These groups can activate the epoxide by hydrogen bonding, facilitating the initial ring-opening step and allowing the reaction to proceed under milder conditions (e.g., lower temperature and pressure).[3] For instance, phenol-functionalized phosphonium salts have been shown to convert a wide range of epoxides to cyclic carbonates in yields up to 99% at room temperature.[9]

  • Anion Influence: DFT calculations and experimental results confirm that the energy barrier for the epoxide ring-opening step is significantly lower for iodide salts compared to bromide salts (72 kJ mol⁻¹ vs. 97 kJ mol⁻¹), explaining the often-observed higher activity of phosphonium iodides.[3][9]

  • Immobilized Catalysts: To improve recyclability, phosphonium salts have been immobilized on supports like silica. Interestingly, in some cases, these immobilized systems show higher activity than their homogeneous counterparts.

The following table summarizes the performance of various phosphonium salts in the synthesis of cyclic carbonates, providing a basis for comparison.

CatalystEpoxide SubstrateTemp. (°C)Pressure (bar)Time (h)Yield (%)Reference
Pyridine-grafted triphenylphosphonium saltStyrene Oxide10013>99[10]
Phenol-functionalized phosphonium iodideVarious terminal epoxidesRoom Temp.124up to 99[9]
(2-Carboxyethyl)triphenylphosphonium bromideVarious epoxides100-12082-485-98[7]
PEG-supported phosphonium saltPropylene Oxide12040499[11]
Application II: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is the traditional domain for catalysts like this compound. PTC facilitates reactions between reagents located in different immiscible phases (typically aqueous and organic). The phosphonium salt acts as a shuttle, transporting the aqueous-phase reactant (as an ion pair) into the organic phase where the reaction occurs.[1][12]

Mechanism of Action: The lipophilic exterior of the phosphonium cation encapsulates the hydrophilic anion (e.g., OH⁻, CN⁻), allowing the complex to dissolve in the organic phase. This transferred anion is highly reactive due to its poor solvation, leading to significantly accelerated reaction rates.

digraph "Phase_Transfer_Catalysis_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: Generalized workflow for Phase-Transfer Catalysis (PTC).

Performance Insights:

In PTC, the structure of the phosphonium cation is paramount. Key factors include:

  • Organophilicity: A higher total number of carbon atoms (C#) increases the catalyst's solubility in the organic phase, which is crucial for efficient transport.[13] this compound, with 20 carbon atoms, has substantial organophilicity.

  • Cation Accessibility (q-value): This parameter reflects the steric hindrance around the positive phosphorus center. Catalysts with less steric hindrance (higher q-value) are often more effective for reactions limited by the anion transfer rate. Conversely, catalysts with more bulk, like Tributylhexadecylphosphonium Bromide, form very loose, highly reactive ion pairs, making them excellent for certain reaction types.[13][14]

  • Stability: A key advantage of phosphonium salts over their ammonium counterparts is their superior stability, especially in the presence of strong bases and high temperatures, where ammonium salts can undergo Hofmann elimination.[1]

CatalystReactionConditionsYield (%)Reference
Starburst Quaternary Ammonium Saltn-butyl bromide + sodium phenolate70°C, 4h92.3[12]
Tetrabutylammonium bromide (TBAB)n-butyl bromide + sodium phenolate70°C, 4h86.5[12]
Tributylhexadecylphosphonium BromideVarious PTC ReactionsN/AHigh Reactivity Noted[14]

Experimental Protocols

To provide a practical basis for comparison, the following are generalized protocols for the key applications discussed.

Protocol 1: Synthesis of Styrene Carbonate using a Phosphonium Salt Catalyst

This protocol outlines the cycloaddition of CO₂ to styrene oxide, a common benchmark reaction.

digraph "Experimental_Workflow_CO2_Fixation" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 3: Experimental workflow for CO₂ fixation.

Methodology:

  • Reactor Setup: To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add styrene oxide (e.g., 5 mmol).

  • Catalyst Loading: Add the phosphonium salt catalyst (e.g., this compound or a functionalized alternative) at a specific loading (e.g., 1-6 mol%).

  • Pressurization: Seal the reactor, purge it several times with low-pressure CO₂, and then pressurize it to the desired level (e.g., 1 bar).[10]

  • Reaction: Heat the mixture to the target temperature (e.g., 100°C) and stir for the required duration (e.g., 3 hours).[10]

  • Workup: After the reaction, cool the autoclave to room temperature and carefully vent the excess CO₂.

  • Analysis: The reaction mixture can be analyzed directly by techniques like ¹H NMR or GC-MS to determine the conversion and yield of styrene carbonate. Purification can be achieved via column chromatography if necessary.

Protocol 2: General Phase-Transfer Catalyzed Alkylation

This protocol describes a typical nucleophilic substitution reaction facilitated by a phase-transfer catalyst.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nucleophile (e.g., sodium phenolate, 1.0 eq) in water and the organic substrate (e.g., n-butyl bromide, 1.0 eq) in an organic solvent like toluene.[12]

  • Catalyst Addition: Add this compound (e.g., 5 mol%) to the biphasic mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70°C) and stir vigorously to ensure adequate mixing between the phases.[12]

  • Monitoring: Monitor the reaction progress by taking aliquots from the organic layer and analyzing them via TLC or GC.

  • Workup: Upon completion, cool the mixture, separate the organic and aqueous layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by distillation or column chromatography as required.

Conclusion and Outlook

This compound is a robust and effective organocatalyst, particularly excelling as a phase-transfer catalyst due to its favorable organophilicity and high stability.[5][6] Its performance is reliable for a wide range of standard organic transformations.

However, for specialized applications such as the catalytic fixation of CO₂ under mild conditions, the scientific literature clearly demonstrates the superior performance of next-generation, functionalized phosphonium salts.[3][9] The presence of co-catalytic moieties, such as hydrogen-bond donors, within the catalyst structure can dramatically lower activation energy barriers, enabling reactions to proceed at lower temperatures and pressures.

Ultimately, the optimal catalyst is application-dependent. For high-temperature, base-intensive phase-transfer reactions, the stability and reliability of this compound make it an excellent choice. For reactions requiring high activity under mild, green conditions, exploring rationally designed, bifunctional phosphonium salts is a highly recommended avenue for process optimization and discovery.

References

  • Tian, J.-S., Cai, F., Wang, J.-Q., Du, Y., & He, L.-N. (n.d.). Environmentally Benign Chemical Conversion of CO2 into Organic Carbonates Catalyzed by Phosphonium Salts. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 554-558. [Link]

  • Schaffer, M., et al. (2018). Immobilized bifunctional phosphonium salts as recyclable organocatalysts in the cycloaddition of CO2 and epoxides. Green Chemistry. [Link]

  • ResearchGate. (n.d.). a) Synthesis of cyclic carbonates 2 from CO2 and epoxides 1.... [Link]

  • Pescarmona, P. P., et al. (2021). Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol-Functionalized Phosphonium Salts. ChemSusChem, 14(1), 363-372. [Link]

  • Pescarmona, P. P., et al. (2021). Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol-Functionalized Phosphonium Salts. PubMed. [Link]

  • ResearchGate. (2024). Cycloaddition of CO2 to Epoxides Using Bifunctional Triphenylphosphonium Catalysts. [Link]

  • MDPI. (n.d.). Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. MDPI. [Link]

  • MDPI. (2024). Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and Atmospheric CO2 Pressure. MDPI. [Link]

  • National Institutes of Health (NIH). (n.d.). Bifunctional organoboron–phosphonium catalysts for coupling reactions of CO2 and epoxides. PMC. [Link]

  • ResearchGate. (n.d.). Phosphonium salt based catalysts 16–17. [Link]

  • National Institutes of Health (NIH). (2024). Comparison of Phosphonium and Sulfoxonium Ylides in Ru(II)-Catalyzed Dehydrogenative Annulations: A Density Functional Theory Study. PMC. [Link]

  • ResearchGate. (2024). Recent Advances in Phosphonium Salt Catalysis. [Link]

  • ResearchGate. (n.d.). (a) Cycloaddition of CO 2 to epoxides; (b) Typical reaction pathway for cyclic carbonates formation. [Link]

  • Semantic Scholar. (2013). Cycloaddition Reaction of Carbon Dioxide to Epoxides Catalyzed by Polymer-Supported Quaternary Phosphonium Salts. [Link]

  • Purdue University. (2023). Phosphonium-Salt Mediated Activation of C-O Bonds: Applications and Mechanistic Studies. [Link]

  • ResearchGate. (n.d.). Syntheses of Phosphonium Salts from Phosphines and Carbenium: Efficient CO2 Fixation and Phase‐Transfer Catalysts. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • International Journal of New Chemistry. (n.d.). Increasing the catalytic property of tributylhexadecylphosphonium bromide through the displacement of anions and comparing its catalytic activity in the synthesis of some organic compounds. [Link]

  • PTC Organics, Inc. (n.d.). Tributyl Hexadecyl Phosphonium Bromide. [Link]

  • American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. [Link]

  • Phase Transfer Catalysis Home Page. (n.d.). Main Catalyst Directory. [Link]

  • MDPI. (n.d.). Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. MDPI. [Link]

  • KU Leuven. (n.d.). Tetrabutylphosphonium bromide: a versatile ionic liquid catalyst for the bio-based production of butadiene and acrylic acid. [Link]

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A Comparative Guide to Phosphonium Salt Catalytic Efficiency: The Influence of Alkyl Chain Length

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Phosphonium Salts in Phase-Transfer Catalysis

Quaternary phosphonium salts are a class of highly effective phase-transfer catalysts (PTCs) widely employed in organic synthesis.[1] Their primary function is to facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[2][3][4] The phosphonium cation forms a lipophilic ion pair with an aqueous reactant anion, transporting it into the organic phase where it can react with the organic-soluble substrate.[3] This mechanism obviates the need for expensive, anhydrous, or polar aprotic solvents and allows for the use of simpler, more economical reagents like sodium hydroxide.[2][4][5]

The efficiency of this process is critically dependent on the molecular structure of the phosphonium salt, particularly the length of its alkyl substituents. The alkyl chains govern key physicochemical properties such as lipophilicity, thermal stability, and steric hindrance, which collectively determine the catalyst's performance. Understanding this relationship is paramount for selecting the optimal catalyst for a specific chemical transformation.

The Mechanism of Phase-Transfer Catalysis

The catalytic cycle of a typical liquid-liquid phase-transfer system, such as the nucleophilic substitution of an alkyl halide (R-X) with a nucleophile (Nu⁻), illustrates the role of the phosphonium salt (Q⁺X⁻).

PTC_Mechanism RX R-X (Substrate) R_Nu R-Nu (Product) QX_org Q⁺X⁻ (Catalyst-X⁻ Pair) R_Nu->QX_org Product Formation & Catalyst Regeneration QNu_org Q⁺Nu⁻ (Catalyst-Nu⁻ Pair) QNu_org->RX Nucleophilic Attack QX_aq Q⁺X⁻ QX_org->QX_aq Phase Transfer M_Nu M⁺Nu⁻ (Nucleophile Salt) QNu_aq Q⁺Nu⁻ M_Nu->QNu_aq Ion Exchange at Interface M_X M⁺X⁻ (Byproduct Salt) QNu_aq->QNu_org Phase Transfer QX_aq->M_Nu Regeneration at Interface

Caption: Generalized mechanism for Phase-Transfer Catalysis (PTC).

The cycle involves two key transport steps: the movement of the catalyst-nucleophile pair into the organic phase and the return of the catalyst-leaving group pair to the aqueous phase. The efficiency of these transfers is directly linked to the catalyst's structure.

Impact of Alkyl Chain Length on Physicochemical Properties

The length of the n-alkyl chains on the phosphorus atom systematically alters the catalyst's properties:

  • Lipophilicity (Hydrophobicity): This is arguably the most critical factor. Longer alkyl chains increase the catalyst's solubility in the organic phase. A PT catalyst must be sufficiently lipophilic to be soluble in both phases.[6] This allows it to effectively shuttle anions across the phase boundary. As chain length increases, the catalyst becomes more "paraffinic" or oil-like.[7]

  • Thermal Stability: Phosphonium salts are generally more thermally stable than their ammonium counterparts, making them suitable for higher temperature applications.[4][7] However, within the phosphonium series, increasing alkyl chain length can sometimes lead to a decrease in the decomposition temperature.[7] This is because longer, more flexible chains can facilitate decomposition pathways like β-elimination.[7]

  • Micelle Formation: In solution, phosphonium salts with long alkyl substituents can exhibit microheterogeneity, forming aggregates or "microreactors".[8] This can concentrate reactants around the catalytic center, leading to enhanced reaction rates, particularly in systems like nanoparticle catalysis.[8]

  • Steric Hindrance: While longer chains increase lipophilicity, they also increase the steric bulk around the cationic phosphorus center. Excessive bulk can hinder the ion-pairing process at the interface or obstruct the approach of the substrate to the complexed nucleophile in the organic phase, thereby reducing catalytic activity.

Comparative Performance Analysis: A Case Study

The ideal alkyl chain length often represents a compromise between enhancing organic-phase solubility and avoiding excessive steric hindrance or catalyst deactivation. This balance leads to a "cut-off effect," where catalytic activity first increases with chain length, reaches a maximum, and then declines.[9]

Let's consider a hypothetical but representative nucleophilic substitution reaction to illustrate this trend. The data below is synthesized from trends reported in the literature for reactions like the hydrolysis of esters or alkylation reactions.[10][11]

Reaction: Alkaline Hydrolysis of Poly(ethylene terephthalate) Fragment Catalysts: A series of symmetrical tetra-n-alkylphosphonium bromides [P(CnH2n+1)4]⁺Br⁻

Catalyst (by Alkyl Chain)No. of Carbons (n)LipophilicityRelative Reaction RateKey Observations
Tetramethyl 1Low1.0 (Baseline)Limited solubility in the organic phase hinders anion transport.
Tetraethyl 2Low-Moderate3.5Improved organic phase partitioning leads to a significant rate increase.
Tetrabutyl 4Moderate8.2Often cited as a highly effective and versatile PTC catalyst.[11]
Tetrahexyl 6High12.5Near-optimal balance of lipophilicity for efficient anion transport.
Tetraoctyl 8Very High11.8Onset of diminishing returns; increased steric bulk may slightly impede reactivity.
Tetradecyl 10Extremely High7.9Catalyst is highly soluble in the organic phase but may form stable emulsions or exhibit reduced interfacial activity, slowing the overall rate.

Analysis of Results:

The data clearly demonstrates an optimal range for alkyl chain length.

  • Short Chains (Methyl, Ethyl): These catalysts have limited lipophilicity. They partition poorly into the organic phase, resulting in a low concentration of the active Q⁺Nu⁻ species where the reaction occurs.

  • Medium Chains (Butyl, Hexyl): This range represents the "sweet spot." The catalysts possess sufficient lipophilicity to effectively extract anions into the organic phase without being so bulky that they sterically hinder the reaction.[6] Tetrabutyl and tetrahexyl phosphonium salts are frequently optimal for many applications.[11]

  • Long Chains (Octyl, Decyl): While these catalysts are excellent at entering the organic phase, their efficiency can decrease for several reasons. The increased steric hindrance can slow the nucleophilic attack. Furthermore, their high surfactant character can lead to the formation of stable micelles or emulsions that sequester the catalyst away from the interface, effectively slowing the catalytic cycle.[8][12]

Experimental Protocol for Catalyst Performance Evaluation

To empirically determine the optimal catalyst for your system, a standardized evaluation protocol is essential. The following procedure outlines a general method for comparing the efficiency of different phosphonium salt catalysts in a liquid-liquid reaction.

Protocol_Workflow start Start setup Reaction Setup: - Add organic substrate & solvent - Add aqueous nucleophile solution start->setup add_cat Add Catalyst: - Equimolar amount of each phosphonium salt to separate, identical reactions setup->add_cat react Run Reaction: - Vigorous stirring (e.g., 800 RPM) - Constant Temperature (e.g., 60°C) add_cat->react sampling Time-Course Sampling: - Withdraw aliquots from the organic phase at set intervals (t=0, 15, 30, 60, 120 min) react->sampling quench Quench Reaction: - Immediately dilute aliquot in cold solvent sampling->quench analyze Analysis (GC/HPLC): - Quantify substrate and product - Determine % conversion quench->analyze end End analyze->end

Caption: Experimental workflow for comparing PTC catalyst efficiency.

Step-by-Step Methodology:

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add the organic substrate (e.g., 1-chlorooctane, 10 mmol) and an appropriate organic solvent (e.g., toluene, 20 mL).

  • Aqueous Phase Preparation: In a separate vessel, prepare the aqueous reactant solution (e.g., sodium cyanide, 20 mmol, in 20 mL of water).

  • Reaction Initiation: Begin vigorous stirring (e.g., 800 RPM) to create a large interfacial area. Heat the reactor to the desired temperature (e.g., 60°C). Once the temperature is stable, add the aqueous phase.

  • Catalyst Addition: Add the phosphonium salt catalyst (0.5 mol% relative to the substrate). This protocol should be repeated in parallel for each catalyst being evaluated.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), stop the stirring, allow the phases to briefly separate, and withdraw a small aliquot (e.g., 100 µL) from the organic layer.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., ethyl acetate) containing an internal standard. Analyze the sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the substrate and product.

  • Data Processing: Plot the percentage conversion of the substrate versus time for each catalyst. The initial slope of this curve is proportional to the reaction rate and serves as a direct measure of catalytic efficiency.

Conclusion and Recommendations

The catalytic efficiency of tetraalkylphosphonium salts in phase-transfer catalysis is profoundly influenced by the length of the alkyl chains. This relationship is not linear but typically exhibits an optimum.

  • For General Applications: Tetrabutylphosphonium and tetrahexylphosphonium salts often provide a robust starting point, offering an excellent balance of lipophilicity and reactivity for a wide range of transformations.

  • For Highly Polar Organic Systems: Catalysts with shorter alkyl chains (e.g., tetraethyl) may be considered if the organic phase has significant polarity, which would reduce the lipophilicity requirement.

  • For Highly Nonpolar Systems or High Temperatures: Longer-chain catalysts (e.g., tetraoctyl) might be advantageous due to their enhanced solubility and stability, provided that steric hindrance does not become a limiting factor.[4]

Ultimately, the choice of catalyst should be guided by empirical data. The experimental protocol provided in this guide offers a systematic approach to identifying the most effective phosphonium salt for your specific application, ensuring optimized reaction rates, higher yields, and improved process efficiency.

References

  • Thermal Stability of Quaternary Phosphonium Modified Montmorillonites. (2002). Chemistry of Materials, 14(11). [Link]

  • Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). MDPI. [Link]

  • Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). PMC, NIH. [Link]

  • A Study of the Catalytic System H3PW12O40/Quaternary Phosphonium Salts for the Epoxidation of Fatty Acid Methyl Esters—The Effect of the Molar Ratio of Hydrogen Peroxide to the Double Bond. (2023). PMC, NIH. [Link]

  • Effect of increasing lipophilicity on the performance. (n.d.). ResearchGate. [Link]

  • Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. (2021). ResearchGate. [Link]

  • Crystallization Kinetics of Phosphonium Ionic Liquids: Effect of Cation Alkyl Chain Length and Thermal History. (2024). ACS Publications. [Link]

  • Activity of the alkyl phosphonium catalysts as a function of time at 150 °C. (n.d.). ResearchGate. [Link]

  • Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. (n.d.). RSC Publishing. [Link]

  • Quaternary phosphonium salts in the synthetic chemistry: Recent Progress, development, and Future Perspectives. (n.d.). ResearchGate. [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). IAJPS. [Link]

  • Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). (n.d.). RSC Publishing. [Link]

  • Phase Transfer Catalysis: Chemistry and Engineering. (n.d.). Publications of the IAS Fellows. [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. [Link]

  • Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. (n.d.). NIH. [Link]

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A Comparative Guide to Analytical Techniques for Quantifying Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and ionic liquids (ILs) like Tributyl-n-octylphosphonium Bromide is paramount. This guide provides an in-depth comparison of analytical techniques, offering field-proven insights and supporting experimental data to aid in method selection and implementation. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) with various detectors, Ion Chromatography (IC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the robust analysis of this quaternary phosphonium salt.

The Importance of Accurate Quantification

This compound is a quaternary phosphonium salt utilized in diverse applications, including as a phase transfer catalyst and in the formulation of ionic liquids.[1] Its purity and concentration are critical parameters that can significantly influence reaction kinetics, product yield, and the physicochemical properties of formulated products. Therefore, reliable and validated analytical methods are essential for quality control, formulation development, and regulatory compliance.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for quantifying this compound hinges on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the specific goals of the analysis (e.g., purity assessment vs. trace-level quantification). Below is a comparative overview of the most pertinent methods.

Table 1: Performance Comparison of Analytical Techniques for Tributyl-n-octylphosphonium Cation Quantification
ParameterHPLC-MS/MSHPLC-UVQuantitative NMR (¹H qNMR)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Quantification based on the direct proportionality between NMR signal intensity and the number of protons.
Selectivity Very HighModerate to HighHigh
Sensitivity (LOQ) Very High (ng/L to µg/L range)[2]Moderate (µg/mL range)[3][4]Low to Moderate (µg/mL to mg/mL range)[5]
Linearity (r²) > 0.99> 0.99Excellent (>0.999)[6]
Accuracy (% Recovery) 90-110%95-105%98-102%
Precision (% RSD) < 15%< 5%< 2%
Throughput HighHighLow to Moderate
Cost HighLow to ModerateModerate to High
Primary Application Trace-level quantification, analysis in complex matrices.Routine quality control, purity assessment, formulation analysis.Purity determination, structural confirmation, quantification without a specific reference standard.
Table 2: Performance Comparison of Analytical Techniques for Bromide Anion Quantification
ParameterIon Chromatography (IC) with Conductivity Detection
Principle Separation of ions on an ion-exchange column followed by conductivity detection.
Selectivity High
Sensitivity (LOD) High (µg/L to mg/L range)[7]
Linearity (r²) > 0.999
Accuracy (% Recovery) 95-105%[7]
Precision (% RSD) < 5%
Throughput High
Cost Moderate
Primary Application Quantification of the bromide counter-ion, halide impurity analysis.

In-Depth Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of ionic liquids due to its versatility and high resolving power.[8][9] For this compound, which consists of a non-chromophoric cation and a UV-inactive anion, the choice of detector is critical.

  • HPLC with Mass Spectrometry (HPLC-MS/MS): This is the gold standard for sensitive and selective quantification of quaternary phosphonium compounds, especially in complex matrices.[2] The high specificity of MS/MS allows for the confident identification and quantification of the target analyte even in the presence of co-eluting impurities. This makes it the method of choice for applications such as environmental monitoring or determining residual levels in a final product.[10]

  • HPLC with UV Detection (HPLC-UV): While the Tributyl-n-octylphosphonium cation itself lacks a strong chromophore, HPLC-UV can be employed for purity assessments where impurities may be UV-active. For direct quantification, derivatization with a UV-active agent would be necessary. Alternatively, if the formulation contains a UV-active component, this method can be used for its quantification. The primary advantage of HPLC-UV is its accessibility and lower operational cost compared to MS.[11]

  • HPLC with Charged Aerosol Detection (CAD): CAD is a mass-sensitive detector that provides a near-universal response for non-volatile analytes, making it an excellent choice for quantifying the Tributyl-n-octylphosphonium cation without the need for a chromophore.[1]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dilution Dissolve and Dilute in Mobile Phase Sample->Dilution Standard Prepare Calibration Standards Standard->Dilution Autosampler Autosampler Injection Dilution->Autosampler Inject Column C18 Reversed-Phase Column Autosampler->Column Separate Detector Detector (MS/MS, UV, or CAD) Column->Detector Detect Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire ¹H NMR Spectrum with Quantitative Parameters Dissolve->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte and Standard Peaks Process->Integrate Calculate Calculate Concentration/Purity Integrate->Calculate

Sources

A Comparative Guide to the Validation of Reaction Kinetics Using Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis and drug development, the rigorous validation of reaction kinetics is not merely an academic exercise but a cornerstone of process optimization, scalability, and safety. The rate at which a reaction proceeds, and the factors influencing it, dictate everything from reactor residence time to impurity profiles. This guide provides an in-depth technical comparison of Tributyl-n-octylphosphonium Bromide as a phase-transfer catalyst for the validation of reaction kinetics, contextualized against other common alternatives. As Senior Application Scientists, our goal is to bridge theoretical understanding with practical, field-proven insights to empower your research.

The Imperative of Kinetic Validation in Biphasic Reactions

Many crucial organic reactions, such as nucleophilic substitutions, oxidations, and polymerizations, involve reactants that are immiscible.[1][2] One reactant may be an organic substrate soluble in a nonpolar solvent, while the other is an inorganic salt dissolved in an aqueous phase. The reaction is consequently confined to the interface between the two phases, leading to slow reaction rates and rendering the system difficult to study kinetically.

Phase-transfer catalysis (PTC) emerges as an elegant solution to this challenge.[3] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of a reactant (usually an anion) from the aqueous phase into the organic phase, where it can readily react with the organic substrate.[3] This not only dramatically accelerates the reaction but also allows for the system to be treated with pseudo-homogeneous kinetics, making kinetic validation feasible and meaningful.

This compound: A Catalyst of Choice

This compound (TBOPB) is a quaternary phosphonium salt that has garnered attention as a highly effective phase-transfer catalyst.[4][5] Its structure, featuring a positively charged phosphorus atom at its core, is key to its function. The lipophilic character of the butyl and, particularly, the n-octyl chains allows the cation to be highly soluble in organic media. This enables it to form an ion pair with an anionic reactant from the aqueous phase and shuttle it into the organic phase.

The Phosphonium Advantage: Enhanced Stability

A critical point of comparison is between phosphonium salts like TBOPB and their nitrogen-based counterparts, quaternary ammonium salts (e.g., Tetrabutylammonium Bromide, TBAB). While both are effective PTCs, phosphonium salts exhibit significantly greater thermal and chemical stability.[3] Quaternary ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that occurs under basic conditions and at elevated temperatures, leading to a loss of catalytic activity.[3] Phosphonium salts are not prone to this degradation, ensuring greater robustness and reliability across a wider range of reaction conditions. This stability is paramount in kinetic studies, where catalyst decomposition would introduce a confounding variable and invalidate the results.

A Model System for Kinetic Validation: The Williamson Ether Synthesis

To provide a practical framework for comparison, we will consider the Williamson ether synthesis, a classic SN2 reaction involving the reaction of an alkoxide with an alkyl halide to form an ether.[5][6] This reaction is an excellent model for demonstrating the utility of phase-transfer catalysis and for validating reaction kinetics.[5][7]

Consider the reaction between sodium phenoxide (aqueous phase) and 1-bromobutane (organic phase) to produce butyl phenyl ether. Without a catalyst, this reaction is exceedingly slow. The introduction of TBOPB facilitates the transfer of the phenoxide anion into the organic phase, allowing the reaction to proceed at a measurable rate.

Comparative Kinetic Data
CatalystReaction SystemApparent Rate Constant (kapp)Reaction ConditionsReference
Butyltriphenylphosphonium Bromide (BTPPBr) Ultrasound-Assisted Oxidative Desulfurization of Dibenzothiophene0.045 min-150°C, H2O2/Acetic Acid[3]
Tetrabutylammonium Bromide (TBAB) Ultrasound-Assisted Oxidative Desulfurization of Dibenzothiophene0.032 min-150°C, H2O2/Acetic Acid[3]
This compound (TBOPB) Williamson Ether Synthesis (Hypothetical)Expected to be higher than TBAB due to enhanced lipophilicity and stabilityTo be determined experimentallyN/A

The enhanced lipophilicity of TBOPB due to the n-octyl chain, compared to the butyl groups in TBAB, is expected to result in a higher concentration of the active catalyst-anion complex in the organic phase, leading to a faster reaction rate. The superior stability of the phosphonium cation ensures that the catalyst remains active throughout the course of the reaction, providing more reliable kinetic data.

Experimental Protocol for Kinetic Validation of the Williamson Ether Synthesis using TBOPB

This protocol outlines a detailed, self-validating methodology for determining the reaction kinetics of the Williamson ether synthesis catalyzed by this compound.

Materials and Equipment
  • Sodium Phenoxide

  • 1-Bromobutane

  • This compound (TBOPB)

  • Toluene (or other suitable organic solvent)

  • Deionized Water

  • Internal Standard (e.g., Dodecane)

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Gas Chromatograph (GC) with a suitable column (e.g., DB-5) and Flame Ionization Detector (FID)

  • Syringes for sampling

  • Quenching solution (e.g., cold diethyl ether)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_org Prepare Organic Phase: 1-Bromobutane, Toluene, Internal Standard charge Charge Reactor with Organic and Aqueous Phases prep_org->charge prep_aq Prepare Aqueous Phase: Sodium Phenoxide in Water prep_aq->charge equilibrate Equilibrate Temperature and Stirring charge->equilibrate add_cat Add TBOPB (t = 0) equilibrate->add_cat sampling Withdraw Samples at Regular Time Intervals add_cat->sampling Initiates Reaction quench Quench Reaction in Sample sampling->quench gc_analysis Analyze by GC-FID quench->gc_analysis data Plot Concentration vs. Time Determine Rate Law and k_app gc_analysis->data

Caption: Experimental workflow for kinetic validation.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of the organic phase by dissolving a known concentration of 1-bromobutane and the internal standard (dodecane) in toluene.

    • Prepare a stock solution of the aqueous phase by dissolving a known concentration of sodium phenoxide in deionized water.

  • Reaction Setup:

    • Charge the jacketed reaction vessel with a precise volume of the organic and aqueous phase solutions.

    • Begin vigorous stirring to ensure a large interfacial area.

    • Allow the system to reach the desired reaction temperature (e.g., 60°C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known amount of this compound to the reaction mixture. This marks time zero (t=0).

    • At regular time intervals (e.g., every 5 minutes), withdraw a small sample (e.g., 0.1 mL) from the organic layer using a syringe.

    • Immediately quench the reaction in the withdrawn sample by adding it to a vial containing a quenching solution (e.g., cold diethyl ether).

  • Analysis:

    • Analyze the quenched samples by GC-FID to determine the concentrations of the reactant (1-bromobutane) and the product (butyl phenyl ether) relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of 1-bromobutane versus time.

    • To determine the reaction order with respect to 1-bromobutane, perform experiments with varying initial concentrations of 1-bromobutane while keeping the concentrations of sodium phenoxide and TBOPB constant (the isolation method).[8]

    • Similarly, determine the reaction order with respect to sodium phenoxide and TBOPB by systematically varying their initial concentrations.

    • Calculate the apparent rate constant (kapp) from the slope of the appropriate concentration-time plot (e.g., for a pseudo-first-order reaction, a plot of ln[1-bromobutane] vs. time will be linear).

    • Repeat the experiment at different temperatures (e.g., 50°C, 60°C, 70°C) to determine the activation energy (Ea) using the Arrhenius equation.

Phase-Transfer Catalysis Cycle Diagram

G aq_phase Aqueous Phase interface org_phase Organic Phase QBr_org Q⁺Br⁻ (TBOPB) NaPhO_aq Na⁺PhO⁻ QPhO_org Q⁺PhO⁻ NaPhO_aq->QPhO_org Anion Exchange at Interface NaBr_aq Na⁺Br⁻ QBr_org->NaBr_aq Returns to Aqueous Phase BuOPh_org BuOPh (Product) QPhO_org->BuOPh_org SN2 Reaction BuBr_org BuBr

Caption: The catalytic cycle of TBOPB in Williamson ether synthesis.

Conclusion

The validation of reaction kinetics is a critical step in chemical process development. For biphasic reactions, phase-transfer catalysts are indispensable tools for enabling accurate kinetic studies. This compound stands out as a superior choice due to its high thermal and chemical stability compared to traditional quaternary ammonium salts, ensuring the integrity of kinetic data. Its enhanced lipophilicity suggests potentially faster reaction rates. By employing a systematic experimental protocol, such as the one detailed for the Williamson ether synthesis, researchers can confidently determine key kinetic parameters, leading to a more profound understanding and control of their chemical processes.

References

  • Chem-Impex. This compound. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Pendidikan Kimia. Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Google Patents. US3334144A - Process for making alkyltriaryl-phosphonium compounds.
  • Google Patents. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Harper College. RELATIVE RATES OF SUBSTITUTION REACTIONS. [Link]

  • Master Organic Chemistry. The SN1 Reaction Mechanism. [Link]

  • PubMed Central. Impact of Tetrabutylammonium on the Oxidation of Bromide by Ozone. [Link]

  • YouTube. Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. [Link]

  • Experiment 7 — Nucleophilic Substitution. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Dissolution of Cellulose in Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for green and efficient solvents for cellulose processing is a cornerstone of sustainable materials science and a critical enabler for novel drug delivery systems. Ionic liquids (ILs), with their negligible vapor pressure, thermal stability, and tunable properties, have emerged as remarkable solvents capable of dissolving cellulose without derivatization. This guide provides a comparative analysis of common ionic liquids for cellulose dissolution, supported by experimental data and field-proven insights to aid in your research and development endeavors.

The Challenge of Cellulose Dissolution: A Molecular Perspective

Cellulose, a linear polymer of β-(1→4) linked D-glucose units, is notoriously insoluble in water and most common organic solvents. This insolubility arises from a highly ordered, three-dimensional network of intra- and intermolecular hydrogen bonds.[1] The primary challenge in cellulose dissolution is the disruption of this extensive hydrogen-bonding network to allow for the solvation of individual polymer chains.[1] Ionic liquids achieve this through a synergistic action of their constituent cations and anions. The anions, such as chloride (Cl⁻) and acetate (CH₃COO⁻), act as strong hydrogen bond acceptors, interacting with the hydroxyl protons of cellulose.[2] Concurrently, the cations, typically bulky organic structures, interact with the oxygen atoms of the hydroxyl groups, further disrupting the polymer's crystalline structure.[2]

A Comparative Analysis of Ionic Liquids for Cellulose Dissolution

The choice of ionic liquid is paramount for efficient cellulose dissolution and is dictated by a balance of dissolution capacity, viscosity, thermal stability, and cost. Here, we compare three prominent classes of ionic liquids: imidazolium-, pyridinium-, and phosphonium-based systems.

Imidazolium-Based Ionic Liquids: The Workhorses of Cellulose Dissolution

Imidazolium-based ionic liquids are the most extensively studied and widely used solvents for cellulose. Their popularity stems from their relatively high dissolution capacity and well-understood properties.

  • 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl): A pioneering ionic liquid for cellulose dissolution, [BMIM]Cl can dissolve significant amounts of cellulose.[2] However, its high viscosity can pose challenges in processing and mixing.[3]

  • 1-Ethyl-3-methylimidazolium Acetate ([EMIM]Ac): Often considered a superior alternative to [BMIM]Cl, [EMIM]Ac exhibits lower viscosity, enhancing mass transfer and processability.[4] It also demonstrates excellent cellulose solubility, with reports of up to 16 wt% at 90°C, which can be increased to 25 wt% with microwave heating.[4]

  • 1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl): This ionic liquid is another effective solvent for cellulose, with reported solubilities of up to 14.5 wt% at 80°C.[4]

Key Experimental Insights: The dissolution power of imidazolium-based ILs is strongly influenced by the anion. Small, basic anions like chloride and acetate are highly effective at disrupting the hydrogen bond network of cellulose.[4] The cation also plays a role; for instance, acidic protons on the imidazolium ring can form hydrogen bonds with the hydroxyl and ether oxygens of cellulose, enhancing solubility.[4]

Pyridinium-Based Ionic Liquids: A Viable Alternative

Pyridinium-based ionic liquids offer a comparable, and in some cases, superior alternative to their imidazolium counterparts. For example, 1-butylpyridinium chloride ([BPy]Cl) has been shown to dissolve up to 37% cellulose by weight at 105°C, highlighting its high dissolution capacity.[5]

Phosphonium-Based Ionic Liquids: Emerging Contenders

Phosphonium-based ionic liquids are a newer class of solvents for cellulose dissolution. They offer the advantage of high thermal stability and are often less dense than imidazolium-based ILs. While their dissolution mechanism is still under investigation, it is believed that the long, non-polar alkyl chains on the phosphonium cation contribute to the dissolution process through non-polar interactions with the hydrophobic surfaces of cellulose.[6]

Comparative Summary of Cellulose Solubility in Various Ionic Liquids:

Ionic LiquidCationAnionMax. Cellulose Solubility (wt%)Temperature (°C)Reference
[AMIM]Cl1-Allyl-3-methylimidazoliumChloride14.580[4]
[EMIM]Ac1-Ethyl-3-methylimidazoliumAcetate16 (up to 25 with microwave)90[4]
[EMIM][DEP]1-Ethyl-3-methylimidazoliumDiethylphosphate~20>100[7]
[BPy]Cl1-ButylpyridiniumChloride37105[5]
[AMMorp][OAc]N-Allyl-N-methylmorpholiniumAcetate30120[5]

Key Experimental Parameters Influencing Cellulose Dissolution

Temperature

Temperature plays a crucial role in cellulose dissolution. Generally, increasing the temperature enhances the solubility of cellulose in ionic liquids by reducing the viscosity of the solvent and increasing the kinetic energy of the system, which facilitates the disruption of hydrogen bonds.[8] For instance, the dissolution of hydrolyzed cotton cellulose in a [BMIM]Ac/DMAc solvent system is significantly improved by increasing the temperature from room temperature to 35°C and 55°C.[8]

Co-solvents

The addition of aprotic co-solvents such as dimethyl sulfoxide (DMSO) can significantly enhance the dissolution of cellulose in ionic liquids.[7] DMSO can reduce the viscosity of the ionic liquid and aid in the swelling of the cellulose fibers, thereby facilitating dissolution.[3] Mixtures of [EMIM][DEP] with aprotic co-solvents have been shown to increase cellulose dissolution by 20-60% compared to the pure ionic liquid.[7]

Experimental Protocols

Protocol for Dissolution of Cellulose in [BMIM]Cl

This protocol outlines a standard procedure for dissolving microcrystalline cellulose in 1-butyl-3-methylimidazolium chloride.

Materials:

  • Microcrystalline cellulose (MCC)

  • 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)

  • Heating mantle with magnetic stirring

  • Round-bottom flask

  • Vacuum oven

Procedure:

  • Drying: Dry the microcrystalline cellulose in a vacuum oven at 80°C for at least 12 hours to remove any residual moisture. Water can negatively impact the dissolution process.

  • Mixing: In a round-bottom flask, add the desired amount of dried cellulose to the [BMIM]Cl. A typical concentration is 5-10 wt%.

  • Heating and Stirring: Heat the mixture to 100°C using a heating mantle while stirring continuously with a magnetic stirrer.

  • Dissolution: Continue heating and stirring for 2-4 hours, or until a clear, homogeneous solution is obtained. The dissolution time may vary depending on the cellulose source and particle size.

  • Storage: Once dissolved, the solution can be stored in a sealed container at room temperature.

Protocol for Regeneration of Cellulose from an Ionic Liquid Solution

This protocol describes the regeneration of cellulose from an ionic liquid solution using an anti-solvent.

Materials:

  • Cellulose-ionic liquid solution

  • Anti-solvent (e.g., deionized water, ethanol, or acetone)

  • Beaker

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Washing solvent (deionized water)

  • Drying oven

Procedure:

  • Precipitation: Slowly add the cellulose-ionic liquid solution to a beaker containing the anti-solvent while stirring gently. Cellulose is insoluble in the anti-solvent and will precipitate out of the solution.

  • Washing: Collect the precipitated cellulose by filtration. Wash the regenerated cellulose thoroughly with deionized water to remove any residual ionic liquid. Continue washing until the filtrate is free of the ionic liquid (this can be tested by various analytical methods).

  • Drying: Dry the regenerated cellulose in an oven at 60°C until a constant weight is achieved.

Visualization of Key Processes

Cellulose_Dissolution Cellulose Cellulose Chains (Extensive H-Bonding) Dissolution Dissolution Process Cellulose->Dissolution Cation Cation (+) Cation->Dissolution Anion Anion (-) Anion->Dissolution Dissolved_Cellulose Solvated Cellulose Chains (Disrupted H-Bonds) Dissolution->Dissolved_Cellulose

Caption: Mechanism of cellulose dissolution in an ionic liquid.

Regeneration_Workflow Start Cellulose-Ionic Liquid Solution Add_Antisolvent Add Anti-solvent (e.g., Water, Ethanol) Start->Add_Antisolvent Precipitation Cellulose Precipitation Add_Antisolvent->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying IL_Recovery Ionic Liquid Recovery and Recycling Filtration->IL_Recovery Filtrate End Regenerated Cellulose Drying->End

Caption: Experimental workflow for cellulose regeneration.

Characterization of Regenerated Cellulose

The properties of the regenerated cellulose can be significantly different from the starting material. Common characterization techniques include:

  • Scanning Electron Microscopy (SEM): To visualize the morphology and surface structure of the regenerated cellulose.[9]

  • X-ray Diffraction (XRD): To determine the crystallinity of the regenerated cellulose. Dissolution and regeneration typically lead to a decrease in crystallinity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the regenerated cellulose and ensure no derivatization has occurred.[10]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the regenerated material.[9]

Environmental Considerations and Recyclability

While ionic liquids offer a "greener" alternative to traditional volatile organic solvents, their environmental impact and recyclability are critical considerations for sustainable processing.[11] Many ionic liquids are biodegradable, but their potential toxicity should be evaluated.[11] Efficient recycling of ionic liquids is crucial for the economic viability and environmental sustainability of any cellulose processing application. Recovery can often be achieved by evaporation of the anti-solvent after cellulose regeneration.

Conclusion

The dissolution of cellulose in ionic liquids represents a paradigm shift in the processing of this abundant biopolymer. Imidazolium-based ionic liquids, particularly [EMIM]Ac, have proven to be highly effective and versatile solvents. However, the choice of the optimal ionic liquid depends on the specific application, considering factors such as dissolution efficiency, viscosity, and cost. By understanding the fundamental principles of cellulose dissolution and carefully controlling experimental parameters, researchers can unlock the full potential of this remarkable biopolymer for a wide range of applications in materials science and drug development.

References

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A Senior Application Scientist's Guide to the Performance of Tributyl-n-octylphosphonium Bromide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical decision that can profoundly impact reaction kinetics, product yield, and process efficiency. This guide provides an in-depth technical comparison of the performance of Tributyl-n-octylphosphonium Bromide, a versatile quaternary phosphonium salt, across a range of solvent systems. We will delve into its physicochemical properties and its efficacy as a phase-transfer catalyst, offering insights grounded in experimental data to inform your selection of optimal reaction conditions.

This compound stands out for its excellent solubility in organic solvents and its notable thermal and chemical stability, often surpassing its ammonium-based counterparts.[1][2] Its molecular structure, featuring a positively charged phosphorus atom at its core, shielded by sterically accessible alkyl chains, makes it an effective agent for facilitating reactions between immiscible phases.

Physicochemical Properties: A Comparative Overview

The performance of this compound is intrinsically linked to its interaction with the surrounding solvent molecules. Key physicochemical properties such as solubility, viscosity, and electrical conductivity dictate its behavior and utility in a given solvent system. Due to the limited availability of comprehensive public data for this compound across a wide range of organic solvents, this guide will leverage data from closely related tetraalkylphosphonium salts to provide a representative comparison. This approach allows us to illustrate the expected trends and performance differences that guide solvent and catalyst selection.

Solubility Profile

This compound is generally characterized by its high solubility in a variety of organic solvents, a trait attributed to the lipophilic nature of its butyl and octyl chains.[3] This property is crucial for its function as a phase-transfer catalyst, enabling it to be present in the organic phase where many substrates reside.

Table 1: Representative Solubility of Quaternary Phosphonium Salts in Various Solvents

SolventTypeDielectric Constant (20°C)Representative Solubility ( g/100g solvent)
MethanolPolar Protic32.7High
EthanolPolar Protic24.5High
AcetonitrilePolar Aprotic37.5Moderate to High
TolueneNon-polar2.38Moderate
WaterPolar Protic80.1Low to Moderate

The high solubility in polar protic solvents like methanol and ethanol is a result of favorable ion-dipole interactions. In polar aprotic solvents such as acetonitrile, the solubility remains significant. Even in non-polar solvents like toluene, the lipophilic alkyl chains facilitate dissolution to a moderate extent.

Viscosity and Electrical Conductivity

The viscosity of a solution containing an ionic liquid and its electrical conductivity are critical parameters, especially in applications like electrochemistry and when considering mass transfer in a reaction. Generally, the viscosity of ionic liquid solutions decreases with increasing temperature, while conductivity increases. The nature of the solvent plays a significant role in these properties.

Table 2: Representative Viscosity and Electrical Conductivity of Tetraalkylphosphonium Bromide Solutions

SolventConcentration (mol/L)Temperature (°C)Representative Viscosity (cP)Representative Electrical Conductivity (S/m)
Water0.125~1.1Moderate
Acetonitrile0.125~0.4High
Ethanol0.125~1.3Moderate

Note: The values presented are estimations based on data for analogous tetraalkylphosphonium bromides to illustrate expected trends.[4][5]

In polar aprotic solvents like acetonitrile, the ions are less solvated and more mobile, leading to higher conductivity compared to polar protic solvents where strong solvation shells can impede ion movement.

Performance in a Representative Organic Transformation: Williamson Ether Synthesis

The Williamson ether synthesis is a classic S(_N)2 reaction that often utilizes a phase-transfer catalyst to facilitate the reaction between an alkoxide (typically in an aqueous or solid phase) and an alkyl halide (in an organic phase). The choice of solvent significantly impacts the reaction rate and yield.

Table 3: Comparative Performance of a Phosphonium-Based Phase-Transfer Catalyst in Williamson Ether Synthesis

Solvent SystemCatalystTemperature (°C)Reaction Time (h)Yield (%)
Toluene/WaterTetrabutylphosphonium bromide70491
Dichloromethane/WaterTetrabutylphosphonium bromideReflux685
AcetonitrileTetrabutylphosphonium bromide60395
Solvent-freeTetrabutylphosphonium bromide802>98

Data is representative of typical outcomes for phosphonium salt-catalyzed Williamson ether synthesis and is compiled from various sources for comparative purposes.[6][7]

The higher yield and shorter reaction time in acetonitrile, a polar aprotic solvent, can be attributed to the enhanced nucleophilicity of the alkoxide anion, which is less solvated compared to in protic solvents. Toluene, a non-polar solvent, provides a good two-phase system but may result in slower reaction rates. Solvent-free conditions, where the phosphonium salt can act as both the catalyst and the reaction medium, often offer excellent performance and align with green chemistry principles.[8]

Experimental Protocols

Protocol 1: Determination of Solubility

Objective: To determine the solubility of this compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw a known volume of the supernatant and evaporate the solvent under reduced pressure.

  • Calculation: Weigh the remaining solid to determine the mass of the dissolved phosphonium salt and calculate the solubility in g/100g of solvent.

G cluster_prep Preparation cluster_sep Separation & Quantification cluster_calc Calculation A Add excess phosphonium salt to solvent B Equilibrate at constant temperature (24h) A->B C Centrifuge to separate solid B->C D Withdraw known volume of supernatant C->D E Evaporate solvent D->E F Weigh residue E->F G Calculate solubility (g/100g solvent) F->G

Caption: Workflow for determining the solubility of this compound.

Protocol 2: Measurement of Viscosity

Objective: To measure the viscosity of a solution of this compound in a specific solvent.

Methodology:

  • Solution Preparation: Prepare solutions of known concentrations of this compound in the desired solvent.

  • Viscometer Setup: Use a calibrated viscometer (e.g., an Ubbelohde or Cannon-Fenske viscometer) placed in a constant temperature bath.

  • Measurement: Measure the efflux time of the solution through the capillary of the viscometer.

  • Calculation: Calculate the kinematic viscosity using the viscometer constant and the efflux time. Convert to dynamic viscosity by multiplying by the density of the solution.

Protocol 3: Measurement of Electrical Conductivity

Objective: To measure the electrical conductivity of a solution of this compound.

Methodology:

  • Solution Preparation: Prepare solutions of varying concentrations of this compound in the solvent of interest.

  • Conductivity Meter Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.

  • Measurement: Immerse the conductivity probe into the sample solution, ensuring the electrodes are fully submerged.

  • Data Recording: Record the conductivity reading once the value stabilizes.

G cluster_visc Viscosity Measurement cluster_cond Conductivity Measurement V1 Prepare solutions of known concentration V2 Use calibrated viscometer in temp. bath V1->V2 V3 Measure efflux time V2->V3 V4 Calculate kinematic & dynamic viscosity V3->V4 C1 Prepare solutions of varying concentration C2 Calibrate conductivity meter C1->C2 C3 Immerse probe in solution C2->C3 C4 Record stabilized reading C3->C4

Caption: Parallel workflows for viscosity and conductivity measurements.

The Decisive Role of the Solvent Environment

The choice of solvent is a critical determinant of the performance of this compound, both in terms of its fundamental physicochemical properties and its efficacy as a phase-transfer catalyst.

For Physicochemical Properties:
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents will strongly solvate both the phosphonium cation and the bromide anion, leading to good solubility. However, this strong solvation can hinder ion mobility, resulting in moderate electrical conductivity and potentially higher viscosity compared to aprotic counterparts.

  • Polar Aprotic Solvents (e.g., Acetonitrile): These solvents effectively solvate the cation but less so the anion. This leads to "freer" anions, which can result in higher electrical conductivity. Solubility is generally good.

  • Non-polar Solvents (e.g., Toluene): In these solvents, the solubility is driven by the lipophilic alkyl chains of the cation. Ion pairing is significant, leading to lower electrical conductivity.

For Phase-Transfer Catalysis:
  • Aprotic Solvents are Generally Preferred for S(_N)2 Reactions: As demonstrated in the Williamson ether synthesis example, polar aprotic solvents often provide the best environment for S(_N)2 reactions. This is because they solvate the cation of the phase-transfer catalyst, leaving the anion (the nucleophile) relatively "naked" and more reactive.

  • Protic Solvents Can Hinder Nucleophilicity: Protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity, which can lead to slower reaction rates.

  • The Catalyst's Lipophilicity Matters: The long octyl and butyl chains of this compound give it significant lipophilicity. This is advantageous for transporting the anionic nucleophile from the aqueous or solid phase into the organic phase where the substrate is located.

G cluster_props Influence on Physicochemical Properties cluster_ptc Impact on Phase-Transfer Catalysis Solvent Solvent Choice Solubility Solubility Solvent->Solubility Ion-dipole interactions Viscosity Viscosity Solvent->Viscosity Solvation effects Conductivity Conductivity Solvent->Conductivity Ion mobility Reactivity Nucleophile Reactivity Solvent->Reactivity Anion solvation Rate Reaction Rate Reactivity->Rate Yield Product Yield Rate->Yield

Caption: The central role of solvent choice in determining performance.

Conclusion

This compound is a highly effective and versatile compound, finding utility as both an ionic liquid and a phase-transfer catalyst. Its performance is intricately linked to the solvent system in which it is employed. While it exhibits broad solubility in organic solvents, its efficacy in promoting chemical reactions is markedly enhanced in polar aprotic solvents for nucleophilic substitution reactions. This is due to the delicate balance of solvating the phosphonium cation while leaving the transported anion highly reactive. For applications in electrochemistry, the choice of solvent will dictate the trade-off between viscosity and ionic conductivity. The experimental protocols and comparative data presented in this guide, though in some cases based on closely related analogues, provide a solid framework for making informed decisions to optimize your chemical processes.

References

  • ChemBK. Octyl(triphenyl)phosphonium bromide. [Link]

  • ResearchGate. Density, Viscosity, and Conductivity of Tetraalkyl Phosphonium Ionic Liquids. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Tetraoctylphosphonium bromide. [Link]

  • PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]

  • LookChem. tributyl(octyl)phosphonium chloride. [Link]

  • PubChem. Tetrabutylphosphonium bromide. [Link]

  • Korea Science. Densities and Dynamic Viscosities of Methyltriphenylphosphonium Bromide-based Deep Eutectic Solvents and Excess Properties of Their Pseudo-binary Mixtures with Ethanol. [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]

  • ResearchGate. Physicochemical Properties of Cetyltributylphosphonium Bromide in the Presence of Additives. [Link]

  • ResearchGate. Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. [Link]

  • Green Chemistry (RSC Publishing). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. [Link]

  • ResearchGate. Micellar properties of cetyltrimethylammonium bromide in an acetonitrile–water mixture: Conductometric and fluorescence studies. [Link]

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. Effect of temperature on thermodynamics of the ionic liquid Tetrabutyl Phosphonium Bromide + (Acetone, Methanol or 4-methyl, 2-pentanone). [Link]

  • ResearchGate. Solvent effects on the structure of SN2 transition states. [Link]

  • American Institute of Chemists. starburst quaternary ammonium salt - a new effective phase transfer catalyst. [Link]

  • ResearchGate. Densities and excess molar volumes of the binary systems of the ionic liquid trihexyl(tetradecyl)phosphonium bromide mixed with acetonitrile or tetrahydrofuran at temperatures from 293.15 to 313.15 K. [Link]

  • ResearchGate. Plot of conductivity of acetonitrile. [Link]

  • ResearchGate. Effect of acetonitrile on the micellization and thermodynamic parameters of tetradecyltrimethylammonium bromide: Conductometric and fluorimetric studies. [Link]

  • ResearchGate. Viscosities of some tetraalkylammonium bromides in 2-ethoxyethanol at 308.15, 313.15, 318.15, and 323.15 K. [Link]

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A Comparative Guide to the Electrochemical Stability of Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ionic liquid (IL) is paramount for the success of electrochemical applications. The electrochemical stability window (ESW) is a critical parameter that defines the potential range within which an electrolyte can operate without undergoing degradation. This guide provides an in-depth technical comparison of the electrochemical stability of Tributyl-n-octylphosphonium Bromide ([P₄₄₄₈][Br]) against other phosphonium-based ionic liquids, supported by experimental data and established electrochemical principles.

The Decisive Role of Cation and Anion in Electrochemical Stability

The ESW of an ionic liquid is fundamentally governed by the electrochemical properties of its constituent cation and anion.[1] Generally, the cathodic limit is determined by the reduction of the cation, while the anodic limit is set by the oxidation of the anion.[2] Phosphonium-based ILs are known for their often wide electrochemical windows and high thermal stability compared to their ammonium counterparts.[3][4] However, the choice of the anion plays a crucial role in the overall electrochemical performance.

The Tributyl-n-octylphosphonium ([P₄₄₄₈]⁺) cation, with its bulky alkyl chains, contributes to the cathodic stability of the ionic liquid. The reduction of tetraalkylphosphonium cations typically occurs at highly negative potentials. In contrast, the bromide anion (Br⁻) is known to have a relatively low oxidation potential, which significantly restricts the anodic limit of the ESW. The oxidation of bromide to bromine (Br₂) is the primary anodic process that defines the upper potential limit for any bromide-containing IL. This inherent characteristic of the bromide anion makes [P₄₄₄₈][Br] susceptible to oxidative decomposition at potentials where many other common ILs remain stable.

Comparative Analysis of Electrochemical Stability Windows

To contextualize the performance of this compound, it is essential to compare its expected ESW with that of other phosphonium-based ionic liquids featuring different anions. The following table summarizes experimentally determined ESW values for various phosphonium ILs.

Ionic Liquid (Cation/Anion)Cathodic Limit (V)Anodic Limit (V)ESW (V)Reference ElectrodeWorking Electrode
[P₄₄₄₈][BMB] -3.663.657.31Ag/Ag⁺Glassy Carbon
[P₄₄₄₈][BScB] -1.892.083.97Ag/Ag⁺Glassy Carbon
[P₄₄₄₄][EHS] ~ -2.0~ 2.0~ 4.0-Glassy Carbon
[P₆₆₆₁₄][EHS] ~ -2.0~ 2.0~ 4.0-Glassy Carbon
Triethylalkylphosphonium [TFSI] ~ -3.0~ 2.3> 5.3Fc/Fc⁺Glassy Carbon
[P₁₁₁₃][FSI] > -2.5> 2.5> 5.0--
[P₄₄₄₄][IM₁₄] --> 6.0Li⁺/Li⁰Ni-foil

Note: The exact values can vary depending on the experimental conditions such as the reference electrode, working electrode, scan rate, and purity of the ionic liquid.

Experimental Determination of the Electrochemical Stability Window

The electrochemical stability window of an ionic liquid is typically determined using cyclic voltammetry (CV). This technique involves scanning the potential of a working electrode in the ionic liquid and observing the current response. The potential limits are defined as the points where a significant increase in current is observed, indicating the onset of oxidation or reduction of the electrolyte.

Step-by-Step Protocol for ESW Determination by Cyclic Voltammetry
  • Preparation of the Electrochemical Cell:

    • A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode like a silver or platinum wire), and a counter electrode (e.g., a platinum wire or mesh).[5]

    • The ionic liquid to be tested is placed in the electrochemical cell. It is crucial to ensure the IL is dry and free of impurities, as water and other contaminants can significantly affect the ESW.

    • The cell is typically purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurement.

  • Cyclic Voltammetry Measurement:

    • The potentiostat is programmed to scan the potential of the working electrode. The scan starts from the open-circuit potential (OCP) and is swept towards negative potentials to determine the cathodic limit.

    • Once the cathodic limit is reached, the scan direction is reversed, and the potential is swept towards positive values to determine the anodic limit.

    • A slow scan rate (e.g., 10-50 mV/s) is typically used to allow for the observation of clear oxidation and reduction onsets.

  • Determination of the Electrochemical Limits:

    • The cathodic and anodic limits are determined by identifying the potential at which the current starts to increase significantly from the baseline.

    • A common method is to define the limit as the potential at which the current density reaches a certain threshold value (e.g., 0.1 or 0.5 mA/cm²).

    • The electrochemical stability window is then calculated as the difference between the anodic and cathodic potential limits.

G cluster_prep Cell Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis prep1 Assemble 3-electrode cell (WE, RE, CE) prep2 Add purified ionic liquid prep1->prep2 prep3 Purge with inert gas (Ar/N₂) prep2->prep3 cv1 Scan potential from OCP to negative limit (cathodic scan) prep3->cv1 cv2 Reverse scan to positive limit (anodic scan) cv1->cv2 an1 Identify potential at current onset (e.g., 0.5 mA/cm²) cv2->an1 an2 Determine Cathodic (E_c) and Anodic (E_a) limits an1->an2 an3 Calculate ESW = E_a - E_c an2->an3

Sources

A Senior Application Scientist's Guide to Benchmarking Tributyl-n-octylphosphonium Bromide Against Commercial Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and fine chemical synthesis, the choice of a phase transfer catalyst (PTC) is a critical decision that directly impacts reaction efficiency, product purity, and overall process economics. This guide provides an in-depth technical comparison of Tributyl-n-octylphosphonium Bromide, a versatile phosphonium salt, against established commercial phase transfer catalysts. We will delve into the mechanistic advantages of phosphonium salts, present a framework for objective performance evaluation, and provide detailed experimental protocols for benchmarking in a common yet crucial synthetic transformation: the Williamson ether synthesis.

The Enduring Challenge of Biphasic Reactions and the Rise of Phase Transfer Catalysis

Many essential organic reactions are fundamentally hindered by the immiscibility of reactants. Nucleophilic substitution reactions, for instance, often involve an organic-soluble electrophile and an aqueous-soluble nucleophile. Without a means to bring these species together, reaction rates are impractically slow, limited to the small interfacial area between the two phases. Phase transfer catalysis offers an elegant solution to this problem by employing a catalyst that can transport a reactant from one phase to another, thereby enabling the reaction to proceed in the bulk organic phase.[1]

The most commonly employed PTCs are quaternary ammonium and phosphonium salts.[2] These "onium" salts consist of a positively charged nitrogen or phosphorus atom surrounded by lipophilic organic substituents, which allows them to be soluble in organic solvents. The positively charged onium cation forms an ion pair with the nucleophilic anion from the aqueous phase, effectively shuttling it into the organic phase where it can react with the organic substrate.

This compound: A Profile

This compound (C₂₀H₄₄BrP) is a quaternary phosphonium salt that has gained traction as a highly effective phase transfer catalyst.[3] Its structure, featuring three butyl chains and one octyl chain attached to a central phosphorus atom, imparts a high degree of lipophilicity, rendering it exceptionally soluble in a wide range of organic solvents.[3] This property is crucial for its function as a PTC, as it ensures the efficient transport of anions into the organic phase.

Key Properties of this compound:

PropertyValue
Molecular Formula C₂₀H₄₄BrP
Molecular Weight 395.45 g/mol
Appearance White to off-white solid
Solubility Soluble in many organic solvents

The Phosphonium Advantage: Superior Stability Under Demanding Conditions

While both quaternary ammonium and phosphonium salts are effective PTCs, phosphonium salts like this compound offer a distinct advantage in terms of thermal and chemical stability. Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of strong bases and elevated temperatures, leading to the formation of an alkene and a tertiary amine. This degradation not only reduces the catalyst's efficacy but also introduces impurities into the reaction mixture.

Phosphonium salts, on the other hand, are not prone to Hofmann elimination, making them more robust under harsh reaction conditions.[4] This superior stability translates to higher product yields and purity, particularly in industrial processes that may involve high temperatures or prolonged reaction times.

Benchmarking Performance: A Comparative Framework

To objectively evaluate the performance of this compound against commercial catalysts, a well-defined experimental framework is essential. The Williamson ether synthesis, a cornerstone of organic synthesis for the formation of ethers from an alkoxide and an alkyl halide, serves as an excellent model reaction for this purpose.[5]

Commercial Catalysts for Comparison:

For a comprehensive benchmark, we will compare this compound against two widely used commercial phase transfer catalysts:

  • Aliquat® 336 (Methyltrioctylammonium chloride): A quaternary ammonium salt known for its versatility and cost-effectiveness. It is a workhorse catalyst in many industrial applications.

  • Tetrabutylammonium Bromide (TBAB): Another common quaternary ammonium salt, often used in laboratory-scale synthesis due to its ready availability and good performance in a variety of reactions.

Key Performance Indicators (KPIs):

The following KPIs will be used to compare the performance of the catalysts:

  • Reaction Kinetics (Rate Constant): A measure of how quickly the reaction proceeds to completion.

  • Product Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Selectivity: The ratio of the desired product to any side products.

  • Catalyst Stability: The ability of the catalyst to maintain its activity over the course of the reaction and under thermal stress.

Experimental Section: A Step-by-Step Guide to Benchmarking

This section provides a detailed protocol for the Williamson ether synthesis of 4-methoxyphenol with 1-bromobutane, a reaction amenable to phase transfer catalysis.

Materials and Reagents:
  • 4-Methoxyphenol

  • 1-Bromobutane

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Toluene (solvent)

  • This compound

  • Aliquat® 336

  • Tetrabutylammonium Bromide (TBAB)

  • Internal Standard (e.g., Dodecane)

  • Deionized Water

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)

  • Gas Chromatograph (GC) with a suitable column (e.g., HP-5) and Flame Ionization Detector (FID)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis A Charge flask with 4-methoxyphenol, toluene, and internal standard B Add 50% NaOH solution A->B C Add Phase Transfer Catalyst (1 mol% relative to 4-methoxyphenol) B->C D Heat to 80°C with vigorous stirring C->D E Slowly add 1-bromobutane D->E F Monitor reaction progress by GC E->F G Cool to room temperature F->G Reaction Complete H Separate organic and aqueous layers G->H I Wash organic layer with water H->I J Dry organic layer over MgSO4 I->J K Analyze by GC to determine yield J->K

Caption: Experimental workflow for benchmarking phase transfer catalysts in the Williamson ether synthesis.

Detailed Protocol:
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add 4-methoxyphenol (12.4 g, 0.1 mol), toluene (100 mL), and dodecane (1 g, internal standard).

    • With vigorous stirring, add 50% (w/w) aqueous sodium hydroxide (24 g, 0.3 mol).

    • Add the phase transfer catalyst (0.001 mol):

      • This compound (0.395 g)

      • Aliquat® 336 (approx. 0.404 g, assuming an average molecular weight of 404 g/mol )

      • Tetrabutylammonium Bromide (0.322 g)

  • Reaction Execution:

    • Heat the mixture to 80°C with vigorous stirring (at least 500 rpm) to ensure efficient mixing of the two phases.

    • Slowly add 1-bromobutane (13.7 g, 0.1 mol) via the dropping funnel over 30 minutes.

    • Maintain the reaction at 80°C and take aliquots (approx. 0.2 mL) from the organic layer at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Reaction Monitoring and Analysis:

    • Immediately quench each aliquot with a small amount of dilute HCl and dry over a small amount of anhydrous magnesium sulfate.

    • Analyze the aliquots by Gas Chromatography (GC) to monitor the disappearance of the starting materials and the formation of the product, 1-butoxy-4-methoxybenzene.

    • Calculate the conversion and yield at each time point relative to the internal standard.

  • Work-up (at the end of the reaction):

    • After 2 hours (or when the reaction has reached completion as determined by GC analysis), cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer with deionized water (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to isolate the crude product.

    • Determine the final yield by GC analysis of the crude product.

Kinetic Analysis Workflow:

G A Collect time-course data (concentration vs. time) via GC B Plot ln([Reactant]t/[Reactant]0) vs. time A->B C Determine the pseudo-first-order rate constant (k_obs) from the slope B->C D Compare k_obs values for each catalyst C->D

Caption: Workflow for the kinetic analysis of the phase transfer catalyzed reaction.

Expected Results and Discussion

Based on the established principles of phase transfer catalysis and the known properties of phosphonium and ammonium salts, we can anticipate the following outcomes:

Comparative Performance Data (Hypothetical):

CatalystPseudo-First-Order Rate Constant (k_obs, min⁻¹)Final Yield (%)
This compound 0.02598
Aliquat® 336 0.01892
Tetrabutylammonium Bromide (TBAB) 0.01588

Discussion of Expected Results:

  • Reaction Kinetics: this compound is expected to exhibit the fastest reaction rate. This can be attributed to the "softer" and more lipophilic nature of the phosphonium cation compared to the ammonium cations. This allows for a "looser" ion pair with the phenoxide anion, making the anion more "naked" and, therefore, more nucleophilic in the organic phase.

  • Product Yield: The higher reaction rate and superior thermal stability of this compound are expected to translate into a higher final product yield. The reduced potential for catalyst degradation minimizes the loss of catalytic activity over time.

  • Catalyst Stability: To further validate the superior stability of the phosphonium catalyst, a thermal stress test could be conducted by running the reaction at a higher temperature (e.g., 100°C) or for an extended period. Under these conditions, the performance difference between the phosphonium and ammonium salts is expected to be even more pronounced.

Conclusion: Making an Informed Catalyst Choice

The selection of a phase transfer catalyst is a multifaceted decision that requires a balance of performance, cost, and process robustness. While quaternary ammonium salts like Aliquat® 336 and TBAB are effective and economical choices for many applications, phosphonium salts such as this compound offer significant advantages in terms of reactivity and stability, particularly under challenging reaction conditions.

This guide provides a robust framework for the objective comparison of this compound with commercial alternatives. By following the detailed experimental protocols and focusing on key performance indicators, researchers can generate the necessary data to make an informed decision and select the optimal catalyst for their specific synthetic needs. The superior performance of phosphonium salts in demanding applications often justifies their potentially higher initial cost through improved yields, reduced reaction times, and enhanced product purity.

References

  • Starks, C. M. J. Am. Chem. Soc.1971 , 93 (1), 195–199. [Link]

  • Makosza, M. Pure Appl. Chem.1975 , 43 (3-4), 439-462. [Link]

  • Dehmlow, E. V.; Dehmlow, S. S. Phase Transfer Catalysis, 3rd ed.; VCH: Weinheim, 1993. [Link]

  • Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives; Chapman & Hall: New York, 1997. [Link]

  • Sasson, Y.; Neumann, R. Handbook of Phase-Transfer Catalysis; Blackie Academic & Professional: London, 1997. [Link]

  • Lecture 41 : Phase Transfer Catalysis. NPTEL Archive. [Link]

  • This compound | C20H44BrP | CID 22667357. PubChem. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Process Intensification Using Phase Transfer Catalysts. Research Publish Journals. [Link]

  • Kinetics of a Phase-Transfer Catalysis Reaction in Supercritical Fluid Carbon Dioxide. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. [Link]

  • Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. [Link]

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Safety Operating Guide

A-Scientist's Guide to the Proper Disposal of Tributyl-n-octylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Tributyl-n-octylphosphonium bromide, a member of the ionic liquid family, is a versatile compound with numerous applications. However, its unique chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Immediate Actions

Understanding the potential hazards of this compound is the first step in its safe management. This compound is classified as a hazardous substance, and appropriate precautions must be taken at all times.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2][3]

  • Toxic if swallowed.

  • Toxic to aquatic life with long-lasting effects.[4]

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral 💀Danger H301: Toxic if swallowed.
Skin Corrosion/Irritation Warning H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Warning H319: Causes serious eye irritation.[1][2]
STOT, Single Exposure Warning H335: May cause respiratory irritation.[1][2][3]
Hazardous to the Aquatic Environment 🐠Warning H411: Toxic to aquatic life with long lasting effects.

Immediate Actions:

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2][3] If you feel unwell, call a poison center or doctor.[1][2]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[5] Immediately call a poison center or doctor.[4][6]

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is managed correctly.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste: this compound". It should also include the appropriate hazard pictograms (as shown in the table above).

  • Segregation:

    • Do NOT mix with other waste streams, especially strong oxidizing agents.[4][5]

    • Keep aqueous and non-aqueous waste streams separate if possible to facilitate disposal.

  • Storage: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.[1][2][4] The storage area should be secure and accessible only to authorized personnel.[1][4]

The Disposal Pathway: A Logical Workflow

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash. Its toxicity to aquatic organisms makes improper disposal an environmental risk.[4][7]

The primary and most effective method for the disposal of phosphonium salts is high-temperature incineration.[8][9]

Caption: Disposal workflow for this compound.

Why Incineration?

High-temperature incineration is the preferred disposal method because it ensures the complete thermal destruction of the compound. The process breaks down the organic components into carbon dioxide and water, while the phosphorus and bromide are converted into oxides and hydrogen bromide, respectively.[2][4] These byproducts are then treated in the incinerator's flue gas cleaning system.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound may not be explicitly listed by name, it would likely be classified as a hazardous waste due to its toxic properties.[10] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

References

  • Santos. (n.d.). Qualitative and Quantitative Tier 3 Assessment - Tributyl tetradecyl phosphonium chloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Foo, K. Y., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Chalmers University of Technology. Retrieved from [Link]

  • Franca, A. S., et al. (2012). Methods of IL Recovery and Destruction. ScienceDirect. Retrieved from [Link]

  • Zhang, J., et al. (2017). Recovery and purification of ionic liquids from solutions: a review. PubMed Central. Retrieved from [Link]

  • Australia Pacific LNG. (2023, April 6). Tributyl tetradecyl phosphonium chloride Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse. Retrieved from [Link]

  • Wikipedia. (n.d.). Ionic liquid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of Tributyl-n-octylphosphonium Bromide: Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As scientific research delves into the applications of novel ionic liquids like Tributyl-n-octylphosphonium Bromide, a commensurate level of diligence in laboratory safety practices is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring that both groundbreaking research and personal well-being are held to the highest standards.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound, like many of its phosphonium salt counterparts, presents a specific set of hazards that dictate our PPE strategy. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar phosphonium bromides provides a reliable basis for assessing risk.

Primary Hazards:

  • Skin Irritation: Direct contact can lead to irritation.[1][2]

  • Serious Eye Irritation: The chemical poses a significant risk of serious damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

  • Toxicity: Some related compounds are classified as toxic if swallowed or in contact with skin.[3][4][5]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, transfer), and the potential for aerosol or dust generation.

The Core Defense: Selecting Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks. The following table outlines the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale Standard
Eyes/Face Chemical splash goggles and a face shield.[6][7]Provides a barrier against splashes and airborne particles, protecting against serious eye irritation. A face shield offers an additional layer of protection for the entire face.ANSI Z87.1[8]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).[6][8]Prevents skin contact and subsequent irritation. It is crucial to inspect gloves for any signs of degradation before use.[7][9]EN 374
Body Laboratory coat or chemical-resistant apron.[6][9]Protects against incidental splashes and spills, preventing contamination of personal clothing.N/A
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1][3][4]Minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation. For situations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary.[9][10]NIOSH or CEN approved[9]

Procedural Discipline: Donning and Doffing of PPE

The efficacy of PPE is as much about its correct use as its selection. The following workflow illustrates the standardized procedure for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat/Apron d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles & Face Shield f1->f2 f3 3. Lab Coat/Apron f2->f3 f4 4. Respirator (if required) f3->f4

Caption: Standardized workflow for donning and doffing Personal Protective Equipment.

Spill Management and Decontamination: A Plan for the Unexpected

In the event of a spill, a clear and practiced response plan is essential.

Minor Spill (Contained on a benchtop):

  • Alert others in the immediate area.

  • Isolate the spill with absorbent materials.

  • Wear appropriate PPE (gloves, goggles, lab coat).

  • Gently clean the spill with a suitable solvent (refer to your institution's chemical hygiene plan) and absorbent pads, working from the outside in.

  • Collect all contaminated materials in a designated hazardous waste container.

  • Decontaminate the area with soap and water.

Major Spill (Outside of a contained area):

  • Evacuate the immediate area.

  • Alert your institution's emergency response team.

  • Restrict access to the spill area.

  • Provide information on the spilled substance to emergency responders.

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

Waste Segregation and Collection:

Disposal_Plan cluster_waste_streams Waste Segregation cluster_containers Designated Waste Containers solid_waste Contaminated Solids (Gloves, wipes, etc.) solid_container Labeled Hazardous Solid Waste Bin solid_waste->solid_container liquid_waste Unused/Waste Tributyl-n-octylphosphonium Bromide Solution liquid_container Labeled Hazardous Liquid Waste Bottle liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, pipettes) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container

Caption: Segregation plan for waste generated from handling this compound.

Disposal Procedures:

  • All waste must be handled in accordance with local, state, and federal regulations.

  • Contaminated PPE and other solid waste should be placed in a clearly labeled hazardous waste container.

  • Unused or waste this compound should be collected in a designated, sealed, and labeled container for hazardous chemical waste.[11]

  • Empty containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[11] The empty, rinsed container can then be disposed of as non-hazardous waste after defacing the label.[11]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, immediate action is critical.

Exposure Route First Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3][12] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][12] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][3]
Inhalation Move the person to fresh air.[1][2][3] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3][4] Seek immediate medical attention.[1][3][4]

Conclusion

The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your scientific endeavors.

References

  • SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, October 7). TCI Chemicals.
  • Safety Data Sheet. (2024, October 10). Hampton Research.
  • SAFETY DATA SHEET. (2025, September 17). Thermo Fisher Scientific.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
  • Tributylhexadecylphosphonium bromide. (2023, July 11). Apollo Scientific.
  • Tetrabutylphosphonium bromide. Santa Cruz Biotechnology.
  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
  • Personal Protective Equipment (PPE). CHEMM.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Personal Protective Equipment. (2025, December 5). University of Illinois Division of Research Safety.
  • SAFETY D
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). (2023, August 29). VA.gov.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.